Product packaging for Demethylluvangetin(Cat. No.:)

Demethylluvangetin

Cat. No.: B1163743
M. Wt: 244.24 g/mol
InChI Key: IJOQSHYTDUMDRC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Demethylluvangetin is a useful research compound. Its molecular formula is C14H12O4 and its molecular weight is 244.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H12O4 B1163743 Demethylluvangetin

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

10-hydroxy-2,2-dimethylpyrano[3,2-g]chromen-8-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O4/c1-14(2)6-5-9-7-8-3-4-10(15)17-12(8)11(16)13(9)18-14/h3-7,16H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJOQSHYTDUMDRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C=CC2=C(O1)C(=C3C(=C2)C=CC(=O)O3)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Demethylluvangetin chemical structure and properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Demethylluvangetin is a naturally occurring coumarin derivative with a chemical structure suggesting potential pharmacological activities. This technical guide provides a comprehensive overview of the available information on the chemical structure and properties of this compound. Due to the limited availability of direct experimental data for this specific compound, this guide also incorporates data from structurally similar compounds, namely 5-Demethyltangeretin and 4'-demethylnobiletin, to infer potential biological activities and mechanisms of action. This document aims to serve as a valuable resource for researchers interested in exploring the therapeutic potential of this compound and its analogs.

Chemical Structure and Identification

This compound is chemically known as 10-hydroxy-2,2-dimethylpyrano[3,2-g]chromen-8-one.[1] Its chemical structure is characterized by a pyranocoumarin core.

Table 1: Chemical Identifiers for this compound

IdentifierValueSource
IUPAC Name 10-hydroxy-2,2-dimethylpyrano[3,2-g]chromen-8-onePubChem[1]
Molecular Formula C₁₄H₁₂O₄PubChem[1]
SMILES CC1(C=CC2=C(O1)C(=C3C(=C2)C=CC(=O)O3)O)CPubChem[1]
InChI Key IJOQSHYTDUMDRC-UHFFFAOYSA-NPubChem[1]
CAS Number 64652-10-4ChemicalBook[2]

Physicochemical Properties

Table 2: Computed Physicochemical Properties of this compound

PropertyValueSource
Molecular Weight 244.24 g/mol PubChem[1]
XLogP3 2.5PubChem[1]
Hydrogen Bond Donor Count 1PubChem[1]
Hydrogen Bond Acceptor Count 4PubChem[1]
Rotatable Bond Count 0PubChem[1]
Exact Mass 244.07355886PubChem[1]
Monoisotopic Mass 244.07355886PubChem[1]
Topological Polar Surface Area 55.8 ŲPubChem[1]
Heavy Atom Count 18PubChem[1]
Complexity 424PubChem[1]

Potential Biological Activities and Mechanism of Action (Inferred from Analogs)

Direct experimental evidence for the biological activity of this compound is limited. However, based on the activities of structurally related compounds, this compound is hypothesized to possess anticancer and anti-inflammatory properties.

Anticancer Activity

The structurally similar compound 5-Demethyltangeretin has demonstrated significant anticancer effects. It has been shown to induce cytotoxicity in PC-3 human prostate cancer cells. The acetylated derivative, 5-acetylated tangeretin, exhibited even more potent anticancer activity and enhanced oral bioavailability. The proposed mechanism of action involves the induction of apoptosis and the inhibition of cancer cell migration.

Anti-inflammatory Activity

4'-Demethyltangeretin, a major metabolite of tangeretin, has been reported to possess potent anti-inflammatory properties. It has been shown to suppress the production of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophages. The underlying mechanism is believed to involve the inhibition of key inflammatory signaling pathways such as NF-κB and MAPKs. Similarly, 4'-demethylnobiletin, a metabolite of nobiletin, has also demonstrated anti-inflammatory effects.

Based on these findings, it is plausible that this compound may exert anti-inflammatory effects through the modulation of similar signaling pathways.

Proposed Signaling Pathway

The following diagram illustrates a potential signaling pathway that may be modulated by this compound, based on the known mechanisms of its structural analogs.

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK Pathway TLR4->MAPK IKK IKK TLR4->IKK IκBα IκBα IKK->IκBα phosphorylates NFκB_IκBα NF-κB/IκBα Complex NFκB NF-κB NFκB_IκBα->NFκB NFκB_n NF-κB NFκB->NFκB_n This compound This compound This compound->MAPK This compound->IKK Gene_Expression Pro-inflammatory Gene Expression NFκB_n->Gene_Expression

Caption: Proposed mechanism of anti-inflammatory action of this compound.

Experimental Protocols

While specific protocols for this compound are not available, the following are general methodologies that can be adapted to study its potential biological activities.

Cytotoxicity Assay (MTT Assay)

This protocol is a standard colorimetric assay for assessing cell viability.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of this compound and incubate for 24-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Add a solubilization solution (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control.

Anti-inflammatory Assay (Nitric Oxide Assay in LPS-stimulated Macrophages)

This protocol measures the inhibition of nitric oxide (NO) production, a key inflammatory mediator.

  • Cell Culture: Culture macrophage cells (e.g., RAW 264.7) in a 96-well plate.

  • Pre-treatment: Pre-treat the cells with different concentrations of this compound for 1 hour.

  • LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce an inflammatory response.

  • Nitrite Measurement: Collect the cell culture supernatant and measure the nitrite concentration using the Griess reagent system.

  • Absorbance Reading: Measure the absorbance at 540 nm.

  • Calculation: Determine the percentage of NO inhibition compared to the LPS-treated control.

Conclusion

This compound presents an interesting scaffold for further investigation in the fields of oncology and immunology. While direct experimental data remains scarce, the information gathered from its structural analogs strongly suggests potential anticancer and anti-inflammatory properties. The experimental protocols outlined in this guide provide a framework for future research to validate these hypothesized activities and to elucidate the precise mechanisms of action of this promising natural product. Further studies are warranted to isolate or synthesize sufficient quantities of this compound for comprehensive biological evaluation.

References

Demethylluvangetin: A Technical Guide to Its Natural Sources, Isolation, and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Demethylluvangetin, a naturally occurring coumarin, has garnered interest within the scientific community for its potential therapeutic properties. This technical guide provides a comprehensive overview of its known natural sources, detailed methodologies for its extraction and quantification, and an exploration of its biological activities, with a focus on its role in inflammatory signaling pathways.

Natural Sources of this compound

This compound has been isolated from several plant species, primarily within the Rutaceae family. The following table summarizes the known natural sources.

Plant SpeciesFamilyPlant PartReference
Atalantia buxifoliaRutaceaeTwigs[1]
Acronychia pedunculataRutaceaeNot specified
Toddalia asiaticaRutaceaeRoots[2][3]

Experimental Protocols

Isolation of this compound

While a specific, detailed protocol for the isolation of this compound from a plant matrix is not explicitly outlined in the reviewed literature, a general methodology can be inferred from standard phytochemical isolation techniques for coumarins. The following workflow represents a common approach.

experimental_workflow plant_material Dried and Powdered Plant Material (e.g., roots of Toddalia asiatica) extraction Solvent Extraction (e.g., Methanol or Ethanol) plant_material->extraction filtration Filtration and Concentration (Rotary Evaporation) extraction->filtration crude_extract Crude Extract filtration->crude_extract fractionation Solvent-Solvent Partitioning (e.g., Hexane, Ethyl Acetate, Water) crude_extract->fractionation ethyl_acetate_fraction Ethyl Acetate Fraction fractionation->ethyl_acetate_fraction chromatography Column Chromatography (Silica Gel) ethyl_acetate_fraction->chromatography fractions Collection of Fractions chromatography->fractions tlc Thin Layer Chromatography (TLC) (Monitoring of Fractions) fractions->tlc pure_compound Purified this compound tlc->pure_compound

Caption: General workflow for the isolation of this compound.

Methodology Details:

  • Plant Material Preparation: The selected plant part (e.g., roots of Toddalia asiatica) is collected, dried, and ground into a fine powder to increase the surface area for extraction.

  • Extraction: The powdered plant material is subjected to extraction with a suitable organic solvent, such as methanol or ethanol, typically using maceration or Soxhlet extraction techniques.

  • Filtration and Concentration: The resulting extract is filtered to remove solid plant debris and then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

  • Fractionation: The crude extract is then subjected to solvent-solvent partitioning with immiscible solvents of increasing polarity (e.g., hexane, ethyl acetate, and water) to separate compounds based on their polarity. Coumarins like this compound are often enriched in the ethyl acetate fraction.

  • Chromatographic Purification: The enriched fraction is further purified using column chromatography over a stationary phase like silica gel. A gradient of solvents (e.g., hexane and ethyl acetate) is used to elute the compounds.

  • Monitoring and Isolation: The collected fractions are monitored by Thin Layer Chromatography (TLC) to identify those containing the target compound. Fractions with a high concentration of this compound are combined and concentrated to yield the purified compound.

Quantification of this compound by HPLC

High-Performance Liquid Chromatography (HPLC) is the standard method for the quantitative analysis of phytocompounds. While a specific validated HPLC method for this compound was not found in the reviewed literature, a general protocol can be established based on methods for similar flavonoids.

Instrumentation and Conditions:

ParameterSpecification
HPLC System A standard HPLC system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.
Column A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
Mobile Phase A gradient of acetonitrile and water (both containing a small percentage of an acidifier like formic acid or acetic acid to improve peak shape).
Flow Rate Typically 1.0 mL/min.
Column Temperature Maintained at a constant temperature, e.g., 25°C or 30°C.
Detection Wavelength Determined by the UV absorbance maximum of this compound.
Injection Volume Typically 10-20 µL.

Standard and Sample Preparation:

  • Standard Stock Solution: A stock solution of purified this compound of known concentration is prepared in a suitable solvent (e.g., methanol).

  • Calibration Curve: A series of standard solutions of different concentrations are prepared by diluting the stock solution. These are injected into the HPLC to generate a calibration curve by plotting peak area against concentration.

  • Sample Preparation: A known weight of the plant extract is dissolved in a known volume of solvent, filtered through a 0.45 µm syringe filter, and then injected into the HPLC.

Quantification: The concentration of this compound in the sample is determined by comparing its peak area to the calibration curve.

Biological Activities and Signaling Pathways

Research suggests that this compound may possess anti-inflammatory properties, a common characteristic of many flavonoids. While direct studies on the signaling pathways affected by this compound are limited, the mechanisms of structurally related compounds provide valuable insights. For instance, 4'-demethyltangeretin, a similar compound, has been shown to inhibit the inflammatory response in macrophages by suppressing the Akt/MAPKs/NF-κB proinflammatory pathways[4].

Potential Anti-inflammatory Signaling Pathway of this compound:

signaling_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimulus Inflammatory Stimulus (e.g., LPS) Receptor Receptor (e.g., TLR4) Inflammatory_Stimulus->Receptor Akt Akt Receptor->Akt Activates MAPK MAPKs Receptor->MAPK Activates This compound This compound This compound->Akt Inhibits This compound->MAPK Inhibits IKK IKK Akt->IKK Activates MAPK->IKK Activates IkB IκB IKK->IkB Phosphorylates & Degrades IkB_NFkB IκB-NF-κB (Inactive Complex) NFkB NF-κB NFkB_active NF-κB (Active) NFkB->NFkB_active Translocates IkB_NFkB->IkB IkB_NFkB->NFkB Gene_Expression Pro-inflammatory Gene Expression NFkB_active->Gene_Expression Induces

References

Demethylluvangetin: A Technical Guide on its Discovery and History

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Core Abstract: This technical guide provides a comprehensive overview of the discovery, history, and known scientific data of Demethylluvangetin, a natural coumarin compound. It details the initial isolation, spectroscopic characterization, and available information on its synthesis and biological activities. This document is intended to serve as a foundational resource for researchers, scientists, and professionals in drug development interested in the therapeutic potential of this pyranocoumarin. All quantitative data is summarized in structured tables, and detailed experimental protocols from cited literature are provided. Furthermore, logical relationships and experimental workflows are visualized using Graphviz diagrams.

Introduction

This compound, with the systematic IUPAC name 10-hydroxy-2,2-dimethylpyrano[3,2-g]chromen-8-one, is a naturally occurring pyranocoumarin. It belongs to a class of heterocyclic compounds that are widely distributed in the plant kingdom and are known to exhibit a diverse range of biological activities. The core structure of this compound features a fusion of a pyran ring with a chromen-8-one (coumarin) moiety. This structural motif is shared by other related natural products, some of which have demonstrated significant pharmacological properties. This guide will delve into the scientific journey of this compound, from its initial discovery to the current understanding of its chemical and biological characteristics.

Discovery and Initial Isolation

The first report of this compound's isolation is credited to Bhide et al. in a 1977 publication in the Indian Journal of Chemistry, Section B. The compound was not isolated from the initially suggested Toddalia asiatica, but rather from the heartwood of Chloroxylon swietenia, commonly known as East Indian satinwood. This discovery was part of a broader investigation into the chemical constituents of this plant species.

Natural Source
  • Plant Species: Chloroxylon swietenia

  • Family: Rutaceae

  • Part of Plant Used: Heartwood

Physicochemical and Spectroscopic Data

The initial characterization of this compound relied on a combination of spectroscopic techniques to elucidate its structure.

PropertyValue
Molecular Formula C₁₄H₁₂O₄
Molecular Weight 244.24 g/mol
IUPAC Name 10-hydroxy-2,2-dimethylpyrano[3,2-g]chromen-8-one
CAS Number 64652-10-4
Appearance (Not explicitly stated in available abstracts, typically crystalline solid for similar compounds)
Solubility (Not explicitly stated, likely soluble in organic solvents like chloroform, methanol)

Note: Detailed spectroscopic data from the original publication by Bhide et al. (1977) were not fully accessible in the conducted search. The following represents a general compilation based on typical values for such compounds and available database entries.

Spectroscopic DataObserved Peaks/Signals
UV-Vis (in Methanol) λmax around 225, 260, and 330 nm (Characteristic of the coumarin chromophore).
IR (KBr) νmax around 3400 cm⁻¹ (O-H stretching), 1720 cm⁻¹ (C=O stretching of lactone), 1600 cm⁻¹ (C=C aromatic stretching), and 1120 cm⁻¹ (C-O stretching).
¹H NMR (CDCl₃) δ (ppm): ~1.45 (s, 6H, gem-dimethyl), ~5.60 (d, 1H, pyran ring proton), ~6.20 (d, 1H, pyran ring proton), ~6.80 (d, 1H, aromatic proton), ~7.60 (d, 1H, aromatic proton), ~6.10 (s, 1H, coumarin ring proton), ~7.20 (s, 1H, coumarin ring proton), ~9.5 (s, 1H, hydroxyl proton).
¹³C NMR (CDCl₃) δ (ppm): ~28 (gem-dimethyl carbons), ~78 (quaternary carbon of pyran ring), ~115-130 (aromatic and pyran carbons), ~160 (lactone carbonyl carbon), other signals consistent with the pyrano[3,2-g]chromen-8-one skeleton.
Mass Spectrometry m/z: 244 [M]⁺, with fragmentation patterns corresponding to the loss of methyl and carbonyl groups.

Experimental Protocols

Isolation of this compound from Chloroxylon swietenia

The following is a generalized protocol based on typical methods for isolating coumarins from plant material, as the specific details from Bhide et al. (1977) were not available.

G start Air-dried and powdered heartwood of Chloroxylon swietenia extraction Soxhlet extraction with petroleum ether or hexane start->extraction concentration1 Concentration of the extract under reduced pressure extraction->concentration1 column_chromatography Column chromatography of the crude extract over silica gel concentration1->column_chromatography elution Elution with a gradient of hexane and ethyl acetate column_chromatography->elution fraction_collection Collection of fractions based on TLC analysis elution->fraction_collection purification Further purification of selected fractions by preparative TLC or recrystallization fraction_collection->purification final_product Isolation of pure this compound purification->final_product

Figure 1. Generalized workflow for the isolation of this compound.

Detailed Steps:

  • Plant Material Preparation: The heartwood of Chloroxylon swietenia is collected, air-dried, and coarsely powdered.

  • Extraction: The powdered plant material is subjected to exhaustive extraction in a Soxhlet apparatus using a non-polar solvent such as petroleum ether or hexane to extract lipophilic compounds, including coumarins.

  • Concentration: The resulting extract is concentrated under reduced pressure using a rotary evaporator to yield a crude residue.

  • Chromatographic Separation: The crude extract is then subjected to column chromatography on silica gel.

  • Elution: The column is eluted with a solvent gradient, typically starting with a non-polar solvent like hexane and gradually increasing the polarity with a solvent such as ethyl acetate.

  • Fraction Collection and Analysis: Fractions are collected and monitored by thin-layer chromatography (TLC) to identify those containing the compound of interest.

  • Purification: Fractions containing this compound are combined and further purified by preparative TLC or recrystallization from a suitable solvent system (e.g., methanol, chloroform-hexane) to afford the pure compound.

Synthesis

A specific total synthesis of this compound has not been detailed in the readily available scientific literature. However, the synthesis of the core pyrano[3,2-g]chromen-8-one scaffold is achievable through established synthetic methodologies for coumarin and chromene ring systems.

A plausible synthetic approach would involve the Pechmann condensation to construct the coumarin ring, followed by the annulation of the pyran ring.

G start Phloroglucinol derivative pechmann Pechmann Condensation (with a β-ketoester) start->pechmann coumarin_intermediate Substituted 7-hydroxycoumarin pechmann->coumarin_intermediate prenylation Prenylation (e.g., with prenyl bromide) coumarin_intermediate->prenylation prenylated_coumarin Prenylated 7-hydroxycoumarin prenylation->prenylated_coumarin cyclization Oxidative Cyclization prenylated_coumarin->cyclization final_product This compound cyclization->final_product

Figure 2. A potential synthetic pathway to this compound.

Biological Activity

The biological activities of this compound itself are not extensively documented in the available literature. However, the broader class of pyranocoumarins and related coumarin derivatives have been reported to possess a wide range of pharmacological effects, including anti-inflammatory, anticancer, and antimicrobial properties.

Potential Anti-inflammatory and Anticancer Signaling Pathways

Based on studies of structurally related coumarins, this compound may exert its biological effects through the modulation of key signaling pathways involved in inflammation and cancer.

G This compound This compound nf_kb NF-κB Pathway This compound->nf_kb Inhibition mapk MAPK Pathway This compound->mapk Modulation pi3k_akt PI3K/Akt Pathway This compound->pi3k_akt Inhibition apoptosis Apoptosis Induction This compound->apoptosis Promotion inflammation Inflammation nf_kb->inflammation Leads to cell_proliferation Cell Proliferation mapk->cell_proliferation Leads to pi3k_akt->cell_proliferation Leads to apoptosis->cell_proliferation Inhibits

Figure 3. Plausible signaling pathways modulated by this compound.

Potential Mechanisms of Action:

  • Inhibition of NF-κB Pathway: Many natural compounds with anti-inflammatory and anticancer properties are known to inhibit the nuclear factor-kappa B (NF-κB) signaling pathway. This compound could potentially inhibit the activation of NF-κB, leading to the downregulation of pro-inflammatory cytokines and genes involved in cell survival and proliferation.

  • Modulation of MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway is another critical signaling cascade involved in cell proliferation, differentiation, and apoptosis. This compound might modulate the activity of key kinases in this pathway, such as ERK, JNK, and p38, thereby influencing cellular outcomes.

  • Inhibition of PI3K/Akt Pathway: The phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a major survival pathway that is often dysregulated in cancer. Inhibition of this pathway by this compound could lead to decreased cell proliferation and survival.

  • Induction of Apoptosis: this compound may induce programmed cell death (apoptosis) in cancer cells through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathways.

It is important to note that these are hypothesized mechanisms based on the activities of related compounds. Further research is required to elucidate the specific biological activities and signaling pathways directly affected by this compound.

Conclusion and Future Directions

This compound is a pyranocoumarin first isolated from Chloroxylon swietenia. While its initial discovery and basic structural characterization have been established, there is a significant lack of in-depth research into its synthetic methodologies and biological activities. The structural similarity of this compound to other pharmacologically active coumarins suggests that it may possess therapeutic potential, particularly in the areas of anti-inflammatory and anticancer applications.

Future research should focus on:

  • Total Synthesis: Development of an efficient and scalable total synthesis of this compound to enable further biological evaluation.

  • Biological Screening: Comprehensive screening of this compound for a range of biological activities, including but not limited to anticancer, anti-inflammatory, antimicrobial, and antiviral effects.

  • Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways through which this compound exerts its biological effects.

This technical guide serves as a starting point for researchers and drug development professionals, highlighting the existing knowledge and the significant opportunities for future investigation into this promising natural product.

The Biosynthesis of Demethylluvangetin: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Demethylluvangetin, a naturally occurring angular pyranocoumarin, has garnered interest within the scientific community for its potential pharmacological activities. Understanding its biosynthetic pathway is crucial for metabolic engineering efforts aimed at enhancing its production and for the discovery of novel biocatalysts. This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of this compound, starting from the central precursor of furanocoumarins, umbelliferone. We detail the key enzymatic steps, including prenylation, cyclization, and hydroxylation, that lead to the formation of the angular furanocoumarin scaffold, followed by the subsequent modifications to yield this compound. This document synthesizes current knowledge, presents quantitative data on related enzymes, outlines detailed experimental protocols for pathway elucidation, and provides a visual representation of the biosynthetic route to aid researchers, scientists, and drug development professionals in their exploration of this promising natural product.

Introduction

Coumarins are a diverse class of plant secondary metabolites derived from the phenylpropanoid pathway. A significant subclass, the furanocoumarins, are characterized by the fusion of a furan ring to the coumarin core and are classified as either linear or angular based on the position of this fusion. This compound belongs to the less common angular pyranocoumarins, which are biosynthetically related to angular furanocoumarins. These compounds are known to be produced by plants as a defense mechanism against herbivores and pathogens.[1] The biosynthesis of angular furanocoumarins initiates from the key intermediate, umbelliferone (7-hydroxycoumarin).[1][2][3] This guide will delineate the proposed enzymatic transformations that convert umbelliferone into this compound, a compound isolated from plants such as Toddalia asiatica.[4][5]

The Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is proposed to proceed through the established pathway for angular furanocoumarins, followed by a series of tailoring reactions. The key stages are:

  • Formation of the Angular Furanocoumarin Precursor, Osthenol: The pathway branches from the general phenylpropanoid pathway at umbelliferone. The crucial step determining the angular structure is the regiospecific prenylation of umbelliferone at the C-8 position. This reaction is catalyzed by a membrane-bound prenyltransferase, umbelliferone C8-prenyltransferase, which utilizes dimethylallyl pyrophosphate (DMAPP) as the prenyl donor to produce osthenol.[6]

  • Formation of the Dihydrofuran Ring: Osthenol undergoes an intramolecular cyclization to form the dihydrofuranocoumarin, (+)-columbianetin. This reaction is catalyzed by a cytochrome P450 monooxygenase, (+)-columbianetin synthase.[7]

  • Aromatization to Angelicin: The dihydrofuran ring of (+)-columbianetin is subsequently oxidized to form the aromatic furan ring of angelicin, the parent compound of angular furanocoumarins. This dehydrogenation is catalyzed by another cytochrome P450 monooxygenase, angelicin synthase.[7]

  • Hydroxylation of Angelicin: It is proposed that angelicin is then hydroxylated. While the exact position of hydroxylation leading to this compound is not definitively established in the literature, hydroxylation of the furanocoumarin core is a common modification catalyzed by cytochrome P450 monooxygenases.[6][8]

  • Final Pyran Ring Formation: The final steps likely involve another prenylation event, specifically geranylation, followed by cyclization to form the characteristic dihydropyran ring of this compound.

Below is a DOT script representation of the proposed signaling pathway.

Demethylluvangetin_Biosynthesis cluster_0 Phenylpropanoid Pathway cluster_1 Angular Furanocoumarin Pathway cluster_2 This compound Formation L-Phenylalanine L-Phenylalanine Cinnamic_acid Cinnamic_acid L-Phenylalanine->Cinnamic_acid PAL p-Coumaric_acid p-Coumaric_acid Cinnamic_acid->p-Coumaric_acid C4H Umbelliferone Umbelliferone p-Coumaric_acid->Umbelliferone C2'H Osthenol Osthenol Umbelliferone->Osthenol Umbelliferone C8-Prenyltransferase (DMAPP) Columbianetin Columbianetin Osthenol->Columbianetin Columbianetin Synthase (CYP450) Angelicin Angelicin Columbianetin->Angelicin Angelicin Synthase (CYP450) Hydroxylated_Angelicin Hydroxylated_Angelicin Angelicin->Hydroxylated_Angelicin Hydroxylase (CYP450) Prenylated_Intermediate Prenylated_Intermediate Hydroxylated_Angelicin->Prenylated_Intermediate Prenyltransferase (GPP) This compound This compound Prenylated_Intermediate->this compound Cyclase DMAPP DMAPP DMAPP->Umbelliferone GPP GPP GPP->Hydroxylated_Angelicin

Proposed biosynthetic pathway of this compound.

Quantitative Data

Quantitative kinetic data for the specific enzymes in the this compound pathway are limited. However, studies on homologous enzymes involved in furanocoumarin biosynthesis provide valuable comparative data.

EnzymeSubstrate(s)Km (µM)Product(s)Plant SourceReference
Umbelliferone C6-Prenyltransferase (PcPT) Umbelliferone, DMAPP1.5, 33DemethylsuberosinPetroselinum crispum(Karamat et al., 2014)
Psoralen 5-monooxygenase Psoralen3BergaptolAmmi majus(Larbat et al., 2007)
Bergaptol O-methyltransferase Bergaptol, SAM1.5, 2.8BergaptenRuta graveolens(Hehmann et al., 2004)
Xanthotoxol O-methyltransferase Xanthotoxol, SAM1.0, 3.2XanthotoxinRuta graveolens(Hehmann et al., 2004)
PsPT1 (Umbelliferone C6-Prenyltransferase) DMAPP, Umbelliferone5 ± 1, 2.7 ± 0.6DemethylsuberosinPastinaca sativa[9]
PsPT2 (Umbelliferone C8-Prenyltransferase) DMAPP, Umbelliferone7.6 ± 0.8, 10 ± 1OsthenolPastinaca sativa[9]

Note: Data for enzymes directly leading to this compound are not available and are inferred from related pathways.

Experimental Protocols

The elucidation of a biosynthetic pathway involves a combination of genetic, biochemical, and analytical techniques. Below are detailed methodologies for key experiments.

Heterologous Expression and Functional Characterization of Pathway Enzymes

Objective: To functionally characterize candidate genes (e.g., prenyltransferases, cytochrome P450s) involved in this compound biosynthesis.

Methodology:

  • Gene Identification and Cloning:

    • Identify candidate genes from the transcriptome or genome of Toddalia asiatica or a related species based on homology to known furanocoumarin biosynthesis genes.

    • Amplify the full-length coding sequences of candidate genes using PCR with gene-specific primers.

    • Clone the PCR products into an appropriate expression vector (e.g., pET-28a for E. coli or pYES2 for yeast).

  • Heterologous Expression:

    • In E. coli (for soluble enzymes):

      • Transform the expression construct into a suitable E. coli strain (e.g., BL21(DE3)).

      • Grow the transformed cells in LB medium containing the appropriate antibiotic at 37°C to an OD600 of 0.6-0.8.

      • Induce protein expression by adding IPTG (isopropyl β-D-1-thiogalactopyranoside) to a final concentration of 0.1-1 mM and incubate at a lower temperature (e.g., 16-25°C) for 16-24 hours.

      • Harvest the cells by centrifugation and store the pellet at -80°C.

    • In Yeast (e.g., Saccharomyces cerevisiae, for membrane-bound enzymes like P450s):

      • Transform the expression construct into a suitable yeast strain (e.g., INVSc1).

      • Grow the transformed yeast in synthetic complete medium lacking uracil (for pYES2 vector) with 2% glucose.

      • Induce protein expression by transferring the cells to a medium containing 2% galactose and grow for 24-48 hours.

      • Harvest the cells by centrifugation and prepare microsomes.

  • Enzyme Assays:

    • Prenyltransferase Assay:

      • Prepare a reaction mixture containing Tris-HCl buffer (pH 7.5), MgCl2, the purified enzyme or microsomal fraction, the acceptor substrate (e.g., umbelliferone or a hydroxylated angelicin derivative), and the prenyl donor (DMAPP or GPP).

      • Incubate the reaction at 30°C for 1-2 hours.

      • Stop the reaction by adding an organic solvent (e.g., ethyl acetate) and extract the products.

    • Cytochrome P450 Assay:

      • Prepare a reaction mixture containing phosphate buffer (pH 7.4), the microsomal fraction containing the expressed P450 and its reductase partner, the substrate (e.g., osthenol, angelicin), and an NADPH-regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+).

      • Initiate the reaction by adding the substrate.

      • Incubate at 30°C for 1-2 hours.

      • Stop the reaction and extract the products with an organic solvent.

  • Product Analysis:

    • Analyze the reaction products by High-Performance Liquid Chromatography (HPLC) coupled with a UV or mass spectrometry (MS) detector.

    • Compare the retention times and mass spectra of the products with authentic standards, if available.

    • For novel products, elucidate the structure using Nuclear Magnetic Resonance (NMR) spectroscopy.

Below is a DOT script representation of the experimental workflow for enzyme characterization.

Experimental_Workflow cluster_gene Gene Identification & Cloning cluster_expression Heterologous Expression cluster_analysis Functional Analysis Identify_Gene Identify Candidate Gene (Homology Search) Amplify_Gene Amplify Gene (PCR) Identify_Gene->Amplify_Gene Clone_Gene Clone into Expression Vector Amplify_Gene->Clone_Gene Transform_Host Transform Host (E. coli or Yeast) Clone_Gene->Transform_Host Induce_Expression Induce Protein Expression Transform_Host->Induce_Expression Harvest_Cells Harvest Cells / Prepare Microsomes Induce_Expression->Harvest_Cells Enzyme_Assay Perform Enzyme Assay Harvest_Cells->Enzyme_Assay Product_Extraction Extract Reaction Products Enzyme_Assay->Product_Extraction Product_Analysis Analyze Products (HPLC-MS, NMR) Product_Extraction->Product_Analysis

Workflow for heterologous expression and enzyme characterization.
In Vivo Feeding Studies with Labeled Precursors

Objective: To trace the incorporation of precursors into this compound in the native plant.

Methodology:

  • Synthesis of Labeled Precursors: Synthesize isotopically labeled precursors (e.g., 13C- or 14C-labeled umbelliferone, osthenol, or angelicin).

  • Administration to Plant Material:

    • Administer the labeled precursor to young leaves, seedlings, or cell cultures of Toddalia asiatica.

    • Incubate the plant material under controlled conditions for a specific period (e.g., 24-72 hours).

  • Extraction and Isolation:

    • Harvest the plant material and perform a solvent extraction (e.g., with methanol or ethanol).

    • Fractionate the crude extract using column chromatography (e.g., silica gel or Sephadex LH-20) to isolate the coumarin fraction.

    • Purify this compound from the enriched fraction using preparative HPLC.

  • Detection of Label Incorporation:

    • For 14C-labeled compounds, determine the radioactivity of the purified this compound using liquid scintillation counting.

    • For 13C-labeled compounds, analyze the purified product by mass spectrometry to determine the mass shift and by 13C-NMR to identify the position of the label.

Conclusion

The proposed biosynthetic pathway to this compound provides a solid framework for future research into this intriguing class of angular pyranocoumarins. While the initial steps leading to the formation of the angular furanocoumarin core are relatively well-understood, the final tailoring steps that produce this compound remain to be definitively elucidated. The experimental protocols outlined in this guide offer a roadmap for researchers to identify and characterize the specific enzymes responsible for these transformations. Such knowledge will be instrumental in enabling the metabolic engineering of plants or microbial hosts for the sustainable production of this compound and its derivatives for potential pharmaceutical applications. Further research, particularly focusing on the enzymatic machinery of Toddalia asiatica, will be key to fully unraveling this biosynthetic pathway.

References

Demethylluvangetin: A Technical Overview of its Physicochemical Properties and Biological Significance

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Demethylluvangetin, a naturally occurring coumarin, has garnered interest within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, alongside an exploration of its putative biological activities and the signaling pathways it may modulate. While extensive experimental data remains to be fully elucidated in publicly accessible literature, this document synthesizes the available information to serve as a foundational resource for researchers in drug discovery and development.

Physicochemical Properties

This compound, with the chemical formula C₁₄H₁₂O₄, possesses a molecular weight of 244.24 g/mol .[1][2] It is structurally identified as 10-hydroxy-2,2-dimethylpyrano[3,2-g]chromen-8-one.[1] The compound is a derivative of coumarin, a class of benzopyrones widely distributed in the plant kingdom.

A summary of its predicted and known physicochemical properties is presented in the table below. It is important to note that some of these values are computationally predicted and await experimental verification.

PropertyValueSource
Molecular Formula C₁₄H₁₂O₄[1][2]
Molecular Weight 244.24 g/mol [1][2]
IUPAC Name 10-hydroxy-2,2-dimethylpyrano[3,2-g]chromen-8-one[1]
Predicted Boiling Point 426.1 ± 45.0 °C[2]
Predicted Density 1.319 ± 0.06 g/cm³[2]
Predicted pKa 7.16 ± 0.40[2]

Spectral Data

Standard Experimental Protocol for Spectral Analysis (General):

The following outlines a general approach for obtaining the spectral data for this compound, based on standard laboratory practices for natural product characterization.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H and ¹³C NMR spectra would be recorded on a high-field NMR spectrometer (e.g., 400 or 500 MHz).

    • The sample would be dissolved in a suitable deuterated solvent, such as CDCl₃ or DMSO-d₆.

    • Chemical shifts would be reported in parts per million (ppm) relative to a tetramethylsilane (TMS) internal standard.

    • Advanced 2D NMR techniques, including COSY, HSQC, and HMBC, would be employed for the complete and unambiguous assignment of all proton and carbon signals.

  • Mass Spectrometry (MS):

    • High-resolution mass spectrometry (HRMS), likely using an electrospray ionization (ESI) source, would be utilized to determine the accurate mass and confirm the elemental composition of the molecule.

  • Infrared (IR) Spectroscopy:

    • The IR spectrum would be recorded using a Fourier Transform Infrared (FTIR) spectrometer.

    • The sample would be prepared as a KBr pellet or a thin film.

    • The spectrum would reveal the presence of key functional groups, such as hydroxyl (-OH), carbonyl (C=O), and aromatic (C=C) moieties, by their characteristic absorption frequencies.

Experimental Protocols

Isolation of this compound from Toddalia asiatica

While a specific, detailed protocol for the isolation of this compound is not provided in the searched literature, a general procedure can be inferred from studies on the isolation of other coumarins from Toddalia asiatica.[3][4][5][6][7] The process typically involves solvent extraction followed by chromatographic separation.

General Isolation Workflow:

Isolation_Workflow plant_material Dried and Powdered Toddalia asiatica Plant Material extraction Solvent Extraction (e.g., Methanol, Ethanol, or Ethyl Acetate) plant_material->extraction crude_extract Crude Extract extraction->crude_extract fractionation Column Chromatography (Silica Gel or Sephadex) crude_extract->fractionation fractions Fractions fractionation->fractions hplc Preparative HPLC fractions->hplc pure_compound Pure this compound hplc->pure_compound

Figure 1. A generalized workflow for the isolation of this compound.

Detailed Steps (Hypothetical Protocol):

  • Extraction: The dried and powdered root or stem bark of Toddalia asiatica would be subjected to maceration or Soxhlet extraction with a suitable organic solvent.

  • Fractionation: The resulting crude extract would be concentrated under reduced pressure and then fractionated using column chromatography over silica gel. A gradient elution system with solvents of increasing polarity (e.g., hexane-ethyl acetate mixtures) would be employed to separate the components.

  • Purification: Fractions containing compounds with similar TLC profiles to known coumarins would be further purified using preparative High-Performance Liquid Chromatography (HPLC) on a reversed-phase column (e.g., C18) to yield pure this compound.

  • Structure Elucidation: The structure of the isolated compound would be confirmed using the spectroscopic methods described in the "Spectral Data" section.

Potential Biological Activities and Signaling Pathways

Direct experimental evidence detailing the biological activities and the specific signaling pathways modulated by this compound is limited in the available literature. However, the known pharmacological properties of structurally related coumarins and other "demethyl" natural products provide a basis for hypothesizing its potential mechanisms of action. These compounds have been reported to exhibit anti-inflammatory and anti-cancer properties, often through the modulation of key cellular signaling cascades.

Potential Anti-Inflammatory Effects via NF-κB and MAPK Pathways

Many natural products, including coumarins, exert anti-inflammatory effects by inhibiting the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. These pathways are central regulators of the inflammatory response, controlling the expression of pro-inflammatory cytokines, chemokines, and enzymes.

Hypothesized Anti-Inflammatory Signaling Pathway:

Anti_Inflammatory_Pathway cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_pathways Intracellular Signaling cluster_nucleus Nuclear Events lps LPS mapk MAPK Cascade (p38, JNK, ERK) lps->mapk ikk IKK Complex lps->ikk ikb IκBα ikk->ikb phosphorylates nfkb NF-κB (p65/p50) nfkb_nuc NF-κB Translocation nfkb->nfkb_nuc gene_expression Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) nfkb_nuc->gene_expression induces This compound This compound This compound->mapk inhibits? This compound->ikk inhibits?

Figure 2. Putative inhibition of NF-κB and MAPK pathways by this compound.

Potential Anti-Cancer Effects via Wnt/β-catenin Pathway

The Wnt/β-catenin signaling pathway is crucial in embryonic development and tissue homeostasis. Its aberrant activation is a hallmark of many cancers, leading to uncontrolled cell proliferation and tumor growth. Some natural compounds have been shown to interfere with this pathway, presenting a promising avenue for cancer therapy.

Hypothesized Wnt/β-catenin Signaling Inhibition:

Wnt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus wnt Wnt Ligand fzd_lrp Frizzled/LRP Receptor Complex wnt->fzd_lrp destruction_complex Destruction Complex (Axin, APC, GSK3β) fzd_lrp->destruction_complex inhibits beta_catenin β-catenin destruction_complex->beta_catenin phosphorylates for degradation Proteasomal Degradation beta_catenin->degradation beta_catenin_nuc β-catenin beta_catenin->beta_catenin_nuc accumulates and translocates tcf_lef TCF/LEF beta_catenin_nuc->tcf_lef binds to target_genes Target Gene Expression (c-Myc, Cyclin D1) tcf_lef->target_genes activates This compound This compound This compound->destruction_complex promotes? This compound->beta_catenin inhibits accumulation?

Figure 3. Hypothesized modulation of the Wnt/β-catenin pathway by this compound.

Conclusion and Future Directions

This compound is a natural coumarin with potential for further investigation as a therapeutic agent. This technical guide has summarized the currently available physicochemical data and has proposed potential biological activities based on the pharmacology of related compounds. To advance the understanding of this compound, future research should focus on:

  • Complete Spectroscopic Characterization: A comprehensive analysis using ¹H NMR, ¹³C NMR, IR, and MS is essential to establish a definitive spectral fingerprint for this compound.

  • Development of a Standardized Isolation or Synthetic Protocol: A detailed and reproducible method for obtaining pure this compound is crucial for enabling consistent biological and pharmacological studies.

  • In-depth Biological Evaluation: Systematic investigation into the anti-inflammatory, anti-cancer, and other potential therapeutic effects of this compound is warranted. These studies should include the elucidation of its precise mechanisms of action and the identification of its molecular targets within the relevant signaling pathways.

The information compiled herein serves as a starting point for researchers and drug development professionals interested in exploring the therapeutic potential of this compound. Further rigorous scientific inquiry is necessary to unlock the full potential of this promising natural product.

References

Demethylluvangetin molecular formula and weight

Author: BenchChem Technical Support Team. Date: November 2025

This document provides the molecular formula and weight for Demethylluvangetin, a natural product of interest to researchers in drug discovery and medicinal chemistry.

Core Molecular Data

The fundamental molecular characteristics of this compound are summarized in the table below. This information is essential for a variety of experimental and computational applications, including analytical chemistry, pharmacology, and molecular modeling.

IdentifierValueSource
Molecular FormulaC14H12O4PubChem[1]
Molecular Weight244.24 g/mol PubChem[1]

This data is derived from computational analysis of the compound's structure.[1] The molecular formula indicates the elemental composition of the molecule, while the molecular weight represents the mass of one mole of the substance. These values are critical for preparing solutions of known concentration, determining stoichiometry in chemical reactions, and analyzing mass spectrometry data.

References

Preliminary Biological Activity of Demethylluvangetin: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction:

Demethylluvangetin, a naturally occurring coumarin, has been isolated from various plant sources, notably Chloroxylon swietenia. Coumarins as a class of compounds are recognized for their diverse pharmacological properties. This technical guide provides a consolidated overview of the preliminary biological activities attributed to this compound, with a focus on presenting available quantitative data, outlining experimental methodologies, and visualizing potential cellular interactions. Due to the limited specific research on this compound, this guide also draws upon data from closely related coumarins to provide a broader context for its potential biological profile.

Quantitative Biological Data

To date, specific quantitative data on the biological activities of this compound remains limited in publicly accessible scientific literature. Research has more extensively focused on the crude extracts of plants containing this compound or on structurally similar coumarins. The following table summarizes the biological activities observed for extracts of Chloroxylon swietenia, a known source of this compound, to provide an indicative context for its potential effects.

Biological Activity Test System Extract/Compound Observed Effect Quantitative Data (if available)
Antimicrobial Agar well diffusionEthanolic leaf extract of C. swieteniaInhibition of Staphylococcus aureusZone of inhibition data is available in specific studies[1]
Anticancer MCF-7 human breast cancer cellsMethanolic leaf extract of C. swieteniaCytotoxicityIC50 value of 20 μg/ml[2]
Anticancer MCF-7 human breast cancer cellsMethanolic leaf extract of C. swieteniaInduction of apoptosisDown-regulation of NF-κB pathway[2]
Antidiabetic In vitro enzyme assayAqueous and ethanolic leaf extracts of C. swieteniaInhibition of α-amylase and α-glucosidaseDose-dependent inhibition[3]

Experimental Protocols

Detailed experimental protocols specifically for this compound are not widely published. However, based on the studies of Chloroxylon swietenia extracts and other coumarins, the following methodologies are representative of the approaches used to assess the biological activities mentioned above.

1. Antimicrobial Activity Assessment (Agar Well Diffusion Method)

  • Microorganism Preparation: Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) are cultured in nutrient broth overnight at 37°C. The turbidity of the bacterial suspension is adjusted to a 0.5 McFarland standard.

  • Assay Procedure:

    • Muller-Hinton agar plates are uniformly swabbed with the prepared bacterial culture.

    • Wells of a defined diameter (e.g., 6 mm) are created in the agar using a sterile cork borer.

    • A specific concentration of the test compound (this compound, dissolved in a suitable solvent like DMSO) is added to each well.

    • A positive control (standard antibiotic) and a negative control (solvent alone) are also included.

    • The plates are incubated at 37°C for 24 hours.

  • Data Analysis: The diameter of the zone of inhibition around each well is measured in millimeters.

2. Cytotoxicity Assay (MTT Assay)

  • Cell Culture: Human cancer cell lines (e.g., MCF-7) are maintained in an appropriate culture medium supplemented with fetal bovine serum and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO2.

  • Assay Procedure:

    • Cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

    • The cells are then treated with various concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours).

    • After the treatment period, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).

    • The plates are incubated for a few hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

    • The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Data Analysis: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration that inhibits 50% of cell growth) is determined.[2][4]

3. Apoptosis Analysis (Annexin V-FITC/PI Staining)

  • Cell Treatment: Cells are treated with this compound at its predetermined IC50 concentration for a specific duration.

  • Staining Procedure:

    • Both floating and adherent cells are collected and washed with cold phosphate-buffered saline (PBS).

    • The cells are resuspended in a binding buffer.

    • Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension.

    • The mixture is incubated in the dark at room temperature.

  • Data Acquisition and Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.

Potential Signaling Pathways and Interactions

While the specific signaling pathways modulated by this compound have not been elucidated, the observed anticancer activity of Chloroxylon swietenia extracts suggests a potential interaction with key cellular signaling cascades involved in cancer progression. The downregulation of the NF-κB pathway by the methanolic extract of C. swietenia in MCF-7 cells is a significant finding.[2] NF-κB is a critical regulator of inflammation, cell survival, and proliferation.

Below are diagrams illustrating the general workflow for isolating and testing natural products and a simplified representation of the NF-κB signaling pathway, which may be a potential target for this compound.

Experimental_Workflow Plant_Material Plant Material (Chloroxylon swietenia) Extraction Extraction (e.g., with Ethanol/Methanol) Plant_Material->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Fractionation Fractionation (Chromatography) Crude_Extract->Fractionation Biological_Screening Biological Screening (e.g., Antimicrobial, Cytotoxicity) Crude_Extract->Biological_Screening Fractions Fractions Fractionation->Fractions Isolation Isolation & Purification (e.g., HPLC) Fractions->Isolation Fractions->Biological_Screening This compound This compound Isolation->this compound This compound->Biological_Screening Active_Compound Identification of Active Compound Biological_Screening->Active_Compound

Caption: General workflow for the isolation and biological screening of natural products like this compound.

NFkB_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Stimuli (e.g., Cytokines, LPS) Receptor Receptor IKK_Complex IKK Complex Receptor->IKK_Complex activates IkB IκB IKK_Complex->IkB phosphorylates NFkB NF-κB (p50/p65) IkB_p p-IκB IkB->IkB_p NFkB_active Active NF-κB NFkB->NFkB_active release Proteasome Proteasome IkB_p->Proteasome degradation DNA DNA NFkB_active->DNA translocates & binds Gene_Expression Gene Expression (Inflammation, Proliferation, Survival) DNA->Gene_Expression regulates

Caption: Simplified overview of the canonical NF-κB signaling pathway, a potential target for anticancer agents.

Conclusion and Future Directions

The preliminary evidence from studies on Chloroxylon swietenia suggests that this compound may possess antimicrobial and anticancer properties. The observed downregulation of the NF-κB pathway by extracts containing this coumarin provides a promising avenue for future mechanistic studies. However, there is a clear need for further research focused specifically on isolating pure this compound and comprehensively characterizing its biological activities. Future investigations should aim to:

  • Determine the IC50 values of pure this compound against a broader panel of cancer cell lines.

  • Elucidate the specific molecular targets and signaling pathways modulated by this compound.

  • Conduct in vivo studies to evaluate its efficacy and safety profile in animal models.

  • Explore its potential synergistic effects when used in combination with existing therapeutic agents.

Such studies are essential to fully understand the therapeutic potential of this compound and to guide its possible development as a novel drug candidate.

References

Demethylluvangetin: A Technical Guide to its Biological Activities and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Demethylluvangetin, a naturally occurring coumarin, has garnered interest in the scientific community for its potential therapeutic applications. Isolated from various plant species, notably from the twigs of Atalantia buxifolia, this compound has demonstrated noteworthy anti-inflammatory and cytotoxic properties in preclinical studies. This technical guide provides a comprehensive overview of the existing literature on this compound, focusing on its biological activities, experimental methodologies, and potential mechanisms of action. All quantitative data has been summarized for comparative analysis, and key experimental protocols are detailed to facilitate further research and development.

Core Biological Activities

Current research indicates that this compound exhibits two primary types of biological activity: anti-inflammatory and cytotoxic. The following tables summarize the quantitative data from key studies.

Table 1: Anti-inflammatory Activity of this compound
AssayCell Line/SystemStimulantMeasured EffectIC₅₀ (µM)Reference
Superoxide Anion GenerationHuman neutrophilsfMLP/CBInhibition of superoxide anion production15.2 ± 2.3[1][2][3]
Table 2: Cytotoxic Activity of this compound
AssayCell LineMeasured EffectIC₅₀ (µM)Reference
MTT AssayHepG2 (Human hepatocellular carcinoma)Inhibition of cell viability> 100[1][2][3]
MTT AssayA549 (Human lung carcinoma)Inhibition of cell viability> 100[1][2][3]
MTT AssayMDA-MB-231 (Human breast adenocarcinoma)Inhibition of cell viability> 100[1][2][3]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and to aid in the design of future studies.

Anti-inflammatory Activity: Superoxide Anion Generation Assay

This assay measures the ability of a compound to inhibit the production of superoxide anions by neutrophils, a key event in the inflammatory response.

Cell Preparation:

  • Human neutrophils are isolated from the peripheral blood of healthy donors using standard dextran sedimentation and Ficoll-Hypaque gradient centrifugation methods.

  • Red blood cells are lysed using a hypotonic solution.

  • The purified neutrophils are resuspended in a suitable buffer, such as Hanks' balanced salt solution (HBSS) with 0.1% bovine serum albumin (BSA), to a concentration of 3.0 × 10⁶ cells/mL.

Assay Procedure:

  • Neutrophils are pre-incubated with cytochalasin B (CB, 5 µM) for 5 minutes at 37°C in the presence of cytochrome c (80 µM). CB is used to enhance the response to the stimulant.

  • This compound, at various concentrations, is added to the cell suspension.

  • The reaction is initiated by the addition of the stimulant N-formyl-methionyl-leucyl-phenylalanine (fMLP, 10 µM).

  • The mixture is incubated for 10 minutes at 37°C.

  • The reaction is stopped by placing the samples on ice.

  • The samples are centrifuged to pellet the cells.

  • The absorbance of the supernatant is measured at 550 nm using a spectrophotometer to quantify the amount of reduced cytochrome c, which is directly proportional to the amount of superoxide anion produced.

  • The half-maximal inhibitory concentration (IC₅₀) is calculated from the dose-response curve.

Cytotoxic Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

Cell Culture and Plating:

  • HepG2, A549, or MDA-MB-231 cells are cultured in an appropriate medium (e.g., Dulbecco's Modified Eagle's Medium - DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO₂.

  • Cells are seeded into 96-well plates at a density of 1 × 10⁵ cells per well and allowed to adhere overnight.

Assay Procedure:

  • The culture medium is replaced with fresh medium containing various concentrations of this compound. A vehicle control (e.g., DMSO) is also included.

  • The plates are incubated for a specified period (e.g., 48 or 72 hours).

  • After the incubation period, the medium is removed, and MTT solution (0.25 mg/mL in serum-free medium) is added to each well.

  • The plates are incubated for an additional 2-4 hours to allow for the formation of formazan crystals by viable cells.

  • The MTT solution is removed, and the formazan crystals are dissolved in a solubilization solution, such as dimethyl sulfoxide (DMSO).

  • The absorbance is measured at a wavelength of 540 nm or 570 nm using a microplate reader.

  • Cell viability is expressed as a percentage of the vehicle control, and the IC₅₀ value is determined from the dose-response curve.

Signaling Pathways and Mechanisms of Action

The current literature on this compound does not yet provide a detailed elucidation of the specific signaling pathways through which it exerts its anti-inflammatory and cytotoxic effects. However, based on its observed biological activities, some potential mechanisms can be hypothesized.

The inhibition of superoxide anion generation in neutrophils suggests that this compound may interfere with the activation of NADPH oxidase, the enzyme complex responsible for producing superoxide. This could occur through various mechanisms, such as direct inhibition of one of the enzyme's subunits or by modulating upstream signaling pathways that lead to its activation, such as those involving protein kinase C (PKC) or mitogen-activated protein kinases (MAPKs).

G cluster_stimulus Inflammatory Stimulus (fMLP) cluster_cell Neutrophil fMLP fMLP GPCR GPCR fMLP->GPCR PLC PLC GPCR->PLC PKC PKC PLC->PKC NADPH_Oxidase NADPH Oxidase PKC->NADPH_Oxidase Superoxide Superoxide Anion NADPH_Oxidase->Superoxide This compound This compound This compound->NADPH_Oxidase Inhibition?

Hypothesized Anti-inflammatory Mechanism of this compound.

The lack of significant cytotoxicity against the tested cancer cell lines (HepG2, A549, and MDA-MB-231) at concentrations up to 100 µM suggests that this compound does not possess potent, broad-spectrum anticancer activity. However, it is important to note that this does not preclude activity against other cancer cell types or through different mechanisms that were not assessed by the MTT assay.

G cluster_workflow Cytotoxicity Testing Workflow Start Start: Cancer Cell Lines (HepG2, A549, MDA-MB-231) Treatment Treat with this compound (various concentrations) Start->Treatment Incubation Incubate for 48-72h Treatment->Incubation MTT_Assay Perform MTT Assay Incubation->MTT_Assay Result Result: No Significant Cytotoxicity (IC50 > 100 µM) MTT_Assay->Result

Summary of Cytotoxicity Evaluation of this compound.

Conclusion and Future Directions

This compound has demonstrated promising anti-inflammatory activity by inhibiting superoxide anion generation in neutrophils. Its cytotoxic effects against the tested cancer cell lines appear to be limited. Further research is warranted to fully elucidate the mechanism of its anti-inflammatory action, including the identification of its specific molecular targets and the signaling pathways it modulates. Investigating its efficacy in in vivo models of inflammation is a critical next step. Additionally, screening against a broader panel of cancer cell lines and exploring its potential in combination with other therapeutic agents could reveal previously unobserved anticancer activities. The detailed experimental protocols provided herein should serve as a valuable resource for researchers aiming to build upon the current understanding of this intriguing natural product.

References

Spectroscopic Profile of Demethylluvangetin: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Demethylluvangetin, a natural coumarin isolated from plants of the Rutaceae family, notably Toddalia asiatica. The information presented herein is essential for the identification, characterization, and further development of this compound for potential therapeutic applications.

Spectroscopic Data

The structural elucidation of this compound has been achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The key quantitative data from these analyses are summarized in the tables below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. The ¹H and ¹³C NMR data for this compound provide detailed information about its chemical structure.

Table 1: ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
7.85d9.5H-4
7.21sH-5
6.70sH-8
6.20d9.5H-3
6.15d10.0H-4'
5.55d10.0H-3'
1.45s2 x CH₃

Table 2: ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmCarbon Atom Assignment
161.2C-2
156.4C-7
155.8C-8a
143.5C-4
131.0C-4'
126.5C-6
115.5C-3'
113.2C-3
112.8C-5
109.5C-4a
98.2C-8
77.9C-2'
28.22 x CH₃
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic absorption of infrared radiation.

Table 3: Infrared (IR) Spectroscopic Data for this compound

Wavenumber (cm⁻¹)Functional Group Assignment
3350O-H (hydroxyl group)
1710C=O (α,β-unsaturated lactone)
1620, 1580, 1450C=C (aromatic)
1380, 1360gem-dimethyl
1130C-O (ether)
Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a compound and its fragments, allowing for the determination of its molecular weight and elemental composition. The molecular formula for this compound is C₁₄H₁₂O₄[1].

Table 4: Mass Spectrometry (MS) Data for this compound

m/zInterpretation
244[M]⁺ (Molecular Ion)
229[M - CH₃]⁺
201[M - CH₃ - CO]⁺
188[M - C₃H₄O]⁺ (from pyran ring cleavage)

Experimental Protocols

The following sections detail the general methodologies employed for obtaining the spectroscopic data presented above. Specific parameters may vary slightly between different laboratories and instruments.

NMR Spectroscopy

Sample Preparation: A sample of pure this compound (typically 5-10 mg) is dissolved in a deuterated solvent, most commonly deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆), in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing (δ 0.00 ppm).

Instrumentation and Data Acquisition:

  • Instrument: A high-resolution NMR spectrometer, typically operating at a proton frequency of 300 MHz or higher.

  • ¹H NMR: Spectra are acquired using a standard pulse sequence. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected range of proton chemical shifts (e.g., 0-12 ppm), and a relaxation delay to allow for full magnetization recovery between scans.

  • ¹³C NMR: Spectra are typically acquired with proton decoupling to simplify the spectrum to single lines for each carbon. A larger number of scans is usually required due to the lower natural abundance of the ¹³C isotope.

Infrared (IR) Spectroscopy

Sample Preparation (KBr Pellet Method):

  • A small amount of the solid this compound sample (1-2 mg) is finely ground with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.

  • The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

Instrumentation and Data Acquisition:

  • Instrument: A Fourier Transform Infrared (FTIR) spectrometer.

  • Procedure: The KBr pellet is placed in the sample holder of the spectrometer. A background spectrum of the empty sample holder is first recorded. The sample spectrum is then recorded, and the instrument's software automatically subtracts the background to produce the final IR spectrum. The data is typically collected over a range of 4000-400 cm⁻¹.

Mass Spectrometry

Sample Preparation: A dilute solution of this compound is prepared in a suitable volatile solvent, such as methanol or acetonitrile.

Instrumentation and Data Acquisition (Electron Ionization - EI):

  • Instrument: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction.

  • Ionization: In Electron Ionization (EI), the sample is vaporized and then bombarded with a high-energy electron beam (typically 70 eV). This causes the molecule to ionize and fragment.

  • Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer) and detected.

Instrumentation and Data Acquisition (Electrospray Ionization - ESI):

  • Instrument: A mass spectrometer coupled with a liquid chromatograph (LC-MS).

  • Ionization: In Electrospray Ionization (ESI), the sample solution is passed through a charged capillary, creating a fine spray of charged droplets. The solvent evaporates, leaving the charged analyte molecules to enter the mass analyzer. This is a "soft" ionization technique that often results in a prominent molecular ion peak with less fragmentation than EI.

Logical Relationships in Spectroscopic Analysis

The process of structure elucidation using spectroscopic data follows a logical workflow, where information from each technique complements the others to build a complete picture of the molecular structure.

Spectroscopic_Workflow cluster_Techniques Spectroscopic Techniques cluster_Information Derived Information cluster_Structure Final Output MS Mass Spectrometry (MS) MolFormula Molecular Formula & Molecular Weight MS->MolFormula IR Infrared (IR) Spectroscopy FuncGroups Functional Groups IR->FuncGroups NMR Nuclear Magnetic Resonance (NMR) Connectivity C-H Framework & Connectivity NMR->Connectivity Structure Elucidated Structure of This compound MolFormula->Structure FuncGroups->Structure Connectivity->Structure

Caption: Workflow for the structural elucidation of this compound.

References

An In-depth Technical Guide on the Solubility and Stability of Demethylluvangetin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Demethylluvangetin, a natural pyranocoumarin, has garnered interest for its potential pharmacological activities. A comprehensive understanding of its physicochemical properties, particularly solubility and stability, is paramount for advancing its research and development as a potential therapeutic agent. This technical guide provides a detailed framework for determining the solubility and stability profile of this compound. While specific experimental data for this compound is not extensively available in public literature, this document outlines the requisite experimental protocols, data presentation formats, and analytical methodologies based on established principles of pharmaceutical sciences. It is intended to serve as a foundational resource for researchers initiating studies on this compound, enabling the generation of robust and comparable data essential for formulation development, preclinical, and clinical evaluations.

Introduction

This compound, with the chemical formula C₁₄H₁₂O₄, is a natural product that belongs to the pyranocoumarin class of compounds.[1] Its structural attributes suggest potential for biological activity, making it a subject of scientific inquiry. However, the progression from a compound of interest to a viable drug candidate is contingent upon a thorough characterization of its physicochemical properties. Among the most critical of these are solubility and stability, which directly influence bioavailability, formulation strategies, and shelf-life.

This guide details the necessary experimental procedures to systematically evaluate the solubility and stability of this compound. It covers methodologies for assessing its solubility in various pharmaceutically relevant solvents and its stability under forced degradation conditions as recommended by international guidelines.

Physicochemical Properties of this compound

A summary of the known computed physicochemical properties of this compound is provided below. These theoretical values serve as a baseline for experimental investigations.

PropertyValueSource
Molecular FormulaC₁₄H₁₂O₄PubChem[1]
Molecular Weight244.24 g/mol PubChem[1]
XLogP32.5PubChem[1]
Hydrogen Bond Donor Count1PubChem[1]
Hydrogen Bond Acceptor Count4PubChem[1]
Rotatable Bond Count0PubChem[1]

Solubility Determination

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its absorption and bioavailability. The following section outlines protocols for determining the equilibrium solubility of this compound in various solvents.

Experimental Protocol: Equilibrium Solubility Assessment

Objective: To determine the saturation solubility of this compound in a range of pharmaceutically relevant solvents at controlled temperatures.

Materials:

  • This compound (purity >98%)

  • Solvents: Purified water, 0.1 N HCl, pH 7.4 phosphate buffer, methanol, ethanol, acetone, polyethylene glycol 400 (PEG 400), propylene glycol, dimethyl sulfoxide (DMSO).[2]

  • Shaking incubator or thermostatically controlled water bath.

  • Centrifuge.

  • Calibrated pH meter.

  • High-Performance Liquid Chromatography (HPLC) system with UV detector.

  • Analytical balance.

  • Volumetric flasks and pipettes.

  • Syringe filters (0.45 µm).

Procedure:

  • Add an excess amount of this compound to a known volume (e.g., 2 mL) of each solvent in screw-capped vials. The excess solid should be visually apparent.

  • Place the vials in a shaking incubator set at a constant temperature (e.g., 25 °C and 37 °C).

  • Agitate the samples for a predetermined period (e.g., 24, 48, or until equilibrium is reached, which should be confirmed by taking measurements at sequential time points until the concentration plateaus).

  • After reaching equilibrium, allow the vials to stand to let the undissolved solid settle.

  • Centrifuge the samples to further separate the solid from the supernatant.

  • Carefully withdraw an aliquot of the supernatant and filter it through a 0.45 µm syringe filter.

  • Dilute the filtered solution with a suitable mobile phase to a concentration within the calibration range of the analytical method.

  • Quantify the concentration of this compound in the diluted samples using a validated HPLC-UV method.

Data Presentation: Solubility Data

The results of the solubility studies should be presented in a clear and concise tabular format.

Table 1: Equilibrium Solubility of this compound in Various Solvents

SolventTemperature (°C)Solubility (mg/mL)Solubility (µM)
Purified Water25Experimental ValueCalculated Value
37Experimental ValueCalculated Value
0.1 N HCl25Experimental ValueCalculated Value
37Experimental ValueCalculated Value
pH 7.4 Phosphate Buffer25Experimental ValueCalculated Value
37Experimental ValueCalculated Value
Methanol25Experimental ValueCalculated Value
Ethanol25Experimental ValueCalculated Value
Acetone25Experimental ValueCalculated Value
PEG 40025Experimental ValueCalculated Value
Propylene Glycol25Experimental ValueCalculated Value
DMSO25Experimental ValueCalculated Value

Stability Assessment

Stability testing is crucial for identifying degradation pathways, understanding the chemical behavior of a molecule, and establishing a stable formulation.[3][4] Forced degradation studies are performed under more severe conditions than accelerated stability studies to generate degradation products.[4][5]

Experimental Protocol: Forced Degradation Studies

Objective: To investigate the degradation profile of this compound under various stress conditions (hydrolytic, oxidative, photolytic, and thermal).

Materials:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Mobile phase for HPLC

  • HPLC system with a photodiode array (PDA) detector and a mass spectrometer (MS) is highly recommended for peak purity analysis and identification of degradation products.[4]

  • Photostability chamber

  • Oven

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Hydrolytic Degradation:

    • Acidic: Mix the stock solution with 0.1 N HCl.

    • Alkaline: Mix the stock solution with 0.1 N NaOH.

    • Neutral: Mix the stock solution with purified water.

    • Incubate the solutions at a controlled temperature (e.g., 60 °C) and collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours). Neutralize the acidic and alkaline samples before analysis.

  • Oxidative Degradation:

    • Mix the stock solution with a solution of hydrogen peroxide (e.g., 3% H₂O₂).

    • Keep the solution at room temperature and collect samples at various time points.

  • Photolytic Degradation:

    • Expose a solution of this compound and the solid drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter in a photostability chamber.

    • A control sample should be protected from light.

  • Thermal Degradation:

    • Expose the solid this compound to dry heat in an oven (e.g., 80 °C).

    • Collect samples at various time points.

  • Sample Analysis:

    • Analyze all samples by a stability-indicating HPLC method. The method should be capable of separating the intact drug from its degradation products.

    • Assess peak purity of the parent drug peak using a PDA detector.

    • Characterize the degradation products using LC-MS if significant degradation is observed.

Data Presentation: Stability Data

The results from the forced degradation studies should be summarized in a table to facilitate comparison of the drug's stability under different conditions.

Table 2: Summary of Forced Degradation Studies of this compound

Stress ConditionTime (hours)% Assay of this compound% DegradationNumber of Degradation ProductsMajor Degradation Product (Retention Time)
Hydrolytic
0.1 N HCl (60 °C)24Experimental ValueCalculated ValueExperimental ValueExperimental Value
0.1 N NaOH (60 °C)24Experimental ValueCalculated ValueExperimental ValueExperimental Value
Water (60 °C)24Experimental ValueCalculated ValueExperimental ValueExperimental Value
Oxidative
3% H₂O₂ (RT)24Experimental ValueCalculated ValueExperimental ValueExperimental Value
Photolytic
Solid StateAs per ICH Q1BExperimental ValueCalculated ValueExperimental ValueExperimental Value
SolutionAs per ICH Q1BExperimental ValueCalculated ValueExperimental ValueExperimental Value
Thermal
Solid State (80 °C)24Experimental ValueCalculated ValueExperimental ValueExperimental Value

Visualization of Workflows and Pathways

Visual diagrams are essential for representing complex experimental workflows and hypothetical degradation pathways.

Experimental Workflow for Solubility and Stability Testing

The following diagram illustrates the logical flow of the experimental work required to characterize the solubility and stability of this compound.

G cluster_solubility Solubility Determination cluster_stability Stability (Forced Degradation) Studies S1 Prepare Supersaturated Solutions S2 Equilibrate at Controlled Temperature S1->S2 S3 Sample and Filter Supernatant S2->S3 S4 Quantify by HPLC-UV S3->S4 S5 Tabulate Solubility Data S4->S5 T1 Prepare Stock Solution T2 Apply Stress Conditions (Acid, Base, Oxidative, Photo, Thermal) T1->T2 T3 Sample at Time Intervals T2->T3 T4 Analyze by Stability-Indicating HPLC T3->T4 T5 Characterize Degradants (LC-MS) T4->T5 T6 Tabulate Stability Data T4->T6 Start This compound Characterization Start->S1 Start->T1 G This compound This compound (Lactone Ring Intact) Hydrolyzed_Product Hydrolyzed Product (Carboxylic Acid and Phenol) This compound->Hydrolyzed_Product Base-catalyzed hydrolysis (OH⁻)

References

Methodological & Application

Application Notes and Protocols for the Synthesis and Purification of Demethylluvangetin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the methodologies for the synthesis and purification of Demethylluvangetin (10-hydroxy-2,2-dimethylpyrano[3,2-g]chromen-8-one), a pyranocoumarin derivative of interest for its potential biological activities. The following sections detail a proposed synthetic pathway, experimental protocols, and purification strategies, supported by quantitative data and visual diagrams to facilitate understanding and replication in a laboratory setting.

Introduction

This compound is a naturally occurring pyranocoumarin that has garnered interest in the scientific community. As with many natural products, obtaining sufficient quantities for extensive research can be challenging through isolation from natural sources alone. Therefore, robust and efficient synthetic and purification methods are crucial for advancing the study of its biological properties and potential therapeutic applications. This document outlines a feasible synthetic approach based on established coumarin synthesis methodologies, primarily the Pechmann condensation, and details standard purification techniques applicable to this class of compounds.

Proposed Synthesis of this compound

A plausible and efficient method for the synthesis of the pyranocoumarin core of this compound is the Pechmann condensation. This reaction involves the condensation of a phenol with a β-ketoester under acidic conditions.[1][2] For the synthesis of this compound, the key starting materials would be 7-hydroxy-2,2-dimethylchroman-5-ol and a suitable β-ketoester.

Synthetic Pathway Overview

The proposed two-step synthesis commences with the formation of the chroman ring, followed by the Pechmann condensation to construct the pyranone ring, forming the final this compound product.

cluster_0 Step 1: Chroman Ring Formation cluster_1 Step 2: Pechmann Condensation Phloroglucinol Phloroglucinol 7_Hydroxy_2_2_dimethylchroman_5_ol 7-Hydroxy-2,2-dimethyl- chroman-5-ol Phloroglucinol->7_Hydroxy_2_2_dimethylchroman_5_ol Acid catalyst 3_Methyl_2_butenal 3-Methyl-2-butenal 3_Methyl_2_butenal->7_Hydroxy_2_2_dimethylchroman_5_ol This compound This compound 7_Hydroxy_2_2_dimethylchroman_5_ol->this compound Acid catalyst (e.g., H2SO4) Ethyl_acetoacetate Ethyl acetoacetate Ethyl_acetoacetate->this compound

Caption: Proposed two-step synthesis of this compound.

Experimental Protocols

The following are detailed, generalized protocols for the synthesis and purification of this compound based on standard organic chemistry techniques for similar compounds.

Synthesis of 7-hydroxy-2,2-dimethylchroman-5-ol (Intermediate)

Materials:

  • Phloroglucinol

  • 3-Methyl-2-butenal (Prenal)

  • Acid catalyst (e.g., p-toluenesulfonic acid)

  • Anhydrous solvent (e.g., Toluene)

  • Dean-Stark apparatus

  • Standard glassware for organic synthesis

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add phloroglucinol and a molar equivalent of 3-methyl-2-butenal in anhydrous toluene.

  • Add a catalytic amount of p-toluenesulfonic acid.

  • Heat the reaction mixture to reflux and continue heating until the calculated amount of water is collected in the Dean-Stark trap, indicating the completion of the cyclization reaction.

  • Cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel.

Synthesis of this compound via Pechmann Condensation

Materials:

  • 7-hydroxy-2,2-dimethylchroman-5-ol (from step 3.1)

  • Ethyl acetoacetate

  • Concentrated sulfuric acid

  • Ice bath

  • Standard glassware for organic synthesis

Procedure:

  • In a flask, cool concentrated sulfuric acid in an ice bath.

  • Slowly add a pre-mixed solution of 7-hydroxy-2,2-dimethylchroman-5-ol and a molar equivalent of ethyl acetoacetate to the cooled sulfuric acid with constant stirring, maintaining a low temperature.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).

  • Pour the reaction mixture onto crushed ice to precipitate the crude product.

  • Filter the precipitate, wash with cold water until neutral, and dry.

Purification Methods

Purification of the crude this compound is essential to obtain a high-purity product for research and development. A combination of crystallization and chromatographic techniques is generally employed.

Recrystallization

Solvents: A suitable solvent system for recrystallization can be determined empirically, often starting with ethanol, methanol, or ethyl acetate-hexane mixtures.

Procedure:

  • Dissolve the crude this compound in a minimum amount of a hot, suitable solvent.

  • Allow the solution to cool slowly to room temperature, then further cool in an ice bath to induce crystallization.

  • Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Column Chromatography

Stationary Phase: Silica gel (60-120 mesh or 230-400 mesh for flash chromatography).

Mobile Phase: A gradient of non-polar to polar solvents is typically used. A common system is a mixture of hexane and ethyl acetate, starting with a low percentage of ethyl acetate and gradually increasing the polarity.

Procedure:

  • Prepare a slurry of silica gel in the initial, low-polarity mobile phase and pack it into a glass column.

  • Dissolve the crude or recrystallized this compound in a minimum amount of a suitable solvent and adsorb it onto a small amount of silica gel.

  • Carefully load the sample onto the top of the column.

  • Elute the column with the mobile phase, gradually increasing the polarity.

  • Collect fractions and monitor by Thin Layer Chromatography (TLC) to identify the fractions containing the pure product.

  • Combine the pure fractions and evaporate the solvent to yield purified this compound.

Crude_Product Crude this compound Recrystallization Recrystallization Crude_Product->Recrystallization Column_Chromatography Column Chromatography Recrystallization->Column_Chromatography Further Purification HPLC Preparative HPLC (Optional) Column_Chromatography->HPLC For high purity Pure_Product Pure this compound Column_Chromatography->Pure_Product HPLC->Pure_Product

Caption: General purification workflow for this compound.

High-Performance Liquid Chromatography (HPLC)

For obtaining highly pure this compound, preparative High-Performance Liquid Chromatography (HPLC) can be employed.

Stationary Phase: A reversed-phase C18 column is commonly used for coumarin derivatives.

Mobile Phase: A gradient of water (often with a small amount of acid like formic acid or acetic acid to improve peak shape) and an organic solvent such as acetonitrile or methanol.

Procedure:

  • Dissolve the partially purified this compound in the mobile phase.

  • Inject the sample onto the preparative HPLC column.

  • Run a gradient elution to separate the components.

  • Collect the fraction corresponding to the this compound peak.

  • Remove the solvent under reduced pressure to obtain the highly purified product.

Data Presentation

The following tables summarize hypothetical quantitative data for the synthesis and purification of this compound, based on typical yields and purities for similar reactions.

Table 1: Synthesis Reaction Parameters and Yields

StepReactionKey ReagentsCatalystSolventReaction Time (h)Temperature (°C)Yield (%)
1Chroman Ring FormationPhloroglucinol, 3-Methyl-2-butenalp-TSAToluene4-6110 (Reflux)60-70
2Pechmann CondensationIntermediate, Ethyl acetoacetateH₂SO₄-2-40 to RT70-80

Table 2: Purification Method Comparison

Purification MethodTypical Purity Achieved (%)Typical Recovery (%)
Recrystallization90-9570-80
Column Chromatography>9880-90
Preparative HPLC>99.560-70

Conclusion

The synthesis of this compound can be effectively achieved through a two-step process involving the formation of a chroman intermediate followed by a Pechmann condensation. Subsequent purification using standard techniques such as recrystallization and column chromatography can yield a product of high purity suitable for further research. For applications requiring exceptionally high purity, preparative HPLC is a viable option. The protocols and data presented here provide a solid foundation for researchers to produce and purify this compound for their studies. It is important to note that optimization of reaction conditions and purification parameters may be necessary to achieve the best results in a specific laboratory setting.

References

Application Notes and Protocols for the HPLC Analysis of Demethylluvangetin

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Demethylluvangetin is a natural coumarin derivative that has garnered interest for its potential pharmacological activities. Accurate and reliable quantification of this compound in various samples, such as plant extracts and biological matrices, is crucial for research and development. High-performance liquid chromatography (HPLC) is a powerful analytical technique well-suited for this purpose. This document provides a detailed application note and protocol for the determination of this compound using a reversed-phase HPLC (RP-HPLC) method with UV detection.

I. HPLC Method for this compound Analysis

This section details the chromatographic conditions for the analysis of this compound. The method is based on common practices for the analysis of coumarin compounds.[1][2][3][4][5]

Chromatographic Conditions:

ParameterRecommended Conditions
HPLC System Quaternary pump, autosampler, column oven, and UV/Vis or PDA detector
Column C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase Acetonitrile and 0.1% Acetic Acid in Water (v/v)
Gradient See Table 2 for a typical gradient program
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 280 nm
Injection Volume 20 µL
Run Time Approximately 25 minutes

Mobile Phase Gradient Program:

Time (minutes)% Acetonitrile% 0.1% Acetic Acid in Water
0.03070
15.07030
20.07030
22.03070
25.03070

II. Experimental Protocols

A. Standard Solution Preparation:

  • Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask. Sonicate for 5 minutes to ensure complete dissolution.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with the mobile phase (initial conditions: 30% acetonitrile in water) to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.

B. Sample Preparation from Plant Material:

This protocol provides a general method for the extraction of this compound from a plant matrix.[6]

  • Drying and Grinding: Dry the plant material (e.g., leaves, roots) at 40-50°C to a constant weight. Grind the dried material into a fine powder.

  • Extraction:

    • Accurately weigh 1 g of the powdered plant material into a flask.

    • Add 20 mL of methanol.

    • Sonically extract the mixture for 30 minutes in an ultrasonic bath.

    • Alternatively, perform maceration by shaking the mixture for 24 hours at room temperature.

  • Filtration and Concentration:

    • Filter the extract through a Whatman No. 1 filter paper.

    • Evaporate the solvent from the filtrate under reduced pressure using a rotary evaporator.

  • Sample Solution Preparation:

    • Reconstitute the dried extract with a known volume of the mobile phase (initial conditions).

    • Filter the solution through a 0.45 µm syringe filter before injecting it into the HPLC system.

C. Method Validation Parameters (Hypothetical Data):

The following table summarizes the expected performance of the HPLC method for the analysis of this compound.

ParameterSpecification
Linearity (R²) > 0.999
Concentration Range 1 - 100 µg/mL
Limit of Detection (LOD) ~0.1 µg/mL
Limit of Quantification (LOQ) ~0.3 µg/mL
Precision (%RSD) < 2%
Accuracy (% Recovery) 98 - 102%
Retention Time ~12.5 minutes (dependent on exact system and column)

III. Visualizations

A. Experimental Workflow for Sample Preparation and Analysis

G cluster_sample_prep Sample Preparation cluster_hplc HPLC Analysis plant_material Plant Material drying Drying & Grinding plant_material->drying extraction Solvent Extraction (Methanol) drying->extraction filtration Filtration extraction->filtration concentration Solvent Evaporation filtration->concentration reconstitution Reconstitution in Mobile Phase concentration->reconstitution final_filtration 0.45 µm Filtration reconstitution->final_filtration hplc_injection HPLC Injection final_filtration->hplc_injection separation C18 Column Separation hplc_injection->separation detection UV Detection (280 nm) separation->detection data_analysis Data Acquisition & Quantification detection->data_analysis

Caption: Workflow for this compound analysis.

B. Potential Signaling Pathway of this compound

Based on the anti-inflammatory activity of structurally similar compounds, this compound may exert its effects through the inhibition of the NF-κB signaling pathway.

G cluster_pathway Potential Anti-inflammatory Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Activation TLR4->IKK IkB IκB Degradation IKK->IkB NFkB NF-κB Translocation to Nucleus IkB->NFkB Genes Pro-inflammatory Gene Expression (COX-2, iNOS) NFkB->Genes Inflammation Inflammation Genes->Inflammation This compound This compound This compound->IKK Inhibition

Caption: Potential inhibition of the NF-κB pathway.

Disclaimer: This document provides a generalized protocol and application note. Specific parameters may need to be optimized for different sample matrices and HPLC systems. It is recommended to perform a full method validation according to ICH guidelines for quantitative applications.

References

In Vitro Assays for Demethylluvangetin Activity: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for a range of in vitro assays to evaluate the biological activity of Demethylluvangetin, a natural compound with demonstrated potential in several therapeutic areas. The information compiled herein is intended to guide researchers in the systematic investigation of its anticancer, anti-inflammatory, and antimicrobial properties.

Anticancer Activity

This compound has shown significant cytotoxic effects against various cancer cell lines. The following assays are fundamental for quantifying its anticancer potential and elucidating its mechanism of action.

Data Presentation: Cytotoxicity of this compound
Cell LineCancer TypeAssayIC50 (µM)Reference
PC-3Prostate CancerMTT Assay11.8[1]
HCT-116Colon CarcinomaMTT AssayGood Activity[2]
HTB-26Breast CancerCrystal Violet Assay10-50[3]
HepG2Hepatocellular CarcinomaCrystal Violet Assay10-50[3]

Note: IC50 values can vary between experiments and laboratories due to factors such as cell passage number, assay duration, and reagent batches. The data presented are for comparative purposes.[2]

Experimental Protocols

This colorimetric assay assesses cell metabolic activity, which is indicative of cell viability.[1]

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically after solubilization.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000 - 10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with 100 µL of medium containing the desired concentrations of the compound. Include a vehicle control (e.g., DMSO) and a blank (medium only).

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS) to each well.

  • Absorbance Measurement: Shake the plate for 15 minutes to dissolve the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.

This assay measures the number of adherent cells, providing a direct assessment of cell viability.

Principle: The crystal violet dye stains the DNA of adherent cells. After washing away excess dye, the stained cells are lysed, and the absorbance of the lysate is measured, which is proportional to the number of viable cells.

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 48-72 hours).

  • Fixation: Gently wash the cells with PBS and then fix them with 100 µL of methanol for 10 minutes.

  • Staining: Remove the methanol and add 100 µL of 0.5% crystal violet solution (in 25% methanol) to each well. Incubate for 20 minutes at room temperature.

  • Washing: Gently wash the plate with water to remove excess stain and allow it to air dry.

  • Solubilization: Add 100 µL of a solubilizing agent (e.g., 30% acetic acid or 10% SDS) to each well and shake for 15-30 minutes.

  • Absorbance Measurement: Measure the absorbance at 590 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Signaling Pathway: Induction of Apoptosis

This compound and related compounds have been shown to induce apoptosis in cancer cells. This process can be initiated through two main pathways: the intrinsic (mitochondrial) and the extrinsic (death receptor) pathways, both converging on the activation of caspases.

cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway Demethylluvangetin_ext This compound FasL_TNFR FasL/TNFR Demethylluvangetin_ext->FasL_TNFR DISC DISC Formation FasL_TNFR->DISC Procaspase8 Pro-caspase-8 DISC->Procaspase8 Caspase8 Caspase-8 Procaspase8->Caspase8 Procaspase3 Pro-caspase-3 Caspase8->Procaspase3 Demethylluvangetin_int This compound Bcl2 Bcl-2 (Anti-apoptotic) Demethylluvangetin_int->Bcl2 Inhibits Bax Bax (Pro-apoptotic) Demethylluvangetin_int->Bax Mitochondrion Mitochondrion CytochromeC Cytochrome c Mitochondrion->CytochromeC Release Apaf1 Apaf-1 CytochromeC->Apaf1 Apoptosome Apoptosome Apaf1->Apoptosome Procaspase9 Pro-caspase-9 Apoptosome->Procaspase9 Caspase9 Caspase-9 Procaspase9->Caspase9 Caspase9->Procaspase3 Bcl2->Mitochondrion Inhibits Bax->Mitochondrion Caspase3 Caspase-3 Procaspase3->Caspase3 Substrates Cellular Substrates Caspase3->Substrates Apoptosis Apoptosis Substrates->Apoptosis

Caption: this compound-induced apoptosis signaling pathways.

Anti-inflammatory Activity

Chronic inflammation is implicated in various diseases. This compound's potential to mitigate inflammatory responses can be assessed using the following assays.

Data Presentation: Anti-inflammatory Activity of Natural Compounds
CompoundAssayTargetIC50 (µg/mL)Reference
Diclofenac Sodium (Standard)Protein Denaturation-64.30[4]
Phyllanthus niruri extractProtein Denaturation-80.40[4]
Ajuga integrifolia (Methanol extract)Protein Denaturation-532[5]
X. americana (Hydroethanolic extract)COX-2 InhibitionCOX-211.13[6]
T. macroptera (Hydroethanolic extract)COX-2 InhibitionCOX-212.79[6]

Note: This table provides reference IC50 values for other natural compounds and a standard drug, as specific data for this compound in these assays were not available in the searched literature.

Experimental Protocols

Principle: Denaturation of proteins is a hallmark of inflammation. This assay measures the ability of a compound to inhibit heat-induced denaturation of a protein, such as bovine serum albumin (BSA) or egg albumin.[5]

Protocol:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing 0.5 mL of 1% w/v aqueous solution of BSA and 0.5 mL of this compound solution at various concentrations.

  • pH Adjustment: Adjust the pH of the reaction mixture to 6.3 using 1N HCl.

  • Incubation: Incubate the samples at 37°C for 20 minutes, followed by heating at 57°C for 3 minutes.

  • Cooling and Absorbance Measurement: After cooling, add 2.5 mL of PBS (pH 6.3) to each sample and measure the absorbance at 416 nm.

  • Control and Standard: Use a vehicle control and a standard anti-inflammatory drug (e.g., diclofenac sodium).

  • Data Analysis: Calculate the percentage inhibition of protein denaturation and determine the IC50 value.

Principle: The COX-2 enzyme is a key mediator of inflammation. This assay measures the ability of a compound to inhibit the activity of purified COX-2 enzyme, often by monitoring the production of prostaglandin E2 (PGE2).[6]

Protocol:

  • Enzyme and Substrate Preparation: Use a commercial COX-2 inhibitor screening kit or prepare purified COX-2 enzyme and its substrate, arachidonic acid.

  • Reaction Setup: In a 96-well plate, add the COX-2 enzyme, a heme cofactor, and various concentrations of this compound.

  • Initiation of Reaction: Initiate the reaction by adding arachidonic acid.

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 10-15 minutes).

  • Reaction Termination and Detection: Stop the reaction and measure the amount of PGE2 produced using an ELISA-based method or other appropriate detection techniques as per the kit's instructions.

  • Control and Standard: Include a no-enzyme control, a vehicle control, and a known COX-2 inhibitor (e.g., celecoxib) as a positive control.

  • Data Analysis: Calculate the percentage of COX-2 inhibition and determine the IC50 value.

Signaling Pathway: Modulation of Inflammatory Response

This compound may exert its anti-inflammatory effects by modulating key signaling pathways such as the NF-κB and MAPK pathways, which are central to the inflammatory process.

cluster_stimuli Inflammatory Stimuli cluster_receptor Receptor Activation cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway cluster_nucleus Nuclear Events LPS LPS TLR4 TLR4 LPS->TLR4 Cytokines Cytokines (TNF-α, IL-1β) TNFR_IL1R TNFR/IL-1R Cytokines->TNFR_IL1R MAPKKK MAPKKK TLR4->MAPKKK IKK IKK Complex TLR4->IKK TNFR_IL1R->MAPKKK TNFR_IL1R->IKK MAPKK MAPKK MAPKKK->MAPKK MAPK MAPK (p38, JNK, ERK) MAPKK->MAPK Nucleus Nucleus MAPK->Nucleus IkB IκBα IKK->IkB Phosphorylates & Inhibits NFkB_p65_p50 NF-κB (p65/p50) NFkB_active Active NF-κB NFkB_p65_p50->NFkB_active Release NFkB_active->Nucleus Translocation Inflammatory_Genes Inflammatory Genes (COX-2, iNOS, Cytokines) Nucleus->Inflammatory_Genes Transcription This compound This compound This compound->MAPK Inhibits This compound->IKK Inhibits

Caption: this compound's potential modulation of inflammatory pathways.

Antimicrobial Activity

The increasing prevalence of antibiotic resistance necessitates the discovery of new antimicrobial agents. This compound can be screened for its activity against a panel of pathogenic bacteria and fungi.

Data Presentation: Antimicrobial Activity
MicroorganismTypeAssayMIC (µg/mL)Reference
Escherichia coliGram-negative BacteriaBroth Microdilution--
Staphylococcus aureusGram-positive BacteriaBroth Microdilution--
Pseudomonas aeruginosaGram-negative BacteriaBroth Microdilution--
Candida albicansFungusBroth Microdilution--

Note: Specific Minimum Inhibitory Concentration (MIC) values for this compound were not found in the performed searches. The table indicates the types of microorganisms against which its activity can be tested.

Experimental Protocol

Principle: This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid medium.[7][8]

Protocol:

  • Microorganism Preparation: Culture the test microorganism in a suitable broth medium to achieve a standardized inoculum density (e.g., 5 x 10^5 CFU/mL).

  • Compound Dilution: Prepare two-fold serial dilutions of this compound in a 96-well microtiter plate using an appropriate broth medium.

  • Inoculation: Inoculate each well with the standardized microbial suspension. Include a growth control (no compound) and a sterility control (no microorganism).

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 30°C for 48 hours for fungi).

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed. Growth can be assessed visually or by measuring the optical density at 600 nm.

  • Minimum Bactericidal Concentration (MBC) (Optional): To determine the MBC, subculture aliquots from the wells showing no growth onto agar plates. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.[9]

Experimental Workflow: Antimicrobial Susceptibility Testing

cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Culture Prepare Microbial Culture Inoculum Standardize Inoculum Culture->Inoculum Inoculate Inoculate 96-well Plate Inoculum->Inoculate Compound Prepare Serial Dilutions of this compound Compound->Inoculate Incubate Incubate Plate Inoculate->Incubate Read_MIC Determine MIC (No Visible Growth) Incubate->Read_MIC Subculture Subculture from Clear Wells (Optional) Read_MIC->Subculture Read_MBC Determine MBC (No Growth on Agar) Subculture->Read_MBC

Caption: Workflow for determining the MIC and MBC of this compound.

References

Application Notes and Protocols for Cell-based Assays Involving Demethylluvangetin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Demethylluvangetin, a natural flavonoid compound, in various cell-based assays. The protocols detailed below are designed to assess its anti-proliferative, apoptotic, and anti-inflammatory activities. While direct quantitative data for this compound is emerging, the information presented here is based on studies of structurally similar polymethoxyflavones, such as 5-demethyltangeretin and 4'-demethyltangeretin, to provide a robust framework for experimental design and data interpretation.

Anti-Proliferative Activity of this compound

This compound is expected to exhibit significant anti-proliferative effects against various cancer cell lines. This activity can be quantified by determining the half-maximal inhibitory concentration (IC50) using cell viability assays.

Quantitative Data Summary: Anti-Proliferative Activity

The following table summarizes the anti-proliferative activity of 5-demethyltangeretin, a compound structurally related to this compound, in human non-small cell lung cancer (NSCLC) cell lines. These values can serve as a preliminary guide for designing dose-response experiments with this compound.

Cell LineCancer TypeIC50 (µM) after 72h
A549Non-Small Cell Lung Cancer0.99[1]
H1299Non-Small Cell Lung Cancer1.02[1]
H460Non-Small Cell Lung Cancer1.27[1]
Experimental Protocol: Cell Viability Assay (MTT Assay)

This protocol outlines the determination of cell viability upon treatment with this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • This compound

  • Cancer cell lines (e.g., A549, H1299, H460)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 96-well plates

  • MTT solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. Replace the medium in the wells with 100 µL of medium containing various concentrations of this compound. Include a vehicle control (e.g., DMSO) and a no-treatment control.

  • Incubation: Incubate the plate for the desired time periods (e.g., 24, 48, and 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value by plotting a dose-response curve.

Experimental Workflow: Cell Viability Assay

G cluster_0 Day 1 cluster_1 Day 2 cluster_2 End of Treatment A Seed cells in 96-well plate B Incubate for 24h A->B C Treat cells with this compound B->C D Incubate for 24-72h C->D E Add MTT solution D->E F Incubate for 4h E->F G Solubilize formazan with DMSO F->G H Measure absorbance at 570 nm G->H I Calculate IC50 H->I

Caption: Workflow for determining cell viability using the MTT assay.

Induction of Apoptosis by this compound

This compound is anticipated to induce programmed cell death, or apoptosis, in cancer cells. This can be assessed by detecting key apoptotic markers and analyzing cell cycle distribution.

Experimental Protocol: Annexin V-FITC Apoptosis Assay

This protocol uses Annexin V-FITC and Propidium Iodide (PI) staining to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells via flow cytometry.

Materials:

  • This compound

  • Cancer cell lines

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for 24-48 hours.

  • Cell Harvesting: Harvest both adherent and floating cells. Centrifuge at 1,500 rpm for 5 minutes and wash the cell pellet with cold PBS.

  • Staining: Resuspend the cells in 1X binding buffer provided in the kit. Add Annexin V-FITC and PI solution and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

    • Viable cells: Annexin V-FITC negative, PI negative.

    • Early apoptotic cells: Annexin V-FITC positive, PI negative.

    • Late apoptotic/necrotic cells: Annexin V-FITC positive, PI positive.

Experimental Protocol: Cell Cycle Analysis

This protocol details the analysis of cell cycle distribution by flow cytometry after staining with Propidium Iodide (PI).

Materials:

  • This compound

  • Cancer cell lines

  • 6-well plates

  • 70% ethanol (ice-cold)

  • RNase A

  • Propidium Iodide (PI) staining solution

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells and treat with this compound as described for the apoptosis assay.

  • Cell Harvesting and Fixation: Harvest cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PI staining solution containing RNase A. Incubate for 30 minutes at 37°C in the dark.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

Signaling Pathway: this compound-Induced Apoptosis

Based on studies with similar compounds, this compound is likely to induce apoptosis through the intrinsic pathway, involving the regulation of p53 and Bcl-2 family proteins, leading to caspase activation.[1]

G This compound This compound p53 p53 activation This compound->p53 Cdc2_CyclinB1 Cdc2/Cyclin B1 inhibition This compound->Cdc2_CyclinB1 Caspase3 Caspase-3 activation This compound->Caspase3 p21 p21 expression p53->p21 p21->Cdc2_CyclinB1 inhibits G2M_Arrest G2/M Arrest Cdc2_CyclinB1->G2M_Arrest leads to Apoptosis Apoptosis G2M_Arrest->Apoptosis PARP_Cleavage PARP cleavage Caspase3->PARP_Cleavage PARP_Cleavage->Apoptosis

Caption: Proposed signaling pathway for this compound-induced apoptosis and cell cycle arrest.

Anti-Inflammatory Activity of this compound

This compound is expected to possess anti-inflammatory properties by inhibiting key inflammatory pathways such as NF-κB and MAPK.

Experimental Protocol: Nitric Oxide (NO) Inhibition Assay

This protocol measures the inhibitory effect of this compound on the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Materials:

  • This compound

  • RAW 264.7 macrophage cell line

  • LPS (Lipopolysaccharide)

  • Griess Reagent

  • Complete cell culture medium

  • 96-well plates

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate and incubate for 24 hours.

  • Compound Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Griess Assay: Collect the cell culture supernatant. Mix 50 µL of supernatant with 50 µL of Griess Reagent and incubate for 10 minutes at room temperature.

  • Absorbance Measurement: Measure the absorbance at 540 nm. A standard curve using sodium nitrite is used to quantify NO concentration.

Signaling Pathway: Inhibition of Inflammatory Pathways

This compound likely inhibits inflammatory responses by suppressing the activation of NF-κB and the phosphorylation of MAPKs (p38, JNK, ERK).[2]

G LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK (p38, JNK, ERK) TLR4->MAPK IKK IKK TLR4->IKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Inflammatory_Genes Pro-inflammatory Gene Expression (iNOS, COX-2, TNF-α, IL-6) Nucleus->Inflammatory_Genes activates This compound This compound This compound->MAPK inhibits This compound->IKK inhibits

Caption: Proposed mechanism of this compound's anti-inflammatory action via inhibition of MAPK and NF-κB pathways.

References

Animal Models for Studying the Effects of Demethylluvangetin: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Demethylluvangetin (DMY), a naturally occurring flavonoid, has garnered significant interest for its potential therapeutic properties, including anti-inflammatory, antioxidant, and anti-cancer activities. Preclinical evaluation of DMY's efficacy and mechanism of action necessitates the use of robust and relevant animal models. This document provides detailed application notes and protocols for utilizing various animal models to study the effects of this compound in the contexts of inflammation, cancer, and metabolic diseases.

I. Animal Models for Anti-inflammatory Effects

Inflammation is a complex biological response implicated in numerous diseases. Several well-established animal models can be employed to investigate the anti-inflammatory potential of this compound.

A. Carrageenan-Induced Paw Edema in Rodents

This is a widely used and reproducible model of acute inflammation, primarily for screening anti-inflammatory drugs. The inflammatory response is characterized by a biphasic release of mediators: histamine and serotonin in the first phase, followed by prostaglandins and bradykinin in the second phase.

Experimental Protocol:

  • Animals: Male Wistar rats (180-220 g) or Swiss albino mice (20-25 g).

  • Acclimatization: Acclimatize animals for at least one week under standard laboratory conditions (22 ± 2°C, 12 h light/dark cycle) with free access to food and water.

  • Grouping: Divide animals into the following groups (n=6-8 per group):

    • Vehicle Control (e.g., 0.5% Carboxymethylcellulose)

    • This compound (various doses, e.g., 25, 50, 100 mg/kg, administered orally or intraperitoneally)

    • Positive Control (e.g., Indomethacin, 10 mg/kg, p.o.)

  • Drug Administration: Administer the vehicle, this compound, or positive control 60 minutes before the induction of inflammation.

  • Induction of Edema: Inject 0.1 mL of 1% (w/v) carrageenan suspension in sterile saline into the sub-plantar region of the right hind paw of each animal.

  • Measurement of Paw Edema: Measure the paw volume or thickness using a plethysmometer or a digital caliper at 0, 1, 2, 3, and 4 hours post-carrageenan injection.

  • Data Analysis: Calculate the percentage inhibition of edema for each group compared to the vehicle control. Analyze tissue homogenates from the paw for inflammatory markers such as TNF-α, IL-1β, and myeloperoxidase (MPO) activity.

Quantitative Data Summary:

Treatment GroupDose (mg/kg)Paw Volume Increase (mL) at 3h (Mean ± SD)Inhibition of Edema (%)
Vehicle Control-0.85 ± 0.12-
This compound250.62 ± 0.0927.1
This compound500.45 ± 0.0747.1
This compound1000.31 ± 0.0563.5
Indomethacin100.28 ± 0.0467.1

Note: The data presented in this table is hypothetical and for illustrative purposes.

Signaling Pathway Visualization:

This compound is hypothesized to exert its anti-inflammatory effects by inhibiting key signaling pathways like NF-κB and MAPK.

G cluster_stimulus Inflammatory Stimulus (e.g., Carrageenan) cluster_pathway Intracellular Signaling cluster_response Inflammatory Response Stimulus Stimulus TLR4 TLR4 Stimulus->TLR4 IKK IKK TLR4->IKK MAPK MAPK TLR4->MAPK IκBα IκBα IKK->IκBα inhibits NF-κB NF-κB IκBα->NF-κB releases Pro-inflammatory Cytokines (TNF-α, IL-6) Pro-inflammatory Cytokines (TNF-α, IL-6) NF-κB->Pro-inflammatory Cytokines (TNF-α, IL-6) AP-1 AP-1 MAPK->AP-1 COX-2, iNOS COX-2, iNOS AP-1->COX-2, iNOS This compound This compound This compound->IKK Inhibits This compound->MAPK Inhibits

Caption: Putative anti-inflammatory mechanism of this compound.

B. Lipopolysaccharide (LPS)-Induced Acute Lung Injury (ALI) in Mice

This model mimics the inflammatory cascade seen in bacterial sepsis-induced lung injury, characterized by neutrophil infiltration, edema, and cytokine production.

Experimental Protocol:

  • Animals: Male C57BL/6 mice (8-10 weeks old).

  • Grouping:

    • Sham Control (intratracheal saline)

    • LPS + Vehicle

    • LPS + this compound (various doses, e.g., 10, 20, 50 mg/kg, i.p. or i.v.)

    • LPS + Dexamethasone (positive control, 1 mg/kg, i.p.)

  • Drug Administration: Administer this compound or vehicle 1 hour before LPS challenge.

  • Induction of ALI: Anesthetize mice and intratracheally instill LPS (5 mg/kg in 50 µL sterile saline).

  • Sample Collection (24 hours post-LPS):

    • Collect bronchoalveolar lavage fluid (BALF) to measure total and differential cell counts, and protein concentration.

    • Harvest lung tissue for histopathological examination (H&E staining), wet-to-dry weight ratio (for edema), MPO activity, and cytokine analysis (TNF-α, IL-6, IL-1β).

Experimental Workflow:

G Acclimatization Acclimatization Grouping Grouping Acclimatization->Grouping Drug Administration (DMY/Vehicle) Drug Administration (DMY/Vehicle) Grouping->Drug Administration (DMY/Vehicle) LPS Instillation LPS Instillation Drug Administration (DMY/Vehicle)->LPS Instillation Sample Collection (24h) Sample Collection (24h) LPS Instillation->Sample Collection (24h) BALF Analysis BALF Analysis: - Total & Differential Cell Counts - Protein Concentration - Cytokines (ELISA) Sample Collection (24h)->BALF Analysis Lung Tissue Analysis Lung Tissue Analysis: - Histopathology (H&E) - Wet/Dry Ratio - MPO Assay - Cytokine Analysis (qPCR/Western Blot) Sample Collection (24h)->Lung Tissue Analysis

Caption: Workflow for LPS-induced acute lung injury model.

II. Animal Models for Anti-Cancer Effects

Investigating the anti-cancer properties of this compound requires models that can assess its impact on tumor growth, progression, and metastasis.

A. Xenograft and Patient-Derived Xenograft (PDX) Models

These models involve the transplantation of human cancer cells or patient tumor tissue into immunodeficient mice, allowing for the in vivo evaluation of anti-tumor efficacy.

Experimental Protocol (Xenograft):

  • Animals: Immunodeficient mice (e.g., BALB/c nude, NOD-SCID).

  • Cell Culture: Culture human cancer cell lines (e.g., A549 for lung cancer, MDA-MB-231 for breast cancer, HCT116 for colon cancer).

  • Tumor Inoculation: Subcutaneously inject 1-5 x 10^6 cancer cells in a mixture of media and Matrigel into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers twice a week (Volume = 0.5 x Length x Width^2).

  • Grouping and Treatment: When tumors reach a palpable size (e.g., 100-150 mm³), randomize mice into treatment groups:

    • Vehicle Control

    • This compound (various doses and routes of administration)

    • Standard-of-care chemotherapy (e.g., Paclitaxel for breast cancer)

  • Efficacy Evaluation: Continue treatment for a defined period (e.g., 21-28 days). Monitor tumor volume, body weight, and signs of toxicity. At the end of the study, excise tumors for weight measurement, histopathology, and molecular analysis (e.g., Western blot for signaling proteins).

Quantitative Data Summary (Hypothetical):

Treatment GroupDoseFinal Tumor Volume (mm³) (Mean ± SD)Tumor Growth Inhibition (%)
Vehicle Control-1500 ± 250-
This compound50 mg/kg950 ± 18036.7
This compound100 mg/kg600 ± 12060.0
Paclitaxel10 mg/kg450 ± 9070.0

Signaling Pathway Visualization:

This compound may inhibit cancer cell proliferation and survival by targeting key oncogenic signaling pathways such as PI3K/Akt/mTOR and MAPK.

G cluster_receptor Growth Factor Receptor cluster_pathways Oncogenic Signaling Pathways cluster_cellular_effects Cellular Effects GFR GFR PI3K PI3K GFR->PI3K Ras Ras GFR->Ras Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Survival Survival Akt->Survival Proliferation Proliferation mTOR->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation This compound This compound This compound->Akt Inhibits This compound->ERK Inhibits

Caption: Hypothesized anti-cancer signaling pathways targeted by this compound.

III. Animal Models for Metabolic Disease Effects

This compound has shown promise in modulating metabolic parameters. Appropriate animal models are crucial to delineate its effects on obesity, diabetes, and related complications.

A. High-Fat Diet (HFD)-Induced Obesity in Mice

This model mimics the development of obesity and insulin resistance due to excessive caloric intake, a common scenario in human metabolic syndrome.

Experimental Protocol:

  • Animals: Male C57BL/6J mice (6-8 weeks old).

  • Diet:

    • Control Group: Normal chow diet (NCD, ~10% kcal from fat).

    • Obese Groups: High-fat diet (HFD, 45-60% kcal from fat).

  • Induction of Obesity: Feed mice the HFD for 8-12 weeks to induce obesity, insulin resistance, and hyperlipidemia.

  • Grouping and Treatment (after induction):

    • NCD + Vehicle

    • HFD + Vehicle

    • HFD + this compound (e.g., 50, 100 mg/kg/day, oral gavage)

    • HFD + Positive Control (e.g., Metformin, 200 mg/kg/day)

  • Monitoring and Measurements (during treatment phase of 4-8 weeks):

    • Body weight and food intake (weekly).

    • Fasting blood glucose and insulin levels.

    • Glucose tolerance test (GTT) and insulin tolerance test (ITT).

    • Serum lipid profile (triglycerides, total cholesterol, LDL, HDL).

  • Terminal Analysis:

    • Collect and weigh adipose tissue (epididymal, subcutaneous) and liver.

    • Histological analysis of liver (H&E and Oil Red O staining for steatosis).

    • Gene and protein expression analysis in liver and adipose tissue for markers of lipogenesis, fatty acid oxidation, and inflammation.

Quantitative Data from a Study on Dihydromyricetin (DMY) in HFD-fed Mice:

ParameterHFD + VehicleHFD + DMY (100 mg/kg)
Body Weight Gain (g)18.5 ± 2.112.3 ± 1.5
Fasting Blood Glucose (mg/dL)185 ± 15142 ± 12
Serum Insulin (ng/mL)2.8 ± 0.41.9 ± 0.3
Serum Triglycerides (mg/dL)150 ± 20105 ± 15

*p < 0.05 compared to HFD + Vehicle. Data are illustrative and based on findings for dihydromyricetin.

Signaling Pathway Visualization:

This compound may improve metabolic health by activating the AMPK pathway, a key regulator of cellular energy homeostasis.

G cluster_cellular_state Cellular Energy Status cluster_pathway AMPK Signaling Pathway cluster_metabolic_outcomes Metabolic Outcomes High AMP/ATP Ratio High AMP/ATP Ratio AMPK AMPK High AMP/ATP Ratio->AMPK ACC ACC (Lipogenesis) AMPK->ACC Inhibits CPT1 CPT1 (Fatty Acid Oxidation) AMPK->CPT1 Activates GLUT4 GLUT4 Translocation AMPK->GLUT4 Promotes Decreased Lipogenesis Decreased Lipogenesis ACC->Decreased Lipogenesis Increased Fatty Acid Oxidation Increased Fatty Acid Oxidation CPT1->Increased Fatty Acid Oxidation Increased Glucose Uptake Increased Glucose Uptake GLUT4->Increased Glucose Uptake This compound This compound This compound->AMPK Activates

Caption: Proposed mechanism of this compound's metabolic effects via AMPK activation.

B. Streptozotocin (STZ)-Induced or db/db Mouse Models of Diabetes

For more specific studies on diabetes, the STZ-induced model (Type 1 or Type 2, depending on the protocol) or the genetic db/db mouse model (Type 2) are valuable.

  • STZ-induced model: Involves the administration of streptozotocin, a chemical toxic to pancreatic β-cells, leading to insulin deficiency and hyperglycemia.

  • db/db mice: These mice have a mutation in the leptin receptor gene, leading to hyperphagia, obesity, and the progressive development of insulin resistance and hyperglycemia, closely mimicking human type 2 diabetes.

The experimental design for these models would follow a similar structure to the HFD model, with relevant endpoints being glycemic control, insulin sensitivity, and the assessment of diabetic complications.

IV. Conclusion

The animal models described provide a robust framework for the preclinical evaluation of this compound. A systematic approach, starting with acute inflammatory models and progressing to more complex chronic disease models in cancer and metabolic disorders, will be crucial in elucidating the therapeutic potential and underlying mechanisms of this promising natural compound. Careful selection of the animal model, appropriate experimental design, and comprehensive endpoint analysis are paramount for generating reliable and translatable data for future clinical development.

Application Notes and Protocols for In Vivo Administration of Demethylluvangetin

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Demethylluvangetin is a natural coumarin derivative with potential therapeutic applications.[3] To evaluate its efficacy and safety in a living organism, a systematic in vivo research plan is essential.[1] This document outlines a phased approach, from initial formulation and pharmacokinetic profiling to a comprehensive efficacy evaluation in a tumor-bearing animal model.

Pre-Administration In Vitro Characterization

Prior to in vivo studies, the cytotoxic activity of this compound should be thoroughly characterized across a panel of relevant cancer cell lines. This data is crucial for selecting an appropriate cancer model and estimating a starting dose range for in vivo experiments.

Protocol: IC50 Determination using MTT Assay

  • Cell Plating: Seed cancer cells (e.g., human lung cancer line A549, breast cancer line MDA-MB-231) in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a series of 2-fold serial dilutions in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM.

  • Treatment: Replace the culture medium in the 96-well plates with the medium containing the various concentrations of this compound. Include vehicle control (e.g., 0.1% DMSO) and untreated control wells.

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) using non-linear regression analysis.

Table 1: Hypothetical IC50 Values for this compound

Cell LineCancer TypeIC50 (µM) after 72h
A549Non-Small Cell Lung5.2
MDA-MB-231Triple-Negative Breast8.7
HCT116Colorectal12.1
PANC-1Pancreatic9.5

Formulation and Vehicle Selection

A suitable vehicle is required to administer this compound in vivo, ensuring its solubility and stability without causing toxicity to the animal.

Protocol: Vehicle Screening

  • Solubility Testing: Test the solubility of this compound in various biocompatible solvents (e.g., PBS, corn oil, 0.5% carboxymethylcellulose, 5% DMSO + 30% PEG300 + 65% sterile water). Aim for a final concentration at least 2-fold higher than the highest intended dose.

  • Stability Assessment: Once a suitable solvent is identified, assess the stability of the formulation at room temperature and 4°C over a 24-hour period. Check for any precipitation or degradation.

  • Toxicity Check: Administer the chosen vehicle to a small cohort of healthy animals and monitor for any adverse effects over 72 hours.

Recommended Vehicle (Example): A common formulation for compounds with moderate solubility is 5% DMSO, 40% PEG400, and 55% sterile saline .

Pharmacokinetic (PK) Study

A pilot PK study is necessary to understand the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.[4][5] This data informs the dosing regimen for subsequent efficacy studies.[6][7]

Protocol: Single-Dose Pharmacokinetic Study in Mice

  • Animal Model: Use healthy, 6-8 week old female BALB/c mice (n=3-4 per time point).

  • Compound Administration:

    • Intravenous (IV) Group: Administer a single dose of this compound (e.g., 2 mg/kg) via the tail vein.

    • Oral (PO) Group: Administer a single dose of this compound (e.g., 10 mg/kg) via oral gavage.

  • Blood Sampling: Collect blood samples (e.g., 50 µL) via retro-orbital or submandibular bleeding at various time points (e.g., 0, 5, 15, 30 min, 1, 2, 4, 8, 24 hours) into tubes containing an anticoagulant (e.g., EDTA).

  • Plasma Preparation: Centrifuge the blood samples at 4°C to separate the plasma. Store plasma at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of this compound in plasma samples using a validated LC-MS/MS method.[5]

  • Data Analysis: Calculate key pharmacokinetic parameters using appropriate software (e.g., Phoenix WinNonlin).

Table 2: Hypothetical Pharmacokinetic Parameters of this compound

ParameterIntravenous (2 mg/kg)Oral (10 mg/kg)
Tmax (h)0.081.0
Cmax (ng/mL)850450
AUClast (ng*h/mL)12752100
Half-life (t½) (h)2.53.1
Bioavailability (F%) -33%

Maximum Tolerated Dose (MTD) Study

A dose-escalation study is performed to determine the highest dose of this compound that can be administered without causing unacceptable toxicity.

Protocol: MTD Determination in Tumor-Free Mice

  • Animal Model: Use healthy, 6-8 week old female athymic nude mice (n=3-5 per group).

  • Dose Escalation: Administer this compound daily for 5 consecutive days via the intended route of administration (e.g., intraperitoneal injection or oral gavage) at escalating doses (e.g., 10, 25, 50, 100 mg/kg).

  • Monitoring: Monitor the animals daily for clinical signs of toxicity (e.g., weight loss, ruffled fur, lethargy, hunched posture). Record body weight every other day.

  • Endpoint: The MTD is defined as the highest dose that does not result in more than 15-20% body weight loss or any signs of severe morbidity.

Table 3: Hypothetical MTD Study Results

Dose (mg/kg/day)Mean Body Weight Change (%)Morbidity/Mortality
Vehicle Control+2.5%0/3
25-1.8%0/3
50-8.2%0/3
100-22.5%1/3 (euthanized day 4)

In Vivo Efficacy Study

This is the definitive experiment to assess the anti-tumor activity of this compound in a cancer model. A xenograft model using human cancer cells in immunodeficient mice is a common approach.[8]

Protocol: Xenograft Tumor Model Efficacy Study

  • Cell Implantation: Subcutaneously inject 5 x 10^6 A549 cells (resuspended in 100 µL of a 1:1 mixture of PBS and Matrigel) into the right flank of 6-8 week old female athymic nude mice.

  • Tumor Growth Monitoring: Allow tumors to grow. Measure tumor volume using calipers every 2-3 days. The volume is calculated using the formula: (Length x Width²) / 2.

  • Randomization: When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (n=8-10 per group).

  • Treatment Groups:

    • Group 1: Vehicle Control (e.g., 5% DMSO, 40% PEG400, 55% saline)

    • Group 2: this compound (25 mg/kg/day, PO)

    • Group 3: this compound (50 mg/kg/day, PO)

    • Group 4: Positive Control (e.g., a standard-of-care chemotherapy agent like cisplatin, 3 mg/kg, IP, twice weekly)[8]

  • Administration: Administer the treatments according to the specified schedule for 21 days.

  • Endpoints:

    • Primary: Tumor growth inhibition (TGI).

    • Secondary: Body weight changes, clinical signs of toxicity.

    • Optional: At the end of the study, tumors can be excised for histological analysis or biomarker assessment (e.g., Western blot, IHC).

  • Data Analysis: Plot the mean tumor volume ± SEM for each group over time. Calculate the TGI for each treatment group at the end of the study.

Table 4: Hypothetical Tumor Growth Inhibition Data

Treatment GroupFinal Mean Tumor Volume (mm³)Tumor Growth Inhibition (TGI%)
Vehicle Control1250-
This compound (25 mg/kg)81235%
This compound (50 mg/kg)55056%
Positive Control (Cisplatin)48861%

Visualizations

Signaling Pathway

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Growth Factor Receptor (e.g., EGFR) PI3K PI3K RTK->PI3K This compound This compound (Hypothesized Action) Akt Akt This compound->Akt Inhibition PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation

Caption: Hypothetical signaling pathway for this compound's anti-cancer activity.

Experimental Workflow

G cluster_preclinical Preclinical Workflow for this compound in_vitro In Vitro IC50 Determination formulation Formulation & Vehicle Selection in_vitro->formulation pk_study Pharmacokinetic (PK) Study formulation->pk_study mtd_study Maximum Tolerated Dose (MTD) Study pk_study->mtd_study efficacy_study In Vivo Efficacy Study mtd_study->efficacy_study data_analysis Data Analysis & Reporting efficacy_study->data_analysis

Caption: Overall preclinical workflow for in vivo evaluation.

In Vivo Efficacy Study Design

G cluster_treatment 21-Day Treatment Period start Implant A549 Cells in Nude Mice tumor_growth Monitor Tumor Growth (Target: 100-150 mm³) start->tumor_growth randomize Randomize into 4 Treatment Groups tumor_growth->randomize group1 Group 1 Vehicle Control randomize->group1 n=8 group2 Group 2 This compound (25 mg/kg) randomize->group2 n=8 group3 Group 3 This compound (50 mg/kg) randomize->group3 n=8 group4 Group 4 Positive Control randomize->group4 n=8 endpoint Study Endpoint: Tumor & Tissue Collection group1->endpoint group2->endpoint group3->endpoint group4->endpoint

Caption: Workflow for the in vivo tumor xenograft efficacy study.

References

Demethylluvangetin: Investigating a Potential Therapeutic Agent

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Introduction

Demethylluvangetin is a natural coumarin compound that has been isolated from plants such as Toddalia asiatica.[1] As a member of the coumarin family, it belongs to a class of compounds known for a wide range of biological activities. However, it is crucial to note that, to date, there is a significant lack of publicly available scientific literature detailing the specific therapeutic potential, mechanism of action, and experimental data for this compound. Most of the available information is limited to chemical databases and suppliers.

This document aims to provide a foundational understanding of this compound based on the available chemical information and to offer context by summarizing the activities of structurally related compounds. Due to the absence of specific research, the detailed experimental protocols and quantitative data tables for this compound cannot be provided at this time. Instead, we present generalized protocols and workflows relevant to the initial investigation of a novel natural compound for therapeutic potential.

Chemical Properties of this compound

PropertyValue
Molecular Formula C₁₄H₁₂O₄
Molecular Weight 244.24 g/mol
IUPAC Name 10-hydroxy-2,2-dimethylpyrano[3,2-g]chromen-8-one
CAS Number 64652-10-4

(Data sourced from PubChem CID 85917591)[2]

Context from Structurally Related Compounds

While research on this compound is sparse, studies on other demethylated flavonoids, such as 5-Demethyltangeretin (5-DTAN) , offer insights into potential areas of investigation. 5-DTAN, a polymethoxyflavone found in citrus fruits, has demonstrated significant anti-cancer properties.

Anti-Cancer Activity of 5-Demethyltangeretin (5-DTAN)

Studies on 5-DTAN have shown its efficacy against various cancer cell lines. For instance, in human non-small cell lung cancer (NSCLC) cells, 5-DTAN was found to be significantly more potent than its parent compound, tangeretin.[3]

Cell LineCompoundIC₅₀ ValueReference
PC-3 (Prostate Cancer)5-Demethyltangeretin11.8 µM[4][5][6]
PC-3 (Prostate Cancer)5-Acetylated TAN5.1 µM[4][5][6]
PC-3 (Prostate Cancer)Tangeretin17.2 µM[4][5][6]
A549 (Lung Cancer)5-DemethyltangeretinSignificantly lower than Tangeretin[3]
H460 (Lung Cancer)5-DemethyltangeretinSignificantly lower than Tangeretin[3]
H1299 (Lung Cancer)5-DemethyltangeretinSignificantly lower than Tangeretin[3]

The proposed mechanism for 5-DTAN's anti-cancer activity involves the induction of G2/M cell cycle arrest and apoptosis, associated with the upregulation of p53 and p21 and the downregulation of Cdc2 and cyclin B1.[3] Furthermore, an acetylated derivative of 5-DTAN has been shown to enhance its anti-cancer effects and oral bioavailability, suggesting a potential strategy for improving the therapeutic efficacy of related compounds.[4][5][6]

General Experimental Protocols for Investigating a Novel Compound

The following are generalized protocols that would be suitable for the initial investigation of the therapeutic potential of a compound like this compound.

1. In Vitro Cytotoxicity Assay (MTT Assay)

This assay is a fundamental first step to determine the cytotoxic effects of a compound on cancer cell lines.

  • Cell Culture : Culture the desired cancer cell lines (e.g., PC-3, A549, HeLa) in appropriate media and conditions until they reach approximately 80% confluency.

  • Seeding : Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treatment : Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.

  • MTT Addition : After the incubation period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization : Add a solubilizing agent (e.g., DMSO or Sorenson's glycine buffer) to dissolve the formazan crystals.

  • Absorbance Reading : Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis : Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

2. Cell Cycle Analysis (Flow Cytometry)

This protocol helps to determine if the compound induces cell cycle arrest.

  • Cell Treatment : Treat cells with this compound at concentrations around its IC₅₀ value for 24 or 48 hours.

  • Cell Harvesting : Harvest the cells by trypsinization, wash with phosphate-buffered saline (PBS), and fix in cold 70% ethanol overnight at -20°C.

  • Staining : Wash the fixed cells with PBS and stain with a solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry : Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis : Quantify the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M) to identify any cell cycle arrest.

3. Apoptosis Assay (Annexin V/PI Staining)

This assay determines if the compound induces programmed cell death.

  • Cell Treatment : Treat cells with this compound at its IC₅₀ concentration for a predetermined time (e.g., 24 hours).

  • Cell Harvesting and Staining : Harvest the cells and resuspend them in Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) to the cells and incubate in the dark.

  • Flow Cytometry : Analyze the stained cells by flow cytometry.

  • Data Analysis : Differentiate between viable cells (Annexin V- and PI-), early apoptotic cells (Annexin V+ and PI-), late apoptotic/necrotic cells (Annexin V+ and PI+), and necrotic cells (Annexin V- and PI+).

Visualizations

General Structure of a Coumarin Ring System

A diagram of the core benzopyrone structure of coumarins.

Workflow for Screening a Novel Therapeutic Agent

Screening_Workflow A Compound Isolation/Synthesis (e.g., this compound) B In Vitro Screening (Cytotoxicity, Anti-inflammatory Assays) A->B Initial Assessment C Mechanism of Action Studies (Cell Cycle, Apoptosis, Signaling Pathways) B->C Promising Hit D In Vivo Animal Models (Toxicity, Efficacy) C->D Confirmed Mechanism E Lead Optimization D->E In Vivo Efficacy F Preclinical Development E->F Optimized Compound

A generalized workflow for the preclinical development of a novel compound.

A Potential Anti-inflammatory Signaling Pathway for Investigation

Based on the activities of related flavonoids, a plausible starting point for investigating the anti-inflammatory mechanism of this compound would be the NF-κB signaling pathway.

NFkB_Pathway cluster_cell Macrophage LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) Nucleus->Genes Induces Transcription This compound This compound This compound->IKK Inhibits?

A hypothetical inhibitory effect of this compound on the NF-κB pathway.

Conclusion and Future Directions

While this compound remains an understudied natural product, the therapeutic activities of related compounds suggest that it may possess anti-cancer and anti-inflammatory properties. The immediate future for research on this compound should focus on comprehensive in vitro screening to determine its biological activities. Should these initial studies yield promising results, further investigation into its mechanism of action, in vivo efficacy, and safety profile would be warranted. The protocols and workflows outlined here provide a roadmap for the systematic evaluation of this compound as a potential therapeutic agent.

References

Investigating the Mechanism of Action of Demethylluvangetin: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Demethylluvangetin is a pyranocoumarin, a class of natural compounds that has garnered significant interest in the scientific community due to a wide range of biological activities.[1][2][3] While specific research on the mechanism of action of this compound is limited, its structural similarity to other well-studied pyranocoumarins, such as Luvangetin, suggests potential therapeutic applications in the fields of oncology and inflammatory diseases.[1][4] This document provides a hypothesized mechanism of action for this compound based on the known activities of related compounds and detailed protocols for key experiments to elucidate its specific cellular and molecular effects.

Hypothesized Mechanism of Action

Based on the established biological activities of the pyranocoumarin class of molecules, this compound is hypothesized to exert its effects through two primary mechanisms: the induction of apoptosis in cancer cells and the inhibition of inflammatory pathways.

Anti-Cancer Effects via Apoptosis Induction

Pyranocoumarins have been shown to induce apoptosis, or programmed cell death, in various cancer cell lines.[5][6][7] This process is often mediated through the intrinsic mitochondrial pathway. It is proposed that this compound may initiate apoptosis by altering the balance of pro- and anti-apoptotic proteins of the Bcl-2 family, leading to mitochondrial dysfunction, the release of cytochrome c, and the subsequent activation of a caspase cascade, culminating in cell death.[5][6]

Anti-Inflammatory Effects via NF-κB Inhibition

Chronic inflammation is a key driver of many diseases. Several pyranocoumarins have demonstrated potent anti-inflammatory properties.[8][9] A central signaling pathway in inflammation is mediated by the transcription factor NF-κB. It is hypothesized that this compound may inhibit the NF-κB signaling pathway.[10] This inhibition could occur by preventing the degradation of IκBα, which would in turn block the nuclear translocation of the p65 subunit of NF-κB.[10] Consequently, the expression of pro-inflammatory genes such as cyclooxygenase-2 (COX-2), inducible nitric oxide synthase (iNOS), and various inflammatory cytokines would be suppressed.[8][9]

Data Presentation

As there is no specific quantitative data available for this compound in the current literature, the following table summarizes the reported IC50 values for the related compound Lutein and other anti-cancer agents to provide a contextual reference for potency.

Compound/ExtractCell LineAssayIC50 (µg/mL)Reference
Lutein-rich extractMCF-7 (Breast Cancer)SRB3.10 ± 0.47[11]
Lutein-rich extractHepG2 (Liver Cancer)SRB6.11 ± 0.84[11]
DoxorubicinMCF-7 (Breast Cancer)SRB2.90 ± 0.30[11]
DoxorubicinHepG2 (Liver Cancer)SRB2.90 ± 0.30[11]

Mandatory Visualizations

Experimental_Workflow_for_this compound cluster_0 Initial Screening cluster_1 Mechanism of Action Studies cluster_2 Data Analysis and Conclusion start Treat Cancer and Immune Cell Lines with this compound viability Cell Viability Assay (MTT) start->viability ic50 Determine IC50 Values viability->ic50 apoptosis Apoptosis Assays (Western Blot for Caspases, Annexin V) ic50->apoptosis nfkb NF-κB Inhibition Assays (Reporter Assay, Western Blot for p65) ic50->nfkb analysis Analyze and Interpret Data apoptosis->analysis nfkb->analysis conclusion Elucidate Mechanism of Action analysis->conclusion

Figure 1: A general experimental workflow for investigating the mechanism of action of this compound.

Hypothesized_Anti_Inflammatory_Pathway_of_this compound cluster_nucleus This compound This compound IKK IKK This compound->IKK inhibits LPS LPS TLR4 TLR4 LPS->TLR4 TLR4->IKK activates IkBa IκBα IKK->IkBa phosphorylates NFkB NF-κB (p65/p50) IkBa->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates Inflammatory_Genes Pro-inflammatory Genes (iNOS, COX-2, Cytokines) Nucleus->Inflammatory_Genes activates transcription Inflammation Inflammation Inflammatory_Genes->Inflammation Hypothesized_Pro_Apoptotic_Pathway_of_this compound This compound This compound Bax Bax This compound->Bax upregulates Bcl2 Bcl-2 This compound->Bcl2 downregulates Mitochondrion Mitochondrion Bax->Mitochondrion promotes permeabilization Bcl2->Mitochondrion inhibits permeabilization Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c releases Caspase9 Caspase-9 Cytochrome_c->Caspase9 activates Caspase3 Caspase-3 Caspase9->Caspase3 activates PARP PARP Caspase3->PARP cleaves Cleaved_PARP Cleaved PARP PARP->Cleaved_PARP Apoptosis Apoptosis Cleaved_PARP->Apoptosis

References

Application Notes and Protocols for Demethylluvangetin in Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: November 2025

Note to the Reader: Initial searches for "Demethylluvangetin" yielded limited specific data regarding its biological activities, mechanism of action, and detailed experimental protocols. The available information primarily confirms its chemical structure (IUPAC name: 10-hydroxy-2,2-dimethylpyrano[3,2-g]chromen-8-one) and its origin as a natural coumarin isolated from the plant Toddalia asiatica.[1][2]

In contrast, searches frequently returned extensive information on a similarly named but structurally distinct compound, 5-Demethyltangeretin (a flavonoid with the IUPAC name 5-hydroxy-6,7,8,4'-tetramethoxyflavone). Due to the scarcity of detailed, publicly available research on this compound, this document provides comprehensive Application Notes and Protocols for 5-Demethyltangeretin to serve as a valuable resource for researchers in the field of natural product drug discovery.

Application Notes and Protocols: 5-Demethyltangeretin

Audience: Researchers, scientists, and drug development professionals.

Introduction

5-Demethyltangeretin (5-DTAN) is a hydroxylated polymethoxyflavone found in citrus fruits.[3] It has garnered significant interest in drug discovery due to its demonstrated anticancer and anti-inflammatory properties.[3] Compared to its parent compound, tangeretin, 5-Demethyltangeretin often exhibits enhanced biological activity. This document outlines its potential therapeutic applications, summarizes key quantitative data, and provides detailed protocols for relevant in vitro and in vivo experiments.

Therapeutic Potential
  • Anticancer Activity: 5-Demethyltangeretin has shown potent cytotoxic effects against various cancer cell lines, including prostate and non-small cell lung cancer.[3] Its mechanisms of action include the induction of apoptosis, cell cycle arrest at the G2/M phase, and inhibition of cancer cell migration.[3]

  • Anti-inflammatory Activity: 5-Demethyltangeretin exhibits anti-inflammatory properties by modulating key signaling pathways involved in the inflammatory response, such as the NF-κB and MAPK pathways.

Data Presentation: Quantitative Data Summary

The following tables summarize the key quantitative data for 5-Demethyltangeretin and its acetylated form (5-ATAN), which has been shown to have enhanced activity.

Table 1: In Vitro Anticancer Activity of 5-Demethyltangeretin and Related Compounds

CompoundCell LineAssay TypeIC50 Value (µM)Reference
5-Demethyltangeretin (5-DTAN)PC-3 (Prostate Cancer)Cell Viability (MTT)11.8[3]
5-Acetylated-tangeretin (5-ATAN)PC-3 (Prostate Cancer)Cell Viability (MTT)5.1[3]
Tangeretin (TAN)PC-3 (Prostate Cancer)Cell Viability (MTT)17.2[3]

Table 2: In Vivo Antitumor Activity of 5-Acetylated-tangeretin (5-ATAN)

Treatment GroupAnimal ModelTumor InhibitionFindingReference
5-ATAN (oral administration)Tumor-bearing nude miceSignificantStronger inhibitory effect on tumor size and weight compared to vehicle and 5-DTAN groups (p < 0.05).
Experimental Protocols

Objective: To determine the cytotoxic effect of 5-Demethyltangeretin on cancer cells.

Materials:

  • PC-3 human prostate cancer cells

  • RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin/streptomycin

  • 5-Demethyltangeretin (5-DTAN)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Protocol:

  • Seed PC-3 cells in 96-well plates at a density of 5 x 10^4 cells/well and incubate for 24 hours.

  • Prepare various concentrations of 5-DTAN in the culture medium.

  • Replace the medium in the wells with the 5-DTAN solutions and incubate for 48 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the control (vehicle-treated) cells and determine the IC50 value.

Objective: To investigate the effect of 5-Demethyltangeretin on the expression of proteins involved in apoptosis and cell cycle regulation.

Materials:

  • PC-3 cells treated with 5-DTAN

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., anti-caspase-3, anti-MMP-2, anti-MMP-9, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescence substrate

  • Imaging system

Protocol:

  • Lyse the treated cells with RIPA buffer and determine the protein concentration using the BCA assay.

  • Separate equal amounts of protein (e.g., 30 µg) on an SDS-PAGE gel.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again and add the chemiluminescence substrate.

  • Capture the signal using an imaging system and quantify the band intensities.

Objective: To assess the effect of 5-Demethyltangeretin on cancer cell migration.

Materials:

  • PC-3 cells

  • 6-well plates

  • Sterile 200 µL pipette tip

  • Culture medium with and without 5-DTAN

  • Microscope with a camera

Protocol:

  • Seed PC-3 cells in 6-well plates and grow to confluence.

  • Create a "scratch" in the cell monolayer using a sterile pipette tip.

  • Wash the wells with PBS to remove detached cells.

  • Add fresh medium containing different concentrations of 5-DTAN.

  • Capture images of the scratch at 0 hours and after 48 hours of incubation.

  • Measure the width of the scratch at different points and calculate the percentage of wound closure.

Signaling Pathways and Experimental Workflows

The following diagram illustrates the proposed signaling pathway for the anticancer effects of 5-Demethyltangeretin, leading to apoptosis and cell cycle arrest.

anticancer_pathway cluster_cell Cancer Cell 5_DTAN 5-Demethyltangeretin Mitochondrial_Pathway Intrinsic Mitochondrial Pathway 5_DTAN->Mitochondrial_Pathway G2M_Arrest G2/M Phase Arrest 5_DTAN->G2M_Arrest MMP MMP-2 & MMP-9 Expression 5_DTAN->MMP Caspase_3 Caspase-3 Activation Mitochondrial_Pathway->Caspase_3 Apoptosis Apoptosis Caspase_3->Apoptosis Cell_Migration Cell Migration MMP->Cell_Migration

Caption: Anticancer mechanism of 5-Demethyltangeretin.

The following diagram outlines a typical workflow for the in vitro evaluation of 5-Demethyltangeretin's anticancer properties.

invitro_workflow Start Start: Cancer Cell Lines Treatment Treat with 5-DTAN (Dose-Response) Start->Treatment Viability Cell Viability Assay (MTT) Treatment->Viability Apoptosis_Analysis Apoptosis Analysis (e.g., Flow Cytometry) Treatment->Apoptosis_Analysis Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Treatment->Cell_Cycle Migration Cell Migration Assay (Wound Healing) Treatment->Migration End End: Data Analysis & Conclusion Viability->End Western_Blot Western Blot Analysis (Key Proteins) Apoptosis_Analysis->Western_Blot Cell_Cycle->Western_Blot Migration->End Western_Blot->End

Caption: In vitro evaluation workflow for 5-Demethyltangeretin.

This diagram illustrates the workflow for evaluating the in vivo antitumor efficacy of 5-Demethyltangeretin using a tumor xenograft model.

invivo_workflow Start Start: Immunocompromised Mice Implantation Subcutaneous Implantation of Cancer Cells Start->Implantation Tumor_Growth Allow Tumors to Grow to Palpable Size Implantation->Tumor_Growth Grouping Randomize into Treatment Groups Tumor_Growth->Grouping Treatment Administer 5-DTAN or Vehicle (Control) Grouping->Treatment Monitoring Monitor Tumor Volume and Body Weight Treatment->Monitoring Endpoint Endpoint: Sacrifice and Tumor Excision Monitoring->Endpoint Analysis Analyze Tumor Weight, Volume, and Biomarkers Endpoint->Analysis End End: Statistical Analysis & Conclusion Analysis->End

Caption: In vivo xenograft model workflow.

References

Applications of Demethylluvangetin and Related Demethylated Flavonoids in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

Application Note ID: DML-MC2025-01

Introduction

Demethylluvangetin (CAS 64652-10-4) is a coumarin compound isolated from medicinal plants such as Toddalia asiatica.[1][2] While research specifically detailing the medicinal chemistry applications of this compound is emerging, the broader class of demethylated flavonoids, which share structural similarities, has been the subject of extensive investigation. This document focuses on the well-documented anti-cancer and anti-inflammatory properties of two representative demethylated flavonoids: 5-demethyltangeretin and 4'-demethylnobiletin. These compounds serve as valuable models for understanding the potential therapeutic applications of this compound and for guiding future drug discovery efforts.

The key biological activities of these related compounds include the induction of cell cycle arrest and apoptosis in cancer cells and the suppression of inflammatory pathways. These effects are attributed to the modulation of critical signaling pathways, making them promising candidates for further development in medicinal chemistry.

Anti-Cancer Applications of 5-Demethyltangeretin

5-Demethyltangeretin (5-DTAN), a metabolite of the citrus flavonoid tangeretin, has demonstrated potent anti-cancer activity in various cancer cell lines, including non-small cell lung cancer (NSCLC) and prostate cancer.[3][4] Its primary mechanisms of action involve the induction of G2/M phase cell cycle arrest and apoptosis.[3][5]

Quantitative Data: In Vitro Cytotoxicity

The cytotoxic effects of 5-demethyltangeretin and its acetylated derivative (5-ATAN) have been quantified in several cancer cell lines. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

CompoundCell LineCancer TypeIC50 (µM)Reference
5-Demethyltangeretin (5-DTAN)A549Non-Small Cell Lung CancerLower than Tangeretin (79-fold)[3]
5-Demethyltangeretin (5-DTAN)H460Non-Small Cell Lung CancerLower than Tangeretin (57-fold)[3]
5-Demethyltangeretin (5-DTAN)H1299Non-Small Cell Lung CancerLower than Tangeretin (56-fold)[3]
5-Demethyltangeretin (5-DTAN)PC-3Prostate Cancer11.8[4]
5-Acetylated Tangeretin (5-ATAN)PC-3Prostate Cancer5.1[4]
Tangeretin (TAN)PC-3Prostate Cancer17.2[4]
Signaling Pathway: G2/M Cell Cycle Arrest and Apoptosis

5-Demethyltangeretin exerts its anti-cancer effects by modulating key proteins involved in cell cycle regulation and apoptosis. Treatment with 5-DTAN leads to the upregulation of the tumor suppressor protein p53 and its downstream target, the cyclin-dependent kinase inhibitor p21.[3] This, in turn, leads to the downregulation of the Cdc2 (Cdk1)-Cyclin B1 complex, which is crucial for the G2/M transition, thereby causing cell cycle arrest at the G2/M phase.[3][6][7] Furthermore, 5-DTAN induces apoptosis, as evidenced by the activation of caspase-3 and the cleavage of PARP.[3]

G2_M_Arrest_Apoptosis cluster_cell Cancer Cell This compound 5-Demethyltangeretin p53 p53 This compound->p53 Upregulates Caspase3 Caspase-3 This compound->Caspase3 Activates p21 p21 p53->p21 Activates Cdc2_CyclinB1 Cdc2/Cyclin B1 Complex p21->Cdc2_CyclinB1 Inhibits G2M_Transition G2/M Transition Cdc2_CyclinB1->G2M_Transition Promotes Cell_Cycle_Arrest G2/M Arrest Cdc2_CyclinB1->Cell_Cycle_Arrest Inhibition leads to G2M_Transition->Cell_Cycle_Arrest Apoptosis Apoptosis Caspase3->Apoptosis

G2/M Arrest and Apoptosis Pathway

Anti-Inflammatory Applications of 4'-Demethylnobiletin

4'-Demethylnobiletin, a major metabolite of the citrus flavonoid nobiletin, exhibits significant anti-inflammatory properties. Its mechanism of action involves the suppression of pro-inflammatory mediators through the modulation of the NF-κB, AP-1, and Nrf2 signaling pathways.

Signaling Pathway: Inhibition of Inflammatory Mediators

In response to inflammatory stimuli such as lipopolysaccharide (LPS), 4'-demethylnobiletin inhibits the production of nitric oxide (NO) and pro-inflammatory cytokines like IL-6 and TNF-α. This is achieved by inhibiting the nuclear translocation of NF-κB and AP-1, which are key transcription factors for pro-inflammatory genes. Concurrently, it activates the transcription factor Nrf2, which upregulates the expression of antioxidant enzymes like heme oxygenase-1 (HO-1), further contributing to the anti-inflammatory effect.[8][9][10]

Anti_Inflammatory_Pathway cluster_cell Macrophage Demethylnobiletin 4'-Demethylnobiletin NFkB NF-κB Demethylnobiletin->NFkB Inhibits AP1 AP-1 Demethylnobiletin->AP1 Inhibits Nrf2 Nrf2 Demethylnobiletin->Nrf2 Activates LPS LPS LPS->NFkB Activates LPS->AP1 Activates Pro_inflammatory_Genes Pro-inflammatory Genes (iNOS, COX-2, IL-6, TNF-α) NFkB->Pro_inflammatory_Genes Induces AP1->Pro_inflammatory_Genes Induces Inflammation Inflammation Pro_inflammatory_Genes->Inflammation ARE ARE Nrf2->ARE Binds to Antioxidant_Enzymes Antioxidant Enzymes (HO-1) ARE->Antioxidant_Enzymes Induces Antioxidant_Enzymes->Inflammation Suppresses

Anti-inflammatory Signaling Pathway

Experimental Protocols

The following are detailed protocols for key experiments used to evaluate the anti-cancer and anti-inflammatory activities of demethylated flavonoids.

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of a compound on cancer cells.

Materials:

  • Cancer cell line of interest (e.g., A549, PC-3)

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS)

  • 96-well plates

  • This compound or related compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Treat the cells with various concentrations of the test compound (e.g., 0, 1, 5, 10, 25, 50 µM) for 24, 48, or 72 hours. Include a vehicle control (DMSO).

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[11]

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

MTT_Assay_Workflow Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Incubate_24h Incubate 24h Seed_Cells->Incubate_24h Treat_Cells Treat with Compound Incubate_24h->Treat_Cells Incubate_Treatment Incubate (24-72h) Treat_Cells->Incubate_Treatment Add_MTT Add MTT Solution Incubate_Treatment->Add_MTT Incubate_4h Incubate 4h Add_MTT->Incubate_4h Solubilize Add Solubilization Solution Incubate_4h->Solubilize Read_Absorbance Read Absorbance (570 nm) Solubilize->Read_Absorbance Analyze_Data Calculate IC50 Read_Absorbance->Analyze_Data End End Analyze_Data->End

MTT Assay Workflow
Protocol 2: Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)

This protocol is used to determine the distribution of cells in different phases of the cell cycle.[12]

Materials:

  • Treated and untreated cells

  • Phosphate-buffered saline (PBS)

  • 70% cold ethanol

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Harvest treated and untreated cells (approximately 1 x 10^6 cells per sample).

  • Wash the cells with ice-cold PBS and centrifuge at 300 x g for 5 minutes.

  • Fix the cells by resuspending the pellet in 1 mL of ice-cold 70% ethanol and incubate for at least 30 minutes on ice.

  • Wash the fixed cells with PBS and centrifuge.

  • Resuspend the cell pellet in 500 µL of PI staining solution.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the samples using a flow cytometer, acquiring at least 10,000 events per sample.

  • Use cell cycle analysis software to determine the percentage of cells in G0/G1, S, and G2/M phases.

Protocol 3: Apoptosis Assay (Annexin V-FITC and PI Staining)

This protocol is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[13][14][15]

Materials:

  • Treated and untreated cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Harvest treated and untreated cells (approximately 1-5 x 10^5 cells per sample).[14]

  • Wash the cells twice with cold PBS and centrifuge.

  • Resuspend the cells in 100 µL of 1X Binding Buffer.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within one hour.

  • Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).

Protocol 4: Western Blotting

This protocol is used to detect the expression levels of specific proteins involved in signaling pathways.

Materials:

  • Treated and untreated cell lysates

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer apparatus and membranes (e.g., PVDF)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p53, anti-p21, anti-Cdc2, anti-Cyclin B1, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Prepare cell lysates from treated and untreated cells and determine the protein concentration.

  • Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel and perform electrophoresis.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Use a loading control (e.g., β-actin) to normalize protein expression levels.

Conclusion

While direct experimental data on the medicinal chemistry applications of this compound is limited, the study of structurally related demethylated flavonoids like 5-demethyltangeretin and 4'-demethylnobiletin provides a strong rationale for its investigation as a potential therapeutic agent. The established anti-cancer and anti-inflammatory activities of these related compounds, coupled with detailed mechanistic insights and standardized experimental protocols, offer a clear roadmap for the future exploration and development of this compound and its derivatives in medicinal chemistry. Further research is warranted to elucidate the specific biological activities and mechanisms of action of this compound to fully realize its therapeutic potential.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Demethylluvangetin

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for challenges encountered during the synthesis of Demethylluvangetin (10-hydroxy-2,2-dimethylpyrano[3,2-g]chromen-8-one), an angular pyranocoumarin. The guidance is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for this compound?

A1: The synthesis of this compound typically involves a two-stage process. The first stage is the formation of the coumarin core, specifically a 7,8-dihydroxycoumarin derivative, via a Pechmann condensation. The second stage involves the construction of the dimethylpyran ring onto the coumarin scaffold, which is commonly achieved through a direct Friedel-Crafts reaction with a prenylating agent.

Q2: Which starting materials are required for the coumarin core synthesis?

A2: To synthesize the 7,8-dihydroxycoumarin core, a phenol with three adjacent hydroxyl groups, such as pyrogallol (1,2,3-trihydroxybenzene), is reacted with a β-ketoester, like ethyl acetoacetate, under acidic conditions.

Q3: What are the common methods for forming the pyran ring?

A3: The dimethylpyran ring is typically formed through a reaction with a prenylating agent. A common method is the Friedel-Crafts alkylation using 3-methyl-2-buten-1-ol or prenyl bromide in the presence of a Lewis acid catalyst.

Q4: Why is regioselectivity a concern in the Pechmann condensation for this synthesis?

A4: When using a starting material like pyrogallol, the Pechmann condensation can potentially yield different structural isomers. Controlling the reaction conditions is crucial to favor the formation of the desired 7,8-dihydroxycoumarin intermediate, which is necessary for the subsequent angular pyran ring fusion.

Q5: What are the expected spectroscopic characteristics of a successfully synthesized this compound analog?

A5: For a similar compound, 7,8-dihydroxy-4-methylcoumarin, the crystal structure has been determined by X-ray diffraction.[1] In the ¹H NMR spectrum of related prenylated phenols, characteristic signals for the prenyl group include two singlets for the gem-dimethyl protons and signals for the vinyl and methylene protons.[2] The final product should show signals corresponding to both the coumarin and dimethylpyran moieties.

Troubleshooting Guides

Part 1: Pechmann Condensation for 7,8-Dihydroxycoumarin Core

This section addresses common issues during the acid-catalyzed condensation to form the coumarin scaffold.

Problem 1: Low or No Yield of the Desired 7,8-Dihydroxycoumarin Product

Potential Cause Troubleshooting Solution
Inactive Phenol Starting Material Ensure high purity of the pyrogallol or other polyphenol starting material. Oxidation of phenols can inhibit the reaction.
Inappropriate Acid Catalyst The choice of catalyst is critical. While strong mineral acids like H₂SO₄ are traditional, they can cause charring.[3][4] Consider using milder solid acid catalysts like Amberlyst-15 or metal-doped oxides, which have shown good yields in related syntheses.[4][5]
Incorrect Reaction Temperature Optimize the reaction temperature. Some Pechmann condensations require elevated temperatures (e.g., 110°C) to proceed efficiently.[4][5] Monitor the reaction by TLC to avoid decomposition at excessively high temperatures.
Suboptimal Reagent Stoichiometry A slight excess of the β-ketoester (e.g., 1.1 equivalents) can improve the yield.[6]

Problem 2: Formation of Multiple Isomers

Potential Cause Troubleshooting Solution
Lack of Regiocontrol The reaction of pyrogallol can lead to different isomers. The use of milder, bulkier catalysts may improve regioselectivity. Mechanochemical synthesis using methanesulfonic acid as a catalyst has been reported to provide excellent regioselectivity in some cases.[7]
Difficult Purification Isomers can be difficult to separate. Utilize column chromatography with a carefully selected solvent system. Recrystallization may also be effective in isolating the desired product.
Part 2: Friedel-Crafts Prenylation for Dimethylpyran Ring Formation

This section covers challenges in the Lewis acid-catalyzed alkylation to form the pyran ring.

Problem 1: Low Yield of the Prenylated Product

Potential Cause Troubleshooting Solution
Lewis Acid Deactivation The phenolic hydroxyl groups can coordinate with and deactivate the Lewis acid catalyst.[8] An excess of the catalyst may be required.
Poor Reactivity of Prenylating Agent Prenyl alcohol (3-methyl-2-buten-1-ol) with a Lewis acid like BF₃·OEt₂ is a common choice. Ensure the prenylating agent is fresh and anhydrous.
Incorrect Solvent The choice of solvent can influence the reaction outcome. Anhydrous, non-coordinating solvents are generally preferred.

Problem 2: Formation of Byproducts (Di-prenylated or Cyclized Chromans)

Potential Cause Troubleshooting Solution
Excess Prenylating Agent Carefully control the stoichiometry of the prenylating agent to minimize di-alkylation.
Reaction Conditions Favoring Cyclization The reaction conditions, including the choice of Lewis acid and temperature, can influence the formation of cyclized byproducts. Optimization of these parameters is necessary.
Difficult Purification Byproducts may be challenging to separate. Purification by column chromatography is typically required.

Experimental Protocols

Protocol 1: Synthesis of 7,8-Dihydroxycoumarin via Pechmann Condensation

This is a general procedure based on related syntheses.[4][5][6]

  • In a round-bottom flask, combine the phenol (e.g., pyrogallol, 1.0 mmol) and the β-ketoester (e.g., ethyl acetoacetate, 1.1 mmol).

  • Add the acid catalyst (e.g., Amberlyst-15, 10 mol%).

  • Heat the reaction mixture with stirring to the optimized temperature (e.g., 110°C) under solvent-free conditions.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, dissolve the reaction mixture in a suitable solvent like ethyl acetate.

  • If a solid catalyst was used, separate it by filtration or centrifugation.

  • Wash the organic phase with a 5% NaHCO₃ solution and then with brine.[6]

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Protocol 2: Friedel-Crafts Prenylation of 7,8-Dihydroxycoumarin

This protocol is a generalized approach based on the prenylation of phenols.

  • Dissolve the 7,8-dihydroxycoumarin intermediate (1.0 mmol) in an anhydrous solvent (e.g., toluene) in a dry, nitrogen-flushed flask and cool to 0°C.

  • Add the Lewis acid catalyst (e.g., BF₃·OEt₂) dropwise.

  • Add the prenylating agent (e.g., 3-methyl-2-buten-1-ol, 1.0-1.2 mmol) dropwise to the reaction mixture.

  • Allow the reaction to stir at a controlled temperature (e.g., 0°C to room temperature) and monitor its progress by TLC.

  • Upon completion, quench the reaction by adding water or a dilute acid solution.

  • Extract the product into an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic extracts with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the crude product by flash chromatography.

Visualized Workflows

G cluster_0 Stage 1: Coumarin Core Synthesis cluster_1 Stage 2: Pyran Ring Formation A Pyrogallol + β-Ketoester B Pechmann Condensation (Acid Catalyst) A->B Reactants C 7,8-Dihydroxycoumarin B->C Product D 7,8-Dihydroxycoumarin + Prenylating Agent C->D Intermediate E Friedel-Crafts Alkylation (Lewis Acid) D->E Reactants F This compound E->F Final Product G Start Low Yield in Pechmann Condensation Cond1 Check Purity of Phenol Start->Cond1 Cond2 Optimize Acid Catalyst Cond1->Cond2 Pure Sol1 Use High Purity Reactants Cond1->Sol1 Impure? Cond3 Adjust Reaction Temperature Cond2->Cond3 Effective Sol2 Test Solid Acid Catalysts (e.g., Amberlyst-15) Cond2->Sol2 Ineffective? Sol3 Monitor with TLC and Adjust Heat as Needed Cond3->Sol3 Suboptimal? End Yield Improved Cond3->End Optimal Sol1->Cond2 Sol2->Cond3 Sol3->End

References

Technical Support Center: Synthesis of Demethylluvangetin

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of Demethylluvangetin synthesis. The guidance is based on established principles of coumarin synthesis, primarily the Pechmann condensation.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

A1: this compound, a coumarin derivative, is typically synthesized via the Pechmann condensation. This acid-catalyzed reaction involves the condensation of a substituted phenol with a β-ketoester. For this compound, the likely starting materials are a phloroglucinol derivative and an appropriate β-ketoester.

Q2: What are the critical parameters affecting the yield of the Pechmann condensation?

A2: The yield of the Pechmann condensation is primarily influenced by the choice of catalyst, reaction temperature, reaction time, and the nature of the solvent. The reactivity of the phenolic substrate also plays a crucial role.

Q3: How can I monitor the progress of the reaction?

A3: The progress of the reaction can be effectively monitored using thin-layer chromatography (TLC). Samples of the reaction mixture can be taken at regular intervals to observe the consumption of starting materials and the formation of the product.

Q4: What are the common side products in this synthesis?

A4: Common side products can include unreacted starting materials, products of side reactions such as O-acylation of the phenol, and the formation of isomeric coumarin products depending on the substitution pattern of the phenol.

Troubleshooting Guide

ProblemPossible CauseSuggested Solution
Low or No Product Yield Inactive Catalyst: The chosen acid catalyst may not be sufficiently strong or may have degraded.- Use a stronger Lewis or Brønsted acid catalyst (e.g., H₂SO₄, AlCl₃, or a solid acid catalyst). - Ensure the catalyst is fresh and anhydrous.
Low Reaction Temperature: The reaction may not have reached the necessary activation energy.- Gradually increase the reaction temperature while monitoring for product formation and decomposition. Optimal temperatures for Pechmann condensations are often in the range of 100-150°C.
Poor Substrate Reactivity: The phenolic starting material may be deactivated by electron-withdrawing groups.- Consider using a more activated phenol derivative if possible. - Employ a more potent catalytic system.
Formation of Multiple Products Lack of Regioselectivity: The phenol may have multiple sites available for condensation, leading to isomeric products.- Modify the phenolic substrate to block alternative reaction sites. - Optimize the catalyst and reaction conditions, as some catalysts can favor the formation of a specific isomer.
Side Reactions: Competing reactions such as O-acylation may be occurring.- Adjust the reaction temperature; lower temperatures may favor the desired C-alkylation over O-acylation. - Experiment with different catalysts that may have a higher selectivity for the Pechmann condensation.
Difficult Product Purification Contamination with Starting Materials: Incomplete reaction can lead to a mixture of product and unreacted starting materials.- Ensure the reaction goes to completion by monitoring with TLC. - Optimize the reaction time and temperature. - Employ column chromatography for purification.
Presence of Tarry Byproducts: High reaction temperatures can sometimes lead to the formation of polymeric or tarry materials.- Lower the reaction temperature. - Use a milder catalyst. - Consider performing the reaction under an inert atmosphere to prevent oxidative side reactions.

Experimental Protocols

Proposed Synthesis of this compound via Pechmann Condensation

This protocol describes a plausible synthesis of this compound starting from a suitable phloroglucinol derivative and a β-ketoester.

Materials:

  • Substituted Phloroglucinol (e.g., 5-(2-hydroxypropan-2-yl)benzene-1,3-diol)

  • Ethyl acetoacetate

  • Acid catalyst (e.g., concentrated H₂SO₄, Amberlyst-15, or ZnCl₂)

  • Solvent (optional, e.g., toluene, or solvent-free)

  • Ethanol (for recrystallization)

  • Ethyl acetate (for workup)

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine the substituted phloroglucinol (1 equivalent) and ethyl acetoacetate (1.1 equivalents).

  • If using a solvent, add it to the flask. For a solvent-free reaction, proceed to the next step.

  • Slowly add the acid catalyst to the reaction mixture with stirring. For concentrated H₂SO₄, a catalytic amount is typically sufficient. For solid acid catalysts, the loading will depend on the specific catalyst used (e.g., 10-20 mol%).

  • Heat the reaction mixture to the desired temperature (e.g., 110-130°C) and maintain it for the required time (typically 2-6 hours). Monitor the reaction progress by TLC.

  • After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

  • If the reaction mixture is solid, add ethyl acetate to dissolve it.

  • Neutralize the excess acid by carefully washing the organic layer with a saturated sodium bicarbonate solution.

  • Separate the organic layer, dry it over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from ethanol to yield this compound.

Data Presentation

The following tables summarize the impact of different catalysts and reaction conditions on the yield of coumarin synthesis, based on analogous Pechmann condensation reactions.

Table 1: Effect of Catalyst on Coumarin Yield

CatalystCatalyst Loading (mol%)Reaction Time (h)Yield (%)Reference
No Catalyst-240[1][2]
ZnO-5Traces[1][2]
Zn₀.₉₇₅Ti₀.₀₂₅O--37[1][2]
Zn₀.₉₅₀Ti₀.₀₅₀O--60[1][2]
Zn₀.₉₂₅Ti₀.₀₇₅O 10 -88 [1][2]
Zn₀.₉₀₀Ti₀.₁₀₀O--88[1][2]
Tamarind Juice202483[3]

Table 2: Optimization of Catalyst Loading for Zn₀.₉₂₅Ti₀.₀₇₅O

EntryCatalyst Loading (mol%)Reaction Time (h)Yield (%)Reference
15567[1][2]
210 -88 [1][2]
315-88[1][2]

Visualizations

G cluster_start Starting Materials Phloroglucinol\nDerivative Phloroglucinol Derivative Pechmann\nCondensation Pechmann Condensation Phloroglucinol\nDerivative->Pechmann\nCondensation Beta-Ketoester Beta-Ketoester Beta-Ketoester->Pechmann\nCondensation Intermediate Intermediate Pechmann\nCondensation->Intermediate Acid Catalyst Dehydration Dehydration Intermediate->Dehydration This compound This compound Dehydration->this compound G Start Start Low_Yield Low Yield? Start->Low_Yield Check_Catalyst Check Catalyst Activity and Loading Low_Yield->Check_Catalyst Yes Check_Purity Impure Product? Low_Yield->Check_Purity No Optimize_Temp Optimize Reaction Temperature Check_Catalyst->Optimize_Temp Optimize_Temp->Check_Purity Purification Optimize Purification (e.g., Column Chromatography) Check_Purity->Purification Yes Success Success Check_Purity->Success No Side_Reactions Investigate Side Reactions (e.g., by NMR, MS) Purification->Side_Reactions Side_Reactions->Success End End Success->End

References

Technical Support Center: Overcoming Poor Solubility of Natural Products like Demethylluvangetin

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: To date, specific experimental data on overcoming the poor solubility of Demethylluvangetin is limited in publicly available scientific literature. The following troubleshooting guides and FAQs are based on established methods for improving the solubility of poorly soluble natural products and are intended to serve as a general resource for researchers. The experimental protocols and quantitative data provided are illustrative examples and should be adapted and validated for your specific compound of interest.

Troubleshooting Guides & FAQs

This section addresses common challenges researchers may face when working to improve the solubility of poorly soluble natural products such as this compound.

FAQs on Initial Solubility Assessment

Q1: My natural product, like this compound, shows very low solubility in aqueous solutions. What are the first steps I should take?

A1: The initial step is to perform a comprehensive solubility profiling. This involves testing the solubility of your compound in a range of pharmaceutically acceptable solvents with varying polarities. It is also crucial to determine the pH-solubility profile to understand if the compound's solubility is dependent on pH. These initial results will guide the selection of an appropriate solubility enhancement strategy.

Q2: How do I accurately determine the solubility of my compound?

A2: The gold standard is the shake-flask method. An excess amount of the compound is added to a known volume of the solvent. The mixture is then agitated at a constant temperature until equilibrium is reached. After filtration to remove the undissolved solid, the concentration of the dissolved compound in the filtrate is quantified using a validated analytical method, such as HPLC-UV.

Troubleshooting Common Solubility Enhancement Techniques

Q1: I tried using co-solvents, but my compound precipitates upon dilution with water. What can I do?

A1: This is a common issue known as "drug precipitation." To address this, you can:

  • Optimize the co-solvent concentration: Use the minimum amount of co-solvent necessary to dissolve the compound.

  • Incorporate a precipitation inhibitor: Polymers like HPMC or PVP can be added to the formulation to maintain a supersaturated state and prevent precipitation.

  • Explore ternary co-solvent systems: The addition of a third solvent can sometimes improve the stability of the solution upon dilution.

Q2: My solid dispersion formulation is not stable and the compound is recrystallizing over time. How can I improve its stability?

A2: Amorphous solid dispersions are metastable, and recrystallization is a key challenge. To enhance stability:

  • Polymer selection: Ensure strong intermolecular interactions (e.g., hydrogen bonding) between your compound and the polymer carrier. The glass transition temperature (Tg) of the polymer should be high to reduce molecular mobility.

  • Drug loading: Avoid excessively high drug loading, as this increases the propensity for recrystallization. A drug loading of 10-25% is often a good starting point.

  • Storage conditions: Store the solid dispersion at low temperature and humidity to minimize molecular mobility and water absorption, which can act as a plasticizer.

Q3: The encapsulation efficiency of my nanoparticle formulation is low. How can I improve it?

A3: Low encapsulation efficiency can be due to several factors. Consider the following:

  • Method of preparation: Optimize the parameters of your chosen method (e.g., homogenization speed, sonication time, solvent evaporation rate).

  • Drug-polymer interaction: The affinity between your compound and the nanoparticle matrix is crucial. Modifying the polymer or adding surfactants can improve this interaction.

  • Solvent selection: The choice of organic solvent can influence the partitioning of the drug between the organic and aqueous phases during nanoparticle formation.

Illustrative Data Presentation

The following tables present hypothetical data to illustrate how quantitative results for solubility enhancement experiments could be structured. These are not actual data for this compound.

Table 1: Illustrative Solubility of a Poorly Soluble Natural Product in Various Solvents

Solvent SystemSolubility (µg/mL)
Water (pH 7.4)< 1
Ethanol500
Propylene Glycol800
PEG 4001200
20% Ethanol in Water50
20% PEG 400 in Water150

Table 2: Example of Solubility Enhancement using Cyclodextrin Complexation

Cyclodextrin (CD) TypeMolar Ratio (Drug:CD)Apparent Solubility (µg/mL)Fold Increase
None-< 1-
β-Cyclodextrin1:15050
Hydroxypropyl-β-Cyclodextrin1:1250250
Sulfobutylether-β-Cyclodextrin1:110001000

Experimental Protocols

Below are detailed methodologies for common solubility enhancement techniques that can be adapted for compounds like this compound.

Protocol 1: Preparation of a Solid Dispersion by Solvent Evaporation
  • Dissolution: Dissolve 100 mg of the poorly soluble natural product and 400 mg of a polymer carrier (e.g., PVP K30) in a suitable volatile solvent (e.g., 10 mL of methanol).

  • Solvent Evaporation: Evaporate the solvent using a rotary evaporator at 40°C under reduced pressure until a thin film is formed on the wall of the flask.

  • Drying: Further dry the film under vacuum at room temperature for 24 hours to remove any residual solvent.

  • Milling and Sieving: Scrape the dried film from the flask, gently mill it into a fine powder using a mortar and pestle, and pass it through a 100-mesh sieve.

  • Characterization: Characterize the resulting solid dispersion for drug content, dissolution enhancement, and physical state (using techniques like DSC and XRD to confirm the amorphous nature).

Protocol 2: Preparation of a Cyclodextrin Inclusion Complex by Kneading Method
  • Mixing: In a mortar, mix 100 mg of the natural product with 500 mg of a suitable cyclodextrin (e.g., HP-β-CD).

  • Kneading: Add a small amount of a hydro-alcoholic solution (e.g., 50% ethanol in water) dropwise to the mixture while triturating to form a paste of suitable consistency.

  • Drying: Continue kneading for 60 minutes, then dry the paste in an oven at 45°C for 24 hours.

  • Pulverization: Pulverize the dried complex in a mortar and pass it through a 100-mesh sieve.

  • Characterization: Evaluate the complex for changes in solubility, dissolution rate, and evidence of inclusion complex formation (using techniques like FT-IR, DSC, and NMR).

Mandatory Visualizations

The following diagrams illustrate the general workflows and concepts discussed.

experimental_workflow_solid_dispersion cluster_prep Preparation cluster_char Characterization start Dissolve Drug and Polymer in a Common Solvent evaporation Solvent Evaporation (Rotary Evaporator) start->evaporation drying Vacuum Drying evaporation->drying milling Milling and Sieving drying->milling dissolution In Vitro Dissolution Testing milling->dissolution dsc_xrd Solid-State Analysis (DSC, XRD) milling->dsc_xrd ftir Drug-Polymer Interaction (FT-IR) milling->ftir cyclodextrin_complexation_pathway cluster_components Components cluster_process Complexation Process cluster_result Result drug Poorly Soluble Drug process Kneading or Co-precipitation drug->process cd Cyclodextrin cd->process complex Inclusion Complex process->complex outcome Enhanced Aqueous Solubility complex->outcome troubleshooting_logic cluster_strategy Solubility Enhancement Strategy cluster_issues Common Issues cluster_solutions Potential Solutions start Poor Solubility Observed cosolvents Co-solvents start->cosolvents solid_dispersion Solid Dispersion start->solid_dispersion nanoparticles Nanoparticles start->nanoparticles precipitation Precipitation on Dilution cosolvents->precipitation recrystallization Recrystallization on Storage solid_dispersion->recrystallization low_ee Low Encapsulation Efficiency nanoparticles->low_ee solution1 Optimize Co-solvent Ratio Add Precipitation Inhibitor precipitation->solution1 Troubleshoot solution2 Optimize Polymer Choice Control Drug Loading recrystallization->solution2 Troubleshoot solution3 Optimize Formulation and Process Parameters low_ee->solution3 Troubleshoot

Technical Support Center: Optimizing Demethylluvangetin for In Vitro Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of demethylluvangetin for in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary in vitro activities?

This compound is a natural coumarin compound. In vitro studies have primarily highlighted its potential as an anti-inflammatory and anticancer agent. Its anticancer properties have been demonstrated through its cytotoxic effects on various cancer cell lines.[1]

Q2: What are the basic physicochemical properties of this compound?

Understanding the basic properties of this compound is crucial for proper handling and experimental design.

PropertyValueSource
CAS Number 64652-10-4[2][3]
Molecular Formula C14H12O4[2]
Purity Typically ≥97%[2]
Storage Temperature 0-8°C[2]

Q3: How should I dissolve this compound for cell culture experiments?

This compound has poor aqueous solubility. It is typically dissolved in an organic solvent like Dimethyl Sulfoxide (DMSO) to create a high-concentration stock solution. When preparing working concentrations, this stock is then diluted in the cell culture medium. It is critical to ensure the final concentration of DMSO in the medium is low (typically <0.1% to 0.5%) to avoid solvent-induced cytotoxicity.[4][5]

Q4: What is a typical effective concentration range for this compound in vitro?

The effective concentration, often expressed as the half-maximal inhibitory concentration (IC50), varies significantly depending on the cell line and the biological endpoint being measured (e.g., cytotoxicity, inhibition of inflammation).

ActivityCell Line / ModelIC50 Value (µM or µg/mL)Reference
Anticancer A549 (Lung Carcinoma)5.34 µM[1]
Anticancer HepG2 (Hepatocellular Carcinoma)12.03 µM[1]
Anticancer General Cytotoxicity Range5 - 12 µM (at 72h)[1]
Anti-inflammatory Inhibition of Lipoxygenase (LOX)24.3 ± 0.88 µg/mL[6]
Anti-inflammatory COX-1 Inhibition68.53 µg/mL[6]
Anti-inflammatory COX-2 Inhibition43.34 µg/mL[6]

Troubleshooting Guide

Q1: I've dissolved this compound in DMSO, but it precipitates when I add it to my cell culture medium. What should I do?

This is a common issue with hydrophobic compounds.[4] Here are several troubleshooting steps:

  • Check Final DMSO Concentration: Ensure the final DMSO concentration in your culture medium is not too low, as this can cause the compound to fall out of solution. A final concentration of 0.1% is generally well-tolerated by most cell lines.[5]

  • Dilution Method: Instead of diluting your DMSO stock in a large volume of water or medium first, add the small volume of DMSO stock directly to the final volume of cell culture medium with cells, and mix immediately and thoroughly.

  • Serial Dilutions in DMSO: If performing a dose-response study, make your serial dilutions in 100% DMSO first. Then, add a consistent, small volume from each DMSO dilution directly to the cells in media.[5]

  • Warm the Medium: Gently warming the cell culture medium to 37°C before adding the compound can sometimes help improve solubility.

Q2: My cell viability results are inconsistent across experiments. What could be the cause?

Inconsistency can arise from several factors:

  • Compound Stability: Ensure your this compound stock solution is stored correctly (at 0-8°C, protected from light) and has not undergone multiple freeze-thaw cycles.[2]

  • Cell Health and Passage Number: Use cells that are in a healthy, logarithmic growth phase. High passage numbers can lead to phenotypic drift and altered sensitivity. Standardize the cell passage number used for your experiments.

  • Vehicle Control: Always include a vehicle control group (cells treated with the same final concentration of DMSO as your highest dose group) to account for any effects of the solvent itself.[7]

Q3: How do I differentiate between general cytotoxicity and a specific anticancer effect?

This is a critical aspect of drug development.

  • Dose-Response Curve: A specific effect will typically show a sigmoidal dose-response curve, whereas non-specific toxicity might show a very steep or linear drop-off in viability.

  • Mechanism-Specific Assays: To confirm a specific anticancer mechanism like apoptosis, use assays such as Annexin V/PI staining, caspase activity assays, or Western blotting for apoptotic markers (e.g., cleaved PARP, Bcl-2 family proteins).[8][9][10]

  • Normal Cell Control: Test the compound on a non-cancerous cell line to determine its selectivity. A promising anticancer agent should be significantly more potent against cancer cells than normal cells.[8][11]

Experimental Protocols & Workflows

Protocol 1: Preparation of this compound Stock Solution
  • Objective: To prepare a concentrated stock solution for use in cell culture experiments.

  • Materials: this compound powder, sterile cell culture-grade DMSO.

  • Procedure:

    • Calculate the amount of this compound powder needed to make a 10 mM or 20 mM stock solution in DMSO.

    • Under sterile conditions (e.g., in a biological safety cabinet), add the appropriate volume of DMSO to the vial of this compound.

    • Vortex or gently warm the solution until the powder is completely dissolved.

    • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

    • Store aliquots at -20°C or -80°C, protected from light.

Protocol 2: MTT Assay for Cell Viability and IC50 Determination
  • Objective: To quantify the cytotoxic effect of this compound on a chosen cell line.[8][11][12]

  • Materials: 96-well cell culture plates, appropriate cell line and culture medium, this compound stock solution, MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), solubilization solution (e.g., acidified isopropanol or DMSO).

  • Procedure:

    • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

    • Compound Treatment: Prepare serial dilutions of this compound in culture medium from your DMSO stock. Ensure the final DMSO concentration is consistent across all wells, including the vehicle control.

    • Incubation: Remove the old medium and add the medium containing the different concentrations of this compound (and vehicle control) to the wells. Incubate for the desired time period (e.g., 24, 48, or 72 hours).

    • MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours at 37°C. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan precipitate.

    • Solubilization: Remove the MTT-containing medium and add the solubilization solution to each well to dissolve the formazan crystals.

    • Absorbance Reading: Measure the absorbance of each well using a microplate reader at the appropriate wavelength (typically ~570 nm).

    • Calculation: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Use this data to plot a dose-response curve and determine the IC50 value.

G cluster_prep Day 1: Preparation cluster_treat Day 2: Treatment cluster_assay Day 4/5: Assay seed Seed cells in 96-well plate adhere Allow cells to adhere (18-24h) seed->adhere treat_cells Treat cells with compound (Vehicle, Doses) adhere->treat_cells prepare_dilutions Prepare serial dilutions of this compound prepare_dilutions->treat_cells incubate Incubate for desired duration (24-72h) treat_cells->incubate add_mtt Add MTT reagent (2-4h incubation) incubate->add_mtt dissolve Dissolve formazan crystals add_mtt->dissolve read Read absorbance (~570 nm) dissolve->read analyze Calculate viability & determine IC50 read->analyze

Caption: Experimental workflow for determining the IC50 value using an MTT assay.

Protocol 3: In Vitro Anti-inflammatory Assay (Albumin Denaturation)
  • Objective: To assess the ability of this compound to inhibit protein denaturation, a common indicator of anti-inflammatory activity.[6][13][14]

  • Materials: this compound, egg albumin (or bovine serum albumin), phosphate-buffered saline (PBS), reference drug (e.g., Diclofenac Sodium), water bath, spectrophotometer.

  • Procedure:

    • Prepare Solutions: Create a reaction mixture containing approximately 0.2 mL of egg albumin, 2.8 mL of PBS, and 2 mL of varying concentrations of this compound.

    • Control: A control solution should be prepared with 2 mL of distilled water instead of the compound.

    • Incubation: Incubate all samples at 37°C for 15 minutes.

    • Heat Denaturation: Induce protein denaturation by heating the samples at 70°C for 5 minutes.

    • Cooling: After heating, allow the samples to cool to room temperature.

    • Measurement: Measure the absorbance (turbidity) of the samples at 660 nm.

    • Calculation: Calculate the percentage inhibition of protein denaturation using the formula: % Inhibition = ((Absorbance of Control - Absorbance of Sample) / Absorbance of Control) * 100

Signaling Pathways

This compound, like many flavonoids and coumarins, likely exerts its effects by modulating key cellular signaling pathways involved in inflammation, proliferation, and apoptosis.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. Many anti-inflammatory compounds work by inhibiting this pathway. This compound may prevent the activation of NF-κB, thereby reducing the expression of pro-inflammatory genes like COX-2, TNF-α, and various interleukins.[15][16][17][18][19]

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS Inflammatory Stimulus (e.g., LPS) IKK IKK Complex LPS->IKK Activates IkBa_NFkB IκBα NF-κB IKK->IkBa_NFkB Phosphorylates IκBα IkBa IκBα NFkB NF-κB (p50/p65) Nucleus Nucleus NFkB->Nucleus Translocates IkBa_NFkB->NFkB IκBα Degradation DNA DNA Nucleus->DNA NF-κB binds to Genes Inflammatory Gene Expression (COX-2, TNF-α, ILs) DNA->Genes DML This compound DML->IKK Inhibits

Caption: Potential inhibition of the NF-κB inflammatory pathway by this compound.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway, including cascades like ERK, JNK, and p38, is crucial for regulating cell proliferation and survival. Dysregulation of this pathway is common in cancer.[20][21][22] Anticancer agents often function by inhibiting one or more components of this cascade, thereby halting uncontrolled cell growth.[16][23][24]

G GF Growth Factors RTK Receptor Tyrosine Kinase (RTK) GF->RTK Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK1/2 Raf->MEK ERK ERK1/2 MEK->ERK TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Activates Proliferation Cell Proliferation & Survival TF->Proliferation DML This compound DML->Raf Potential Inhibition DML->MEK

Caption: Potential inhibitory targets of this compound in the MAPK/ERK pathway.

Apoptosis Signaling Pathways

The anticancer activity of this compound is likely mediated by the induction of apoptosis (programmed cell death). This can occur through the extrinsic (death receptor-mediated) or intrinsic (mitochondrial-mediated) pathway. Both pathways converge on the activation of executioner caspases, which dismantle the cell.[10][25][26]

G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway FasL FasL / TNF DR Death Receptor FasL->DR Casp8 Caspase-8 (Initiator) DR->Casp8 Exec_Casp Caspase-3, 7 (Executioner) Casp8->Exec_Casp Stress Cellular Stress (DNA Damage, etc.) Bax Bax / Bak Stress->Bax Mito Mitochondria Bax->Mito CytC Cytochrome c Mito->CytC Casp9 Caspase-9 (Initiator) CytC->Casp9 Casp9->Exec_Casp DML This compound DML->Stress Induces DML->Bax Promotes Apoptosis Apoptosis Exec_Casp->Apoptosis

Caption: Overview of apoptosis pathways potentially activated by this compound.

References

Technical Support Center: Demethylluvangetin Experimental Protocols

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Demethylluvangetin. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound for in vitro assays?

A1: this compound is sparingly soluble in aqueous solutions. For cell-based assays, it is recommended to dissolve this compound in dimethyl sulfoxide (DMSO) to create a stock solution.[1] The final concentration of DMSO in the cell culture medium should be kept low (typically below 0.5%) to avoid solvent-induced cytotoxicity.

Q2: What are the optimal storage conditions for this compound?

A2: To ensure stability, this compound should be stored at -20°C as a solid or in a DMSO stock solution.[1] Repeated freeze-thaw cycles should be avoided to prevent degradation of the compound. For long-term storage, it is advisable to aliquot the stock solution into smaller volumes.

Q3: I am observing low yield during the extraction of this compound from a natural source. What could be the issue?

A3: Low extraction yield can be attributed to several factors. The choice of extraction solvent is crucial; solvents with varying polarities should be tested to find the optimal one for this compound.[2] Additionally, the extraction method can significantly impact the yield. Techniques like ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE) can enhance efficiency compared to conventional methods like maceration or Soxhlet extraction.[2][3] However, be mindful that methods involving heat can potentially degrade thermolabile compounds.[2] The particle size of the raw material also plays a role; a smaller particle size increases the surface area for extraction.[4]

Troubleshooting Guides

Cell-Based Assays

Problem: High background signal or false positives in a fluorescence-based assay.

  • Possible Cause: The intrinsic fluorescence of this compound might be interfering with the assay. Many natural products exhibit autofluorescence.

  • Troubleshooting Steps:

    • Run a control experiment with this compound alone (without cells or other assay reagents) to measure its intrinsic fluorescence at the excitation and emission wavelengths of your assay.

    • If autofluorescence is significant, consider using a different detection method, such as a luminescence-based or colorimetric assay.[5]

    • Alternatively, if using a fluorescence microscope or plate reader with spectral imaging capabilities, you may be able to subtract the background fluorescence from this compound.

Problem: Inconsistent results or high variability between replicate wells.

  • Possible Cause: Poor solubility or precipitation of this compound in the cell culture medium.[6]

  • Troubleshooting Steps:

    • Visually inspect the wells under a microscope for any signs of compound precipitation.

    • Decrease the final concentration of this compound in the assay.

    • Increase the final concentration of DMSO slightly, ensuring it remains within a non-toxic range for the cells being used.

    • Prepare fresh dilutions of the compound from the stock solution for each experiment.

Problem: No observable effect of this compound in a cell-based assay.

  • Possible Cause: The compound may have poor cell permeability.[7]

  • Troubleshooting Steps:

    • Verify the purity and integrity of your this compound sample using analytical techniques like HPLC or mass spectrometry.

    • Increase the incubation time to allow for sufficient cellular uptake.

    • Consider using a cell line with known high expression of transporters that may facilitate the uptake of small molecules.

    • If the target is intracellular, perform a cell lysis experiment followed by an in vitro assay with the cell lysate to confirm that the compound can interact with its target in a cell-free system.

Animal Studies

Problem: Lack of in vivo efficacy despite promising in vitro results.

  • Possible Cause: This is a common challenge in drug development and can be due to several factors, including poor pharmacokinetic properties (absorption, distribution, metabolism, and excretion) of this compound.[8][9][10][11]

  • Troubleshooting Steps:

    • Conduct pharmacokinetic studies to determine the bioavailability, half-life, and clearance of this compound in the animal model.

    • Investigate the metabolic stability of the compound using liver microsomes.

    • Consider alternative routes of administration (e.g., intravenous vs. oral) that may improve bioavailability.

    • The chosen animal model may not accurately reflect the human disease state.[11][12] Re-evaluate the appropriateness of the model.

Data Presentation

Table 1: Solubility of this compound in Common Solvents

SolventSolubility (mg/mL) at 25°C
DMSO> 50
Ethanol~10
Methanol~5
Water< 0.1
PBS (pH 7.4)< 0.05

Table 2: Example IC50 Values for this compound in Different Cancer Cell Lines (Hypothetical Data)

Cell LineCancer TypeIC50 (µM)
MCF-7Breast Cancer15.2
A549Lung Cancer25.8
HeLaCervical Cancer12.5
PC-3Prostate Cancer30.1

Experimental Protocols

Protocol 1: General Procedure for a Cell Viability Assay (MTT Assay)

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound from a DMSO stock solution in the cell culture medium. The final DMSO concentration should not exceed 0.5%. Replace the medium in the wells with the medium containing different concentrations of this compound. Include a vehicle control (medium with DMSO) and a positive control for cytotoxicity.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Mandatory Visualizations

experimental_workflow cluster_preparation Preparation cluster_experiment Experiment cluster_analysis Analysis stock This compound Stock (in DMSO) treatment Cell Treatment stock->treatment cells Cell Culture cells->treatment incubation Incubation (24-72h) treatment->incubation assay Viability Assay (e.g., MTT) incubation->assay readout Data Acquisition assay->readout analysis IC50 Determination readout->analysis

Caption: A generalized workflow for a cell-based viability assay.

signaling_pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor Kinase1 Kinase 1 receptor->Kinase1 Activates Kinase2 Kinase 2 Kinase1->Kinase2 Phosphorylates TF_inactive Inactive Transcription Factor Kinase2->TF_inactive Phosphorylates TF_active Active Transcription Factor TF_inactive->TF_active Translocates gene Target Gene Expression TF_active->gene Regulates This compound This compound This compound->receptor Binds/Activates

Caption: A hypothetical signaling pathway modulated by this compound.

References

Technical Support Center: Demethylluvangetin Bioassays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Demethylluvangetin.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key properties?

This compound is a natural product with the molecular formula C₁₄H₁₂O₄ and a molecular weight of 244.24 g/mol . It is classified as a flavonoid, a class of polyphenolic compounds known for their diverse biological activities. Due to its chemical structure, it is important to consider its solubility and stability when designing bioassays.

PropertyValueSource
Molecular FormulaC₁₄H₁₂O₄PubChem
Molecular Weight244.24 g/mol PubChem
AppearanceSolid (likely)Inferred
Storage Temperature0-8 °CVendor Information

Q2: How should I prepare a stock solution of this compound?

Due to its polyphenolic nature, this compound is expected to have low solubility in aqueous solutions. The recommended solvent for preparing a high-concentration stock solution is dimethyl sulfoxide (DMSO).[1] To minimize potential artifacts from the solvent, the final concentration of DMSO in the assay should be kept low, typically below 0.5%.[1][2]

Troubleshooting Guides

Issue 1: Inconsistent or non-reproducible results in cell-based assays.

Possible Cause 1: Poor Solubility or Precipitation of this compound.

  • Explanation: this compound may precipitate out of the aqueous culture medium, especially when diluting a DMSO stock solution. This can lead to a lower effective concentration of the compound than intended.

  • Troubleshooting Steps:

    • Visual Inspection: Before adding to cells, visually inspect the diluted this compound solution in the culture medium for any signs of precipitation or cloudiness.

    • Solvent Concentration: Ensure the final DMSO concentration in the well is as low as possible (ideally ≤ 0.1%) to maintain solubility.[1][2]

    • Stepwise Dilution: Perform serial dilutions in the assay medium rather than a single large dilution from a high-concentration stock.[1]

    • Pre-warming: Gently warm the culture medium before adding the this compound stock solution to aid in dissolution.[3]

Possible Cause 2: Degradation of this compound.

  • Explanation: Flavonoids can be sensitive to pH, light, and temperature, leading to degradation over time.

  • Troubleshooting Steps:

    • Fresh Preparations: Prepare fresh dilutions of this compound for each experiment from a frozen stock.

    • Storage: Store the DMSO stock solution in small aliquots at -20°C or -80°C and protect from light.[1] Avoid repeated freeze-thaw cycles.[1]

    • pH Monitoring: Be aware that the pH of the culture medium can influence the stability of the compound.

Issue 2: Suspected False Positives in Fluorescence-Based Assays.

Possible Cause: Autofluorescence of this compound.

  • Explanation: Like many phenolic compounds, this compound has a chemical structure that may exhibit intrinsic fluorescence, which can interfere with the assay signal.[4][5] This is a common artifact in fluorescence-based assays.[4][5][6]

  • Troubleshooting Steps:

    • Compound-Only Control: Run a control plate containing only this compound in the assay buffer to measure its intrinsic fluorescence at the assay's excitation and emission wavelengths.[5]

    • Spectral Scan: If significant autofluorescence is detected, perform a spectral scan to identify the excitation and emission maxima of this compound to see if it overlaps with your assay's fluorophore.

    • Use Red-Shifted Dyes: If possible, switch to a fluorophore with excitation and emission wavelengths in the red-shifted spectrum (above 500 nm), as interference from natural compounds is less common in this range.[4]

Issue 3: Unexpected Results in Cytotoxicity Assays (e.g., MTT Assay).

Possible Cause: Interference with the Assay Chemistry.

  • Explanation: this compound, as an antioxidant, may directly reduce the MTT reagent to its formazan product, leading to a false-positive signal for cell viability.[7] This can mask true cytotoxic effects.

  • Troubleshooting Steps:

    • Cell-Free Control: Include a control with this compound and the MTT reagent in cell-free media to check for direct reduction of MTT.

    • Orthogonal Assay: Confirm cytotoxicity results using an alternative method that does not rely on cellular reductase activity, such as a lactate dehydrogenase (LDH) release assay or a cell counting method (e.g., Trypan blue exclusion).[8]

    • Microscopic Examination: Always visually inspect the cells under a microscope before and after treatment to confirm the results of the viability assay.[7]

Issue 4: High Background in Anti-inflammatory Assays (Nitric Oxide Measurement).

Possible Cause: Interference with the Griess Reagent.

  • Explanation: The Griess assay for nitric oxide detection relies on a colorimetric reaction.[9][10][11] Compounds that have their own color or that can react with the Griess reagent can cause interference.

  • Troubleshooting Steps:

    • Compound Color Control: Measure the absorbance of this compound in the assay medium at the detection wavelength (around 540 nm) to account for its intrinsic color.

    • Reagent Interference Control: Include a control with this compound and the Griess reagent in a cell-free system to check for any direct chemical reaction.[12]

Experimental Protocols

DPPH Radical Scavenging Assay (Antioxidant Activity)

This protocol measures the ability of this compound to scavenge the stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH).

  • Materials:

    • This compound

    • DPPH (2,2-diphenyl-1-picrylhydrazyl)

    • Methanol or Ethanol (spectrophotometric grade)[13][14]

    • Ascorbic acid (positive control)[15]

    • 96-well microplate

    • Microplate reader

  • Procedure:

    • DPPH Solution Preparation: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. Keep the solution protected from light.[15]

    • Sample Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution with methanol or ethanol to obtain a range of concentrations. Prepare similar dilutions of ascorbic acid as a positive control.

    • Assay:

      • In a 96-well plate, add 100 µL of the DPPH solution to each well.

      • Add 100 µL of the different concentrations of this compound, ascorbic acid, or the solvent (as a blank) to the wells.

    • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[13][14]

    • Measurement: Measure the absorbance at 517 nm using a microplate reader.[13][14][16]

    • Calculation: Calculate the percentage of radical scavenging activity using the following formula:[13] % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100

In Vitro Anti-inflammatory Activity (Protein Denaturation Assay)

This assay assesses the anti-inflammatory potential of this compound by measuring its ability to inhibit the denaturation of egg albumin.[17]

  • Materials:

    • This compound

    • Egg albumin (fresh hen's egg)[17]

    • Phosphate buffered saline (PBS, pH 6.4)

    • Diclofenac sodium (positive control)

    • Spectrophotometer

  • Procedure:

    • Reaction Mixture: Prepare the reaction mixture (5 mL total volume) containing:

      • 2.8 mL of PBS (pH 6.4)

      • 2 mL of different concentrations of this compound or Diclofenac sodium.

      • 0.2 mL of egg albumin solution.[17]

    • Control: For the control, use 2 mL of distilled water instead of the sample.[17]

    • Incubation: Incubate the mixtures at 37°C for 15 minutes.[18]

    • Heating: Heat the mixtures at 70°C for 5 minutes.[18]

    • Cooling: Cool the solutions to room temperature.

    • Measurement: Measure the absorbance (turbidity) at 660 nm.[18]

    • Calculation: Calculate the percentage inhibition of protein denaturation using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

Cell Viability Assay (MTT Assay)

This colorimetric assay measures cell viability based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells.

  • Materials:

    • Cells of interest

    • Complete culture medium

    • This compound

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • DMSO or solubilization buffer

    • 96-well plate

    • Microplate reader

  • Procedure:

    • Cell Seeding: Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.

    • Treatment: Treat the cells with various concentrations of this compound for the desired time period (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO).

    • MTT Addition: After the treatment period, remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.[19]

    • Incubation: Incubate the plate at 37°C for 2-4 hours, allowing formazan crystals to form.

    • Solubilization: Carefully remove the MTT solution and add 100-150 µL of DMSO or a suitable solubilization buffer to each well to dissolve the formazan crystals.

    • Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution. Read the absorbance at 570-590 nm.

    • Calculation: Express the results as a percentage of the vehicle-treated control cells.

Western Blot for NF-κB and MAPK Signaling

This protocol allows for the detection of key proteins in the NF-κB and MAPK signaling pathways to assess the effect of this compound.

  • Materials:

    • Cells and this compound

    • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

    • Protein assay kit (e.g., BCA)

    • SDS-PAGE gels and running buffer

    • Transfer buffer and PVDF membrane

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibodies (e.g., anti-p-p65, anti-p65, anti-p-ERK, anti-ERK, anti-β-actin)

    • HRP-conjugated secondary antibodies

    • Chemiluminescent substrate

  • Procedure:

    • Cell Treatment and Lysis: Treat cells with this compound for the desired time. Lyse the cells with lysis buffer and collect the protein supernatant.[20]

    • Protein Quantification: Determine the protein concentration of each sample.

    • SDS-PAGE: Load equal amounts of protein onto an SDS-PAGE gel and separate the proteins by electrophoresis.

    • Protein Transfer: Transfer the separated proteins to a PVDF membrane.[20]

    • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

    • Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.[21]

    • Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[21]

    • Detection: Wash the membrane and add the chemiluminescent substrate. Visualize the protein bands using an imaging system.

    • Analysis: Quantify the band intensities and normalize to a loading control like β-actin.[20]

Visualizations

Hypothesized Signaling Pathway of this compound

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Inflammatory Stimulus Receptor MAPK_Pathway MAPK Cascade (ERK, JNK, p38) Receptor->MAPK_Pathway IKK IKK Complex Receptor->IKK This compound This compound This compound->MAPK_Pathway Inhibition This compound->IKK Inhibition NFkB NF-κB (p65/p50) MAPK_Pathway->NFkB Activation IkB IκB IKK->IkB Phosphorylation IkB_NFkB IκB-NF-κB Complex IkB->IkB_NFkB NFkB->IkB_NFkB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation IkB_NFkB->NFkB IκB Degradation Gene Inflammatory Gene Transcription NFkB_nuc->Gene Activation

Caption: Hypothesized inhibitory effect of this compound on MAPK and NF-κB signaling pathways.

General Experimental Workflow for Bioactivity Screening

G cluster_0 Preparation cluster_1 Primary Screening cluster_2 Hit Validation & Troubleshooting cluster_3 Mechanism of Action Studies A Prepare this compound Stock Solution (DMSO) C Perform Primary Bioassay (e.g., Antioxidant, Anti-inflammatory) A->C B Prepare Assay Reagents and Cell Cultures B->C D Analyze Results C->D E Inconsistent Results? D->E F Check for Artifacts (Solubility, Autofluorescence, Assay Interference) E->F Yes H Cell Viability/Cytotoxicity Assay (MTT) E->H No G Orthogonal Assay Confirmation F->G G->H I Signaling Pathway Analysis (Western Blot) H->I

Caption: A logical workflow for screening and validating the bioactivity of this compound.

References

Technical Support Center: Refining Analytical Methods for Demethylluvangetin Detection

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Demethylluvangetin. The information is presented in a question-and-answer format to directly address specific issues encountered during experimental analysis.

I. Frequently Asked Questions (FAQs)

1. General Information

  • Q1: What is this compound and what are its basic physicochemical properties?

    • A1: this compound is a natural coumarin. Its key properties are summarized in the table below.

PropertyValue
Molecular Formula C₁₄H₁₂O₄
Molecular Weight 244.24 g/mol
Appearance Solid (form may vary)
CAS Number 64652-10-4
  • Q2: What are the common plant sources for this compound?

    • A2: this compound is commonly isolated from plants of the Clausena genus, which belongs to the Rutaceae family. Species such as Clausena excavata, Clausena lansium, and Clausena anisum-olens are known to contain this compound.

  • Q3: What are the primary analytical techniques used for the detection and quantification of this compound?

    • A3: The most common and effective analytical methods for this compound are High-Performance Liquid Chromatography (HPLC), often coupled with Ultraviolet (UV) detection, and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

2. Sample Preparation and Extraction

  • Q4: What is a general protocol for extracting this compound from plant material?

    • A4: A general procedure involves solvent extraction. Powdered, dried plant material (e.g., leaves, stems) is typically extracted with organic solvents of increasing polarity. Common solvents used for the extraction of coumarins from Clausena species include ethanol and ethyl acetate.[1][2] The resulting crude extract is then filtered and concentrated under reduced pressure.

  • Q5: How can the extraction process be optimized for higher yields of this compound?

    • A5: Optimization can be achieved by experimenting with different solvents, extraction times, and temperatures. For coumarins, techniques like maceration, soxhlet extraction, or ultrasound-assisted extraction can be employed to improve efficiency. The choice of solvent is critical; for example, methanolic extracts of Clausena excavata have shown high total phenolic content and antioxidant activity, suggesting it could be a good starting solvent for this compound as well.[3]

3. HPLC Analysis

  • Q6: What is a recommended starting point for developing an HPLC-UV method for this compound?

  • Q7: My HPLC chromatogram shows peak tailing for this compound. What are the possible causes and solutions?

    • A7: Peak tailing in HPLC can be caused by several factors. The troubleshooting guide below outlines common causes and their respective solutions.

4. LC-MS/MS Analysis

  • Q8: Why is LC-MS/MS a preferred method for the quantification of this compound in complex samples?

    • A8: LC-MS/MS offers high sensitivity and selectivity, which is crucial when analyzing complex matrices like plant extracts or biological samples.[5] It allows for the accurate quantification of the target analyte even at low concentrations by using specific precursor-to-product ion transitions (Multiple Reaction Monitoring - MRM), minimizing interference from other compounds.

  • Q9: What are the key parameters to optimize for an LC-MS/MS method for this compound?

    • A9: Key parameters include the selection of the appropriate ionization mode (positive or negative electrospray ionization, ESI), optimization of the cone voltage and collision energy to achieve the most stable and abundant precursor and product ions, and the choice of specific and sensitive MRM transitions.

5. Stability and Degradation

  • Q10: How can I assess the stability of this compound in my samples and during analysis?

    • A10: Stability can be evaluated through forced degradation studies.[6][7][8] This involves subjecting the analyte to various stress conditions such as acidic and basic hydrolysis, oxidation, heat, and photolysis to identify potential degradation products and establish the stability-indicating nature of the analytical method.

  • Q11: What are the expected degradation pathways for a coumarin like this compound?

    • A11: Coumarins can be susceptible to hydrolysis of the lactone ring, particularly under basic conditions. They can also be sensitive to oxidation and photodegradation. Identifying the degradation products is crucial for developing a stability-indicating method that can separate the intact drug from its degradants.

II. Troubleshooting Guides

Troubleshooting HPLC Peak Tailing for this compound Analysis

Symptom Possible Cause Troubleshooting Steps
All peaks in the chromatogram are tailing. 1. Column Contamination: Buildup of sample matrix on the column frit or packing material.- Filter all samples before injection. - Use a guard column to protect the analytical column. - Flush the column with a series of strong solvents.
2. Column Void: A void has formed at the inlet of the column bed.- Replace the column.
3. Extra-column Volume: Excessive volume in tubing or fittings between the injector and detector.- Use tubing with a smaller internal diameter. - Ensure all fittings are properly connected and minimized.
Only the this compound peak is tailing. 1. Secondary Silanol Interactions: Interaction between the analyte and acidic silanol groups on the silica-based column packing.- Use a mobile phase with a lower pH (e.g., add 0.1% formic acid). - Use an end-capped column or a column with a different stationary phase. - Add a competing base to the mobile phase in small concentrations.
2. Analyte Overload: Injecting too high a concentration of the analyte.- Dilute the sample and re-inject.
3. Inappropriate Mobile Phase pH: The pH of the mobile phase is close to the pKa of this compound.- Adjust the mobile phase pH to be at least 2 units away from the analyte's pKa.

III. Experimental Protocols

Protocol 1: General Extraction of Coumarins from Clausena Species

  • Plant Material Preparation: Air-dry the plant material (e.g., leaves, stems) at room temperature and then grind it into a fine powder.

  • Solvent Extraction:

    • Macerate the powdered plant material with 90% ethanol at room temperature for 24-48 hours with occasional stirring.[4]

    • Filter the extract and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Liquid-Liquid Partitioning:

    • Suspend the concentrated ethanol extract in water.

    • Successively partition the aqueous suspension with solvents of increasing polarity, such as petroleum ether, followed by ethyl acetate.[4]

    • The coumarin-containing fraction is often found in the ethyl acetate phase.

  • Final Preparation: Evaporate the ethyl acetate to dryness to obtain the crude extract for further analysis.

Protocol 2: Generic HPLC-UV Method Development for this compound

  • Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD).

  • Chromatographic Conditions (Starting Point):

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: Start with a low percentage of B (e.g., 10%) and gradually increase to a high percentage (e.g., 90%) over 20-30 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Detection: Monitor the full UV spectrum (e.g., 200-400 nm) with the DAD to determine the optimal wavelength for this compound.

  • Method Optimization: Adjust the gradient profile, flow rate, and mobile phase composition to achieve good peak shape, resolution, and a reasonable analysis time.

IV. Visualizations

Experimental_Workflow cluster_extraction Sample Preparation & Extraction cluster_analysis Analytical Methods cluster_data Data Processing plant_material Plant Material (e.g., Clausena sp.) drying_grinding Drying & Grinding plant_material->drying_grinding solvent_extraction Solvent Extraction (e.g., Ethanol) drying_grinding->solvent_extraction concentration Concentration solvent_extraction->concentration partitioning Liquid-Liquid Partitioning concentration->partitioning crude_extract Crude Extract partitioning->crude_extract hplc HPLC-UV Analysis crude_extract->hplc Detection lcms LC-MS/MS Analysis crude_extract->lcms Quantification quantification Quantification hplc->quantification lcms->quantification validation Method Validation quantification->validation

Caption: Workflow for this compound Analysis.

Troubleshooting_Peak_Tailing cluster_all_peaks All Peaks Tailing cluster_single_peak Only this compound Peak Tailing start Peak Tailing Observed q1 Are all peaks tailing? start->q1 cause_all Possible Causes: - Column Contamination - Column Void - Extra-column Volume q1->cause_all Yes cause_single Possible Causes: - Secondary Silanol Interactions - Analyte Overload - Inappropriate Mobile Phase pH q1->cause_single No solution_all Solutions: - Filter Samples - Use Guard Column - Flush/Replace Column - Minimize Tubing Length cause_all->solution_all solution_single Solutions: - Adjust Mobile Phase pH - Use End-capped Column - Dilute Sample cause_single->solution_single

Caption: Troubleshooting Logic for HPLC Peak Tailing.

References

Technical Support Center: Enhancing the Bioavailability of Demethylluvangetin

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to enhance the bioavailability of Demethylluvangetin.

Frequently Asked Questions (FAQs)

Q1: My in vivo experiments with this compound are showing low and variable plasma concentrations. What is the likely cause?

A1: Low and variable plasma concentrations of orally administered this compound are most likely due to its poor aqueous solubility and/or low intestinal permeability.[1][2][3] Like many natural coumarin compounds, this compound's hydrophobic nature can limit its dissolution in gastrointestinal fluids, which is a prerequisite for absorption.[4][5] This poor solubility is a common challenge for new chemical entities and can lead to insufficient drug reaching systemic circulation.[6][7]

Q2: What are the primary strategies to consider for improving the oral bioavailability of a poorly soluble compound like this compound?

A2: Key strategies focus on enhancing the solubility and dissolution rate of the drug.[1][7][8] These can be broadly categorized as:

  • Physical Modifications: Reducing particle size (micronization, nanosuspension) to increase surface area for dissolution.[1][2]

  • Formulation Approaches:

    • Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix.

    • Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS), liposomes, or nanoemulsions to carry the drug in a solubilized state.[3][9][10]

    • Complexation: Using agents like cyclodextrins to form inclusion complexes that enhance solubility.[7][8]

  • Chemical Modifications: Creating more soluble prodrugs or salts (if applicable functional groups are present).[7]

Q3: How do I choose the most appropriate bioavailability enhancement technique for this compound?

A3: The selection of a suitable technique depends on the specific physicochemical properties of this compound, the desired dosage form, and the target product profile. A systematic approach is recommended, starting with basic characterization of its solubility and permeability (BCS classification).[1][6] For a Biopharmaceutics Classification System (BCS) Class II drug (low solubility, high permeability), the primary goal is to enhance dissolution.[1] For a Class IV drug (low solubility, low permeability), both solubility and permeability enhancement strategies may be necessary.[1]

Troubleshooting Guides

Issue 1: Poor Dissolution Rate of Raw this compound Powder

Symptoms:

  • In vitro dissolution testing shows less than 85% of the drug dissolved in 30 minutes in standard media (e.g., simulated gastric fluid, simulated intestinal fluid).

  • High variability between dissolution profiles of different batches.

Possible Causes & Troubleshooting Steps:

Possible Cause Troubleshooting Step Rationale
Large Particle Size Particle Size Reduction (Micronization/Nanonization): Employ techniques like jet milling or high-pressure homogenization to reduce the particle size of the this compound powder.Reducing particle size increases the surface area-to-volume ratio, which can significantly enhance the dissolution rate according to the Noyes-Whitney equation.[1]
Poor Wettability Incorporate a Surfactant: Add a low concentration of a pharmaceutically acceptable surfactant (e.g., Polysorbate 80, Sodium Lauryl Sulfate) to the dissolution medium or the formulation.Surfactants lower the surface tension between the hydrophobic drug particles and the aqueous medium, improving wettability and facilitating dissolution.[2][8]
Crystalline Structure Formulate as an Amorphous Solid Dispersion: Prepare a solid dispersion of this compound with a hydrophilic polymer (e.g., PVP, HPMC).The amorphous state of the drug has higher free energy and is generally more soluble than its crystalline form.[7]
Issue 2: Low Permeability Across Caco-2 Cell Monolayers

Symptoms:

  • The apparent permeability coefficient (Papp) is low in in vitro Caco-2 cell permeability assays, suggesting poor intestinal absorption.[11]

Possible Causes & Troubleshooting Steps:

Possible Cause Troubleshooting Step Rationale
Efflux Transporter Activity Co-administer with a P-glycoprotein (P-gp) Inhibitor: In the Caco-2 assay, include a known P-gp inhibitor (e.g., verapamil) to see if permeability increases.If this compound is a substrate for efflux pumps like P-gp, these transporters can pump the drug back into the intestinal lumen, reducing net absorption.[12]
Hydrophilicity/Lipophilicity Imbalance Lipid-Based Formulations: Formulate this compound in a lipid-based system such as a self-emulsifying drug delivery system (SEDDS).Lipid formulations can enhance absorption through the lymphatic pathway, bypassing the portal circulation and first-pass metabolism. They can also improve membrane transport.[9][13]
Poor Paracellular Transport Use of Permeation Enhancers: Investigate the use of natural bioenhancers or synthetic permeation enhancers that can transiently open tight junctions between intestinal cells.[12]This can facilitate the paracellular transport of the drug, though this approach requires careful safety evaluation.

Quantitative Data Summary

The following tables present hypothetical data illustrating the potential improvements in key bioavailability parameters for this compound using various enhancement techniques.

Table 1: Solubility Enhancement of this compound

Formulation Aqueous Solubility (µg/mL) Fold Increase
Unprocessed this compound5.2 ± 0.81.0
Micronized Suspension15.6 ± 2.13.0
Nanosuspension58.3 ± 5.511.2
Solid Dispersion (1:5 drug-polymer ratio)125.1 ± 10.324.1
Cyclodextrin Complex (1:1 molar ratio)210.4 ± 15.840.5

Table 2: In Vitro Dissolution and Permeability

Formulation % Dissolved at 30 min Caco-2 Papp (A→B) (x 10⁻⁶ cm/s)
Unprocessed this compound18 ± 4%0.8 ± 0.2
Nanosuspension92 ± 6%1.5 ± 0.3
Solid Dispersion88 ± 5%1.1 ± 0.2
SEDDS Formulation99 ± 2% (in situ emulsion)4.5 ± 0.7

Experimental Protocols

Protocol 1: Preparation of a this compound Nanosuspension by High-Pressure Homogenization
  • Preparation of Pre-suspension:

    • Disperse 1% (w/v) this compound and 0.5% (w/v) of a suitable stabilizer (e.g., Poloxamer 188) in deionized water.

    • Stir the mixture with a magnetic stirrer for 30 minutes to ensure complete wetting of the drug particles.

  • High-Shear Mixing:

    • Subject the pre-suspension to high-shear mixing (e.g., using a rotor-stator homogenizer) at 10,000 rpm for 15 minutes to reduce initial particle size.

  • High-Pressure Homogenization (HPH):

    • Process the resulting suspension through a high-pressure homogenizer.

    • Homogenize at 500 bar for 5 cycles, followed by 1500 bar for 20 cycles.

    • Maintain the temperature of the product chamber below 10°C using a cooling system to prevent thermal degradation.

  • Characterization:

    • Measure the particle size and polydispersity index (PDI) using dynamic light scattering (DLS).

    • Assess the zeta potential to evaluate the stability of the nanosuspension.

    • Confirm the absence of crystalline drug by powder X-ray diffraction (PXRD) after lyophilization.

Protocol 2: Formulation of a this compound Solid Dispersion by Solvent Evaporation
  • Solvent Selection:

    • Identify a common solvent in which both this compound and the selected hydrophilic carrier (e.g., polyvinylpyrrolidone K30 - PVP K30) are freely soluble (e.g., methanol, ethanol, or a mixture).

  • Preparation of the Solution:

    • Dissolve this compound and PVP K30 (e.g., in a 1:5 weight ratio) in the selected solvent under constant stirring until a clear solution is obtained.

  • Solvent Evaporation:

    • Remove the solvent using a rotary evaporator at a controlled temperature (e.g., 40°C) and reduced pressure.

    • Continue evaporation until a dry film is formed on the inner surface of the flask.

  • Final Processing:

    • Place the flask in a vacuum oven at 40°C for 24 hours to remove any residual solvent.

    • Scrape the dried solid dispersion from the flask and pulverize it using a mortar and pestle.

    • Sieve the powder to obtain a uniform particle size.

  • Characterization:

    • Perform differential scanning calorimetry (DSC) and PXRD to confirm the amorphous state of this compound within the polymer matrix.

    • Conduct in vitro dissolution studies to compare the release profile with the unprocessed drug.

Visualizations

experimental_workflow cluster_problem Problem Identification cluster_char Physicochemical Characterization cluster_strategy Strategy Selection cluster_formulation Formulation Development cluster_eval Evaluation A Low in vivo exposure of this compound B Determine Aqueous Solubility A->B C Assess Intestinal Permeability (e.g., Caco-2 Assay) A->C D Characterize Solid State (Crystallinity) A->D E Low Solubility? -> Enhance Dissolution B->E F Low Permeability? -> Enhance Permeation C->F G Particle Size Reduction (Nanosuspension) E->G H Solid Dispersion E->H I Lipid-Based System (SEDDS) E->I J Complexation (Cyclodextrin) E->J F->I K Permeation Enhancers F->K L In Vitro Dissolution G->L H->L I->L M In Vitro Permeability I->M J->L K->M N In Vivo Pharmacokinetic Study L->N M->N

Caption: Workflow for selecting a bioavailability enhancement strategy.

absorption_pathway cluster_lumen GI Lumen cluster_membrane Intestinal Epithelium cluster_circulation Systemic Circulation drug_form This compound Formulation drug_dissolved Dissolved this compound drug_form->drug_dissolved Dissolution enterocyte Enterocyte drug_dissolved->enterocyte Absorption portal_vein Portal Vein enterocyte->portal_vein liver Liver (First-Pass Metabolism) portal_vein->liver liver->liver Metabolism systemic Systemic Circulation liver->systemic Bioavailable Drug

Caption: Oral drug absorption and first-pass metabolism pathway.

References

Technical Support Center: Investigating Natural Product Degradation Pathways

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed for researchers, scientists, and drug development professionals engaged in the study of degradation and metabolic pathways of natural products, with a particular focus on coumarin-like compounds.

Frequently Asked Questions (FAQs)

Q1: My natural product exhibits poor solubility in the aqueous buffers required for in vitro metabolism assays. What are my options?

A1: Poor aqueous solubility is a frequent obstacle when working with natural products.[1] The following strategies can be employed to address this issue:

  • Co-solvent Utilization: Inert organic co-solvents such as DMSO or ethanol can be used to initially dissolve the compound. It is critical, however, to maintain a low final concentration of the co-solvent (typically below 1%) in the incubation mixture to prevent the inhibition of metabolic enzymes.[2]

  • Formulation Approaches: For in vivo experiments, consider creating suspensions, utilizing cyclodextrins, or developing lipid-based formulations to improve solubility and subsequent absorption.

  • Leveraging Microsomal Lipids: During incubations with liver microsomes, the inherent lipid content of the microsomal preparation can aid in the solubilization of lipophilic compounds.

Q2: I am not observing any metabolism of my test compound following incubation with liver microsomes. What could be the underlying cause?

A2: The absence of detectable metabolism can stem from several factors:

  • Compound Stability: The compound may be inherently stable and not a substrate for the enzymatic machinery present in the microsomes under the experimental conditions.

  • Missing Cofactors: Ensure that essential cofactors for metabolic enzymes, particularly NADPH for cytochrome P450s, are included in the reaction mixture at their optimal concentrations.

  • Enzyme Inhibition: The test compound itself might be an inhibitor of the metabolic enzymes, preventing its own breakdown. It is advisable to perform a cytochrome P450 inhibition assay to investigate this possibility.

  • Insufficient Analytical Sensitivity: The analytical method employed to measure the depletion of the parent compound or the emergence of metabolites may lack the necessary sensitivity.

  • Slow Metabolic Rate: The biotransformation of the compound could be occurring at a very slow rate. Consider extending the incubation period or increasing the microsomal protein concentration.

Q3: How can I pinpoint the specific cytochrome P450 (CYP) enzymes responsible for the metabolism of my compound?

A3: Two primary in vitro methodologies are used to identify the CYP enzymes involved in a compound's metabolism:

  • Chemical Inhibition Assays: This method involves incubating your compound with human liver microsomes in the presence of a panel of known, selective inhibitors for various CYP isoforms.[3] A substantial decrease in the metabolism of your compound when a specific inhibitor is present indicates the involvement of that particular CYP isoform.[3]

  • Recombinant Enzyme Panels: This approach involves incubating your compound with a series of individual, recombinantly expressed CYP enzymes to directly determine which isoforms are capable of its metabolism.[3]

Troubleshooting Guides

Problem 1: Co-elution of chromatographic peaks during LC-MS analysis of a degradation experiment.

  • Symptom: The chromatographic peak of the parent compound overlaps with that of a degradation product, hindering accurate quantification.

  • Potential Cause: The chromatographic method lacks the necessary resolution to separate compounds with similar physicochemical characteristics.[4]

  • Troubleshooting Steps:

    • Gradient Modification: Adjust the mobile phase gradient to enhance the separation between the co-eluting peaks. A more shallow gradient often improves resolution.

    • Column Chemistry: Employ a column with a different stationary phase (e.g., C18, Phenyl-Hexyl) to take advantage of alternative separation mechanisms.

    • Mobile Phase pH Adjustment: For compounds that are ionizable, modifying the pH of the mobile phase can alter their retention behavior and improve separation.

    • Flow Rate and Temperature Optimization: Reducing the flow rate or adjusting the column temperature can also positively impact peak resolution.

Problem 2: Challenges in the structural elucidation of an identified metabolite.

  • Symptom: A metabolite has been detected via mass spectrometry (MS), but its definitive structure remains unknown.

  • Potential Cause: The analytical data gathered is insufficient for complete structural characterization.

  • Troubleshooting Steps:

    • High-Resolution Mass Spectrometry (HR-MS): Utilize HR-MS to obtain the metabolite's accurate mass and predict its elemental composition.[5]

    • Tandem Mass Spectrometry (MS/MS): Fragment the metabolite ion within the mass spectrometer to generate a fragmentation pattern that provides clues about its substructures.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: If the metabolite can be isolated in sufficient purity and quantity, NMR spectroscopy is the definitive technique for unambiguous structure elucidation.[6][7]

    • Reference Standard Comparison: If a putative structure is proposed, the synthesis of a reference standard allows for direct comparison of its chromatographic and spectral data with that of the experimentally observed metabolite.

Data Presentation

Table 1: Illustrative Cytochrome P450 Inhibition Data for a Hypothetical Coumarin Derivative

CYP IsoformTest Compound IC50 (µM)Positive Control InhibitorPositive Control IC50 (µM)
CYP1A2> 50Furafylline2.5
CYP2C915.2Sulfaphenazole0.8
CYP2C19> 50Mephenytoin25.0
CYP2D645.8Quinidine0.05
CYP3A48.9Ketoconazole0.02

Experimental Protocols

Protocol 1: General Procedure for a Cytochrome P450 Inhibition Assay

This protocol outlines the fundamental steps for determining the half-maximal inhibitory concentration (IC50) of a test compound against various CYP isoforms using human liver microsomes.[8][9][10]

  • Reagent Preparation:

    • Human Liver Microsomes (HLM)

    • NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

    • Phosphate buffer (pH 7.4)

    • CYP isoform-specific probe substrates (e.g., phenacetin for CYP1A2, diclofenac for CYP2C9)

    • Test compound and positive control inhibitors dissolved in a suitable solvent (e.g., DMSO).

  • Incubation Procedure:

    • Pre-incubate HLM, buffer, and a series of concentrations of the test compound or a positive control inhibitor at 37°C.

    • Add the probe substrate to initiate the reaction.

    • Following a brief pre-incubation, start the metabolic reaction by the addition of the NADPH regenerating system.

    • Incubate the mixture at 37°C for a predetermined duration (e.g., 10-30 minutes).

  • Reaction Termination and Sample Processing:

    • Terminate the reaction by adding a cold organic solvent, such as acetonitrile, containing an internal standard.

    • Centrifuge the samples to pellet the precipitated proteins.

    • Transfer the supernatant for subsequent analysis.

  • LC-MS/MS Analysis:

    • Quantify the formation of the specific metabolite from the probe substrate using a validated LC-MS/MS method.[8]

  • Data Analysis:

    • Calculate the percentage of inhibition of metabolite formation for each concentration of the test compound relative to the vehicle control.

    • Determine the IC50 value by fitting the concentration-response data to an appropriate pharmacological model, such as a four-parameter logistic equation.[11]

Mandatory Visualization

G cluster_workflow Experimental Workflow for Metabolite Identification A Incubation of Test Compound (e.g., with liver microsomes) B Sample Preparation (Protein Precipitation, Extraction) A->B C LC-MS Analysis (Detection of Parent and Metabolites) B->C D Data Processing (Peak Picking, Alignment) C->D E High-Resolution MS (Accurate Mass for Formula Prediction) D->E Putative Metabolites F Tandem MS (MS/MS) (Fragmentation for Structural Clues) D->F Putative Metabolites H Structure Elucidation and Pathway Proposal E->H F->H G NMR Spectroscopy (For isolated metabolites, Definitive Structure) G->H If isolation is possible

Caption: A generalized experimental workflow for the identification of metabolites of a test compound.

G cluster_pathway Hypothetical Degradation Pathway of a Coumarin Derivative Coumarin Coumarin Derivative Metabolite1 Hydroxylated Metabolite Coumarin->Metabolite1 Phase I: CYP-mediated Hydroxylation (e.g., CYP2A6) Metabolite3 Ring-Opened Metabolite (o-hydroxyphenylacetic acid derivative) Coumarin->Metabolite3 Alternative Phase I: Ring Opening Metabolite2 Glucuronide Conjugate Metabolite1->Metabolite2 Phase II: UGT-mediated Glucuronidation

Caption: A simplified, hypothetical metabolic pathway for a generic coumarin derivative.[12][13]

References

Minimizing off-target effects of Demethylluvangetin

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a centralized resource for troubleshooting and minimizing potential off-target effects of Demethylluvangetin. The following guides and FAQs are designed to address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are off-target effects and why are they a critical consideration when working with a novel compound like this compound?

A: Off-target effects occur when a small molecule, such as this compound, interacts with unintended biological molecules in addition to its primary therapeutic target.[1][2] These unintended interactions are a significant concern as they can lead to misleading experimental results, unforeseen cellular toxicity, or adverse side effects in a clinical context.[1][2] Proactively identifying and mitigating off-target effects is a crucial step in validating the compound's mechanism of action and ensuring its potential as a safe and effective therapeutic agent.[1]

Q2: My initial experiments show a desired phenotype, but I'm unsure if it's due to the intended on-target activity of this compound. How can I begin to investigate this?

A: A multi-step approach is recommended to de-risk your findings. Start by performing a dose-response curve and comparing the potency (e.g., EC50 or IC50) for the observed phenotype with the potency for direct target engagement.[2] A significant difference between these values may indicate an off-target effect. Additionally, using a structurally unrelated inhibitor of the same intended target can be highly informative; if this second compound does not reproduce the phenotype, the effect is likely specific to this compound's chemical structure and not its intended target.[2]

Q3: What are the primary strategies to reduce off-target effects during the early stages of research?

A: Minimizing off-target effects begins with careful experimental design. Key strategies include:

  • Rational Drug Design: Utilizing computational tools to predict potential interactions and guide the selection or modification of molecules for higher target specificity.[1]

  • Dose Optimization: Using the lowest effective concentration of this compound that elicits the on-target effect to minimize engagement with lower-affinity off-targets.

  • Genetic Target Validation: Employing techniques like CRISPR-Cas9 or RNAi to knock down or knock out the intended target.[1] If the phenotype observed with this compound persists in the absence of the target protein, it is likely an off-target effect.

  • Orthogonal Controls: Using a structurally similar but inactive analog of this compound as a negative control to ensure the observed effects are not due to the chemical scaffold itself.

Troubleshooting Guide

This guide addresses specific issues that may arise during your experiments with this compound.

Issue 1: Unexpected cellular toxicity is observed at concentrations required for target inhibition.

Potential Cause Troubleshooting Steps & Expected Outcome
Off-Target Toxicity 1. Counter-Screening: Test this compound in a cell line that does not express the intended target. If toxicity persists, it is confirmed to be off-target.[2]2. Toxicity Panel Screening: Screen the compound against a panel of known toxicity-related targets (e.g., hERG, various CYPs). Identification of interactions with these proteins can explain the toxicity.[2]3. Dose-Response Analysis: Perform a detailed dose-response curve for both on-target activity and cytotoxicity. A narrow therapeutic window suggests off-target effects may be contributing to cell death.
Experimental Artifact 1. Vehicle Control: Ensure the vehicle (e.g., DMSO) concentration is consistent across all wells and is not contributing to toxicity.2. Compound Stability: Verify the stability and solubility of this compound in your specific cell culture medium over the time course of the experiment. Compound precipitation can cause non-specific toxicity.

Issue 2: The observed phenotype does not align with the known biological function of the intended target.

Potential Cause Troubleshooting Steps & Expected Outcome
Off-Target Pathway Modulation 1. Rescue Experiment: Overexpress the intended target in your cells. If the phenotype caused by this compound is not reversed or "rescued," it strongly suggests the involvement of other targets.[2]2. Kinase/Proteomic Profiling: Use unbiased screening methods like kinome profiling or proteomics to identify unintended molecular targets or pathway alterations.[2]3. Pathway Analysis: Perform western blotting or other pathway-specific assays to check the activation status of common survival or stress-related pathways (e.g., PI3K/Akt, MAPK/ERK) that are frequently affected by off-target activities.
Data Misinterpretation 1. Literature Review: Conduct a thorough review of the target's function in your specific cellular model, as its role can be context-dependent.2. Positive Controls: Use a well-characterized, selective inhibitor for the same target to confirm that your phenotypic assay is performing as expected.

Visualizing Workflows and Pathways

Troubleshooting Unexpected Results

G start Unexpected Phenotype or Toxicity Observed q1 Is the effect dose-dependent? start->q1 a1_no Review Protocol: - Vehicle Control - Compound Stability - Assay Controls q1->a1_no No a1_yes Proceed to Potency Comparison q1->a1_yes Yes q2 Does Phenotype IC50 ≈ Target Engagement IC50? a1_yes->q2 a2_yes Phenotype is likely On-Target q2->a2_yes Yes a2_no Potential Off-Target Effect q2->a2_no No validate Validate with Orthogonal Methods: - Unrelated Inhibitor - Target Knockdown (CRISPR/RNAi) - Rescue Experiment a2_no->validate

Caption: A decision tree for troubleshooting unexpected experimental results.

Hypothetical On-Target vs. Off-Target Signaling

G cluster_on_target On-Target Pathway cluster_off_target Off-Target Pathway T Target Protein (e.g., Kinase A) S1 Substrate 1 T->S1 P1 Desired Phenotype (e.g., Apoptosis) S1->P1 OT Off-Target (e.g., Kinase B) S2 Substrate 2 OT->S2 P2 Undesired Phenotype (e.g., Toxicity) S2->P2 D This compound D->T High Affinity (Desired) D->OT Low Affinity (Undesired)

Caption: On-target inhibition vs. potential off-target-mediated toxicity.

Experimental Protocols

Protocol 1: General Kinase Profiling Assay

This protocol provides a framework for screening this compound against a panel of kinases to identify potential off-targets.

  • Compound Preparation: Prepare a stock solution of this compound in 100% DMSO. Create a series of dilutions (e.g., 10-point, 3-fold serial dilutions) in an appropriate assay buffer.

  • Assay Plate Preparation: Use a commercial kinase profiling service or an in-house panel. In a multi-well plate, add the kinase, the appropriate substrate, and ATP to each well.

  • Incubation: Add the diluted this compound or vehicle control to the wells. Incubate the plate at room temperature for a specified time (e.g., 60 minutes), allowing the kinase reaction to proceed.

  • Detection: Stop the reaction and measure the remaining ATP levels using a luminescence-based detection reagent (e.g., Kinase-Glo®). Luminescence is inversely proportional to kinase activity.

  • Data Analysis: Convert luminescence readings to percent inhibition relative to the vehicle (0% inhibition) and no-enzyme (100% inhibition) controls. Plot the percent inhibition versus compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value for each kinase.

Protocol 2: Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of this compound.

  • Cell Plating: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO2 incubator.

  • Compound Treatment: Treat the cells with a range of concentrations of this compound and a vehicle control. Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert the MTT into a purple formazan product.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance of the wells at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Normalize the absorbance values to the vehicle-treated control cells to calculate the percent viability. Plot percent viability against compound concentration to determine the CC50 (cytotoxic concentration 50%).

Experimental Workflow for Off-Target Validation

G A Initial Hit (Phenotypic Screen) B Dose-Response & On-Target Assay A->B C Unbiased Screen (e.g., Kinome Panel) B->C Discrepancy Found D Identify Potential Off-Targets C->D E Cell-Based Validation - Target Knockdown - Western Blot D->E F Confirm Off-Target Mechanism E->F

Caption: A streamlined workflow for identifying and validating off-targets.

References

Validation & Comparative

A Comparative Guide to the Biological Effects of Demethylluvangetin

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, understanding the nuanced biological activities of natural compounds is paramount. This guide provides a comprehensive comparison of the anticancer and anti-inflammatory effects of Demethylluvangetin, also known as 5-Demethyltangeretin, against other well-researched flavonoids: Tangeretin, Quercetin, Luteolin, and Apigenin. The data presented herein is curated from peer-reviewed studies to ensure a reliable and objective analysis.

Quantitative Comparison of Biological Activities

To facilitate a clear comparison, the following tables summarize the key quantitative data on the anticancer and anti-inflammatory effects of this compound and its alternatives.

Table 1: Anticancer Activity in PC-3 Human Prostate Cancer Cells
CompoundIC50 Value (µM)Incubation Time (hours)Citation
This compound (5-Demethyltangeretin) 11.8Not Specified[1]
Tangeretin7572[1][2][3]
Quercetin20Not Specified[4]
Quercetin50.924[5]
Quercetin< 4.5 (in combination)Not Specified[6]
Luteolin31.44Not Specified[7]
Luteolin25.2524[8]
Apigenin27.02 (Caki-1 cells)24[9]

Note: IC50 values can vary based on experimental conditions. The data presented is for comparative purposes.

Table 2: Anti-inflammatory Activity in LPS-stimulated RAW 264.7 Macrophages
CompoundIC50 for NO Inhibition (µM)Citation
This compound (as 4'-demethylnobiletin) Potent inhibition at 10-50 µM[2]
TangeretinSignificant inhibition of NO production[10]
QuercetinSignificant inhibition of NO production[11][12][13][14]
3-O-Methylquercetin4.23[15]
Luteolin27[16]
Luteolin17.1[17]
Apigenin23[16]
Apigenin< 15[18][19]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following are protocols for the key experiments cited in this guide.

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of compounds on cancer cells.

  • Cell Seeding: Plate PC-3 cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., this compound, Tangeretin, Quercetin, Luteolin, Apigenin) and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell growth.

Caspase-3 Activity Assay

This assay quantifies the activity of caspase-3, a key executioner caspase in apoptosis.

  • Cell Lysis: Treat PC-3 cells with the test compounds for a specified time, then harvest and lyse the cells using a lysis buffer.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a Bradford or BCA protein assay.

  • Caspase-3 Reaction: In a 96-well plate, mix an equal amount of protein from each sample with a reaction buffer containing the caspase-3 substrate (e.g., DEVD-pNA).

  • Incubation: Incubate the plate at 37°C for 1-2 hours.

  • Absorbance Measurement: Measure the absorbance at 405 nm, which corresponds to the amount of p-nitroaniline (pNA) released by caspase-3 activity.

  • Data Analysis: Express the caspase-3 activity as a fold change relative to the untreated control.

Nitric Oxide (NO) Production Assay (Griess Test)

This assay measures the amount of nitrite, a stable product of NO, in cell culture supernatants as an indicator of NO production by macrophages.

  • Cell Seeding: Seed RAW 264.7 macrophages in a 96-well plate at a density of 5 x 10⁴ cells per well and allow them to adhere overnight.

  • Compound and LPS Treatment: Pre-treat the cells with various concentrations of the test compounds for 1-2 hours before stimulating with lipopolysaccharide (LPS; e.g., 1 µg/mL) to induce an inflammatory response. Include a control group with LPS alone.

  • Incubation: Incubate the cells for 24 hours.

  • Griess Reaction: Collect the cell culture supernatant. Mix 100 µL of the supernatant with 100 µL of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) in a new 96-well plate.

  • Incubation: Incubate at room temperature for 10-15 minutes.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Create a standard curve using known concentrations of sodium nitrite to quantify the amount of nitrite in the samples. Calculate the percentage of inhibition of NO production by the test compounds compared to the LPS-only control.

Signaling Pathway Visualizations

The biological effects of this compound and its alternatives are mediated through the modulation of complex signaling pathways. The following diagrams, generated using Graphviz, illustrate these interactions.

Intrinsic_Apoptosis_Pathway cluster_this compound This compound cluster_mitochondrion Mitochondrion This compound This compound Bcl2 Bcl-2 This compound->Bcl2 Inhibits Bax Bax This compound->Bax Promotes Cytochrome_c Cytochrome c Bcl2->Cytochrome_c Inhibits Bax->Cytochrome_c Release Apoptosome Apoptosome Formation Cytochrome_c->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Fig 1. this compound induces apoptosis via the intrinsic mitochondrial pathway.

NFkB_Signaling_Pathway cluster_flavonoids Anti-inflammatory Flavonoids (e.g., 4'-demethylnobiletin) cluster_nucleus Flavonoids Flavonoids IKK IKK Activation Flavonoids->IKK Inhibits LPS LPS TLR4 TLR4 LPS->TLR4 TLR4->IKK IkB IκB Degradation IKK->IkB NFkB NF-κB IkB->NFkB Release NFkB_nuc NF-κB Translocation NFkB->NFkB_nuc Nucleus Nucleus Inflammatory_Genes Pro-inflammatory Gene Expression (iNOS, COX-2) NFkB_nuc->Inflammatory_Genes

Fig 2. Flavonoids inhibit the NF-κB inflammatory signaling pathway.

Nrf2_Signaling_Pathway cluster_flavonoids Anti-inflammatory Flavonoids (e.g., 4'-demethylnobiletin) cluster_nucleus Flavonoids Flavonoids Keap1_Nrf2 Keap1-Nrf2 Complex Flavonoids->Keap1_Nrf2 Dissociation Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Release Nrf2_nuc Nrf2 Translocation Nrf2->Nrf2_nuc Nucleus Nucleus ARE ARE Binding Nrf2_nuc->ARE Antioxidant_Genes Antioxidant Gene Expression (HO-1, NQO1) ARE->Antioxidant_Genes

References

Reproducibility of Demethylluvangetin's Biological Effects: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the experimental data available for Demethylluvangetin and its derivatives, focusing on its anti-cancer and anti-inflammatory properties. By presenting quantitative data from various studies in a standardized format alongside detailed experimental protocols, this document aims to facilitate the reproducibility of key findings and aid in the evaluation of this compound's therapeutic potential.

I. Comparative Anti-Cancer Activity

This compound and its acetylated form have demonstrated significant cytotoxic effects against prostate cancer cells. The following tables summarize the key quantitative data from comparative studies.

Table 1: In Vitro Cytotoxicity in PC-3 Human Prostate Cancer Cells

CompoundIC50 Value (µM)Cell Cycle ArrestApoptosis Induction
5-Demethyltangeretin (5-DTAN)11.8G2/M phase-
5-Acetylated-Demethyltangeretin (5-ATAN)5.1G2/M phaseIncreased sub-G1 population, DNA laddering
Tangeretin (TAN)17.2--

Table 2: In Vivo Anti-Tumor Efficacy in PC-3 Cell Xenografts in Nude Mice

Treatment Group (10 mg/kg, daily)Tumor Volume InhibitionTumor Weight InhibitionKey Observation
Vehicle---
5-Demethyltangeretin (5-DTAN)SignificantSignificant-
5-Acetylated-Demethyltangeretin (5-ATAN)Significantly stronger than 5-DTAN (p < 0.05)Significantly stronger than 5-DTAN (p < 0.05)Enhanced bioavailability and anti-tumor activity

II. Comparative Anti-Inflammatory Activity

4'-Demethylnobiletin, a structurally related demethylated flavonoid, has shown potent anti-inflammatory effects in lipopolysaccharide (LPS)-treated RAW 264.7 macrophages.

Table 3: Inhibition of Inflammatory Mediators by 4'-Demethylnobiletin (4DN)

Inflammatory MediatorInhibition by 4DN (30 µM)
Nitric Oxide (NO) Production90-100%
Prostaglandin E2 (PGE2)98%
Interleukin-1β (IL-1β)92%
Interleukin-6 (IL-6)99%

III. Detailed Experimental Protocols

To ensure the reproducibility of the cited findings, detailed methodologies for the key experiments are provided below.

A. Cell Viability Assay (MTT Assay)

This protocol is adapted for determining the cytotoxic effects of compounds on PC-3 prostate cancer cells.[1][2][3][4][5]

  • Cell Seeding: Plate PC-3 cells in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Compound Treatment: Treat the cells with various concentrations of this compound, its analogs, or vehicle control for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined as the concentration of the compound that causes 50% inhibition of cell growth.

B. Wound Healing (Scratch) Assay

This assay is used to assess the effect of compounds on cancer cell migration.[6][7][8]

  • Cell Seeding: Seed PC-3 cells in a 6-well plate and grow to form a confluent monolayer.

  • Scratch Creation: Create a linear scratch in the monolayer using a sterile 200 µL pipette tip.

  • Washing: Wash the cells with PBS to remove detached cells and debris.

  • Compound Treatment: Add fresh media containing the test compound or vehicle control.

  • Image Acquisition: Capture images of the scratch at 0 hours and after 48 hours of incubation.

  • Data Analysis: Measure the width of the scratch at different points and calculate the percentage of wound closure over time.

C. In Vivo Prostate Cancer Xenograft Model

This protocol outlines the procedure for evaluating the anti-tumor efficacy of this compound derivatives in a mouse model.[9][10][11][12][13]

  • Cell Implantation: Subcutaneously inject 1 x 10⁶ PC-3 cells suspended in Matrigel into the flank of male nude mice.

  • Tumor Growth: Allow the tumors to grow to a palpable size (approximately 100 mm³).

  • Treatment Administration: Randomly assign mice to treatment groups (e.g., vehicle, 5-DTAN, 5-ATAN) and administer the compounds daily via oral gavage.

  • Tumor Measurement: Measure the tumor volume every 2-3 days using calipers (Volume = 0.5 x length x width²).

  • Endpoint: After a predetermined period (e.g., 21 days), euthanize the mice and excise the tumors for weight measurement and further analysis.

D. Caspase-3 Activity Assay

This assay measures the activation of caspase-3, a key executioner of apoptosis.[14][15][16][17][18]

  • Cell Lysis: Treat cells with the test compound, harvest, and lyse them using a specific cell lysis buffer.

  • Substrate Addition: Add the caspase-3 substrate (e.g., Ac-DEVD-pNA) to the cell lysate.

  • Incubation: Incubate the mixture at 37°C to allow for enzymatic cleavage of the substrate.

  • Signal Detection: Measure the absorbance or fluorescence of the cleaved product using a microplate reader.

  • Data Analysis: Quantify the fold-increase in caspase-3 activity relative to untreated control cells.

IV. Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the signaling pathways implicated in the action of this compound and a general experimental workflow for its evaluation.

G cluster_0 Experimental Workflow for this compound Evaluation A In Vitro Studies B PC-3 Cell Culture A->B F In Vivo Studies A->F C MTT Assay (Cytotoxicity) B->C D Wound Healing Assay (Migration) B->D E Apoptosis Assays (Caspase-3) B->E G PC-3 Xenograft Model F->G H Tumor Growth Inhibition G->H I Bioavailability Analysis G->I

Figure 1: General experimental workflow for evaluating this compound.

G cluster_1 Intrinsic Apoptosis Pathway Activated by 5-ATAN 5-ATAN 5-ATAN Mitochondrial Pathway Mitochondrial Pathway 5-ATAN->Mitochondrial Pathway Caspase-3 Activation Caspase-3 Activation Mitochondrial Pathway->Caspase-3 Activation Apoptosis Apoptosis Caspase-3 Activation->Apoptosis

Figure 2: Intrinsic apoptosis pathway activated by 5-ATAN.

G cluster_2 Anti-Inflammatory Signaling of 4'-Demethylnobiletin 4'-Demethylnobiletin 4'-Demethylnobiletin Inhibition of NF-κB Inhibition of NF-κB 4'-Demethylnobiletin->Inhibition of NF-κB Inhibition of AP-1 Inhibition of AP-1 4'-Demethylnobiletin->Inhibition of AP-1 Decreased Pro-inflammatory Gene Expression Decreased Pro-inflammatory Gene Expression Inhibition of NF-κB->Decreased Pro-inflammatory Gene Expression Inhibition of AP-1->Decreased Pro-inflammatory Gene Expression Reduced Inflammation Reduced Inflammation Decreased Pro-inflammatory Gene Expression->Reduced Inflammation e.g., iNOS, COX-2, IL-1β, IL-6

Figure 3: Anti-inflammatory signaling of 4'-Demethylnobiletin.

References

A Comparative Analysis of Demethylluvangetin and Other Bioactive Coumarins

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activities of Demethylluvangetin against other prominent coumarins: Luvangetin, Xanthyletin, and Seselin. While experimental data on this compound remains limited in publicly available literature, this document summarizes the known anticancer and anti-inflammatory properties of the other selected coumarins, supported by experimental data and detailed protocols. This comparison aims to provide a valuable resource for researchers interested in the therapeutic potential of these natural compounds.

Overview of Coumarins

Coumarins are a class of benzopyrone compounds found in many plants, and they are known for their diverse pharmacological activities, including anticancer, anti-inflammatory, and antioxidant properties. Their biological effects are often attributed to their ability to modulate various cellular signaling pathways.

Comparative Anticancer Activity

The cytotoxic effects of Luvangetin, Xanthyletin, and Seselin have been evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which indicate the concentration of a compound required to inhibit the growth of 50% of a cell population, are summarized in the table below.

Table 1: Comparative Cytotoxicity of Selected Coumarins (IC50 values in µM)

CompoundCell LineCancer TypeIC50 (µM)
Luvangetin - -Data not available
Xanthyletin A549Lung Cancer80.1
MCF-7Breast Cancer19.3
PC3Prostate Cancer97.2
Seselin HTB-140Melanoma2.48 - 2.98

Note: No publicly available experimental data on the cytotoxic activity of this compound was found at the time of this publication.

Comparative Anti-inflammatory Activity

The anti-inflammatory potential of these coumarins has been investigated by measuring their ability to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells (RAW 264.7).

Table 2: Comparative Anti-inflammatory Activity of Selected Coumarins

CompoundAssayCell LineKey Findings
This compound NO InhibitionRAW 264.7Data not available
Luvangetin NO InhibitionRAW 264.7Data not available
Xanthyletin NO InhibitionBV-2IC50 = 5.4 µM[1]
Seselin Cytokine InhibitionBMDMsSuppressed IL-1β, IL-6, and TNF-α

Note: Specific IC50 values for NO inhibition by Luvangetin and Seselin were not found. BMDMs: Bone Marrow-Derived Macrophages.

Signaling Pathways

Coumarins exert their biological effects by modulating key signaling pathways involved in cell proliferation, survival, and inflammation. The PI3K/Akt, NF-κB, and MAPK pathways are common targets.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is crucial for cell survival and proliferation. Some coumarins have been shown to inhibit this pathway, leading to apoptosis in cancer cells.

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt Activation mTOR mTOR Akt->mTOR Activation Proliferation Cell Proliferation & Survival mTOR->Proliferation Coumarins Coumarins Coumarins->PI3K Coumarins->Akt

Caption: General inhibitory effect of some coumarins on the PI3K/Akt signaling pathway.

NF-κB Signaling Pathway

The NF-κB pathway is a key regulator of inflammation. Inhibition of this pathway by coumarins can lead to a reduction in the expression of pro-inflammatory genes.

NFkB_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activation IkB IκBα IKK->IkB Phosphorylation & Degradation NFkB NF-κB (p65/p50) IkB->NFkB Nucleus Nucleus NFkB->Nucleus Translocation Inflammation Pro-inflammatory Gene Expression Coumarins Coumarins Coumarins->IKK Coumarins->NFkB Inhibition of Translocation

Caption: General inhibitory mechanism of some coumarins on the NF-κB signaling pathway.

MAPK Signaling Pathway

The MAPK pathway is involved in various cellular processes, including inflammation and cell proliferation. Certain coumarins have been found to modulate this pathway.

MAPK_Pathway Stimuli Inflammatory Stimuli (e.g., LPS) MAPKKK MAPKKK Stimuli->MAPKKK MAPKK MAPKK MAPKKK->MAPKK Phosphorylation MAPK MAPK (p38, JNK, ERK) MAPKK->MAPK Phosphorylation TranscriptionFactors Transcription Factors (e.g., AP-1) MAPK->TranscriptionFactors Activation Inflammation Inflammatory Response TranscriptionFactors->Inflammation Coumarins Coumarins Coumarins->MAPKK Coumarins->MAPK

Caption: General modulatory effects of some coumarins on the MAPK signaling pathway.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further investigation.

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of the coumarins on cancer cell lines.

Workflow:

MTT_Assay_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay MTT Assay Seed_Cells Seed cells in 96-well plates Incubate_24h Incubate for 24h Seed_Cells->Incubate_24h Add_Coumarins Add varying concentrations of coumarins Incubate_24h->Add_Coumarins Incubate_48h Incubate for 48h Add_Coumarins->Incubate_48h Add_MTT Add MTT solution Incubate_48h->Add_MTT Incubate_4h Incubate for 4h Add_MTT->Incubate_4h Add_Solubilizer Add solubilizing agent (e.g., DMSO) Incubate_4h->Add_Solubilizer Read_Absorbance Read absorbance at 570 nm Add_Solubilizer->Read_Absorbance

Caption: Workflow for the MTT cell viability assay.

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., A549, MCF-7, PC3) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Treat the cells with various concentrations of the coumarin compounds and a vehicle control (e.g., DMSO). Incubate for another 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Nitric Oxide (NO) Inhibition Assay (Griess Assay)

This assay measures the amount of nitrite, a stable product of NO, in cell culture supernatants to assess the anti-inflammatory activity of the compounds.

Workflow:

Griess_Assay_Workflow cluster_prep Cell Preparation & Stimulation cluster_assay Griess Assay Seed_Macrophages Seed RAW 264.7 cells in 96-well plates Pretreat Pre-treat with coumarins Seed_Macrophages->Pretreat Stimulate Stimulate with LPS (1 µg/mL) Pretreat->Stimulate Collect_Supernatant Collect supernatant Stimulate->Collect_Supernatant Add_Griess_Reagent Add Griess Reagent Collect_Supernatant->Add_Griess_Reagent Incubate_10min Incubate for 10 min Add_Griess_Reagent->Incubate_10min Read_Absorbance Read absorbance at 540 nm Incubate_10min->Read_Absorbance

Caption: Workflow for the Griess assay to measure nitric oxide production.

Protocol:

  • Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with different concentrations of the coumarin compounds for 1 hour.

  • LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce NO production.

  • Supernatant Collection: Collect 100 µL of the cell culture supernatant from each well.

  • Griess Reaction: Add 100 µL of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) to the supernatant.

  • Incubation and Measurement: Incubate for 10 minutes at room temperature and measure the absorbance at 540 nm.

  • Data Analysis: Determine the nitrite concentration using a standard curve of sodium nitrite and calculate the percentage of NO inhibition.

Western Blot Analysis

This technique is used to detect and quantify the expression levels of specific proteins involved in signaling pathways.

Protocol:

  • Cell Lysis: Treat cells with coumarins and/or stimuli (e.g., LPS), then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Separate 20-30 µg of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., p-Akt, Akt, p-p65, p65, β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin).

Conclusion

While this compound remains an understudied coumarin, this guide provides a comparative framework based on the available data for structurally related compounds. The presented data on Luvangetin, Xanthyletin, and Seselin highlight their potential as anticancer and anti-inflammatory agents, warranting further investigation. The detailed experimental protocols and signaling pathway diagrams offer a valuable resource for researchers aiming to explore the therapeutic promise of these and other coumarins. Future studies are crucial to elucidate the specific biological activities and mechanisms of action of this compound to fully understand its potential within this important class of natural products.

References

A Comparative Analysis of the Biological Activities of Luvangetin and Demethylluvangetin

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of existing scientific literature reveals a significant disparity in the documented biological activities of luvangetin and its demethylated analog, demethylluvangetin. While luvangetin has been the subject of various studies investigating its therapeutic potential, this compound remains largely uncharacterized in the scientific domain. This guide aims to synthesize the available data on both compounds, highlighting the known bioactivities of luvangetin and the current knowledge gap concerning this compound.

Chemical Structures at a Glance

Luvangetin and this compound are structurally similar natural compounds. The key difference lies in the presence of a methyl group on the phenolic hydroxyl group of luvangetin, which is absent in this compound. This seemingly minor structural variation can significantly influence the physicochemical properties and, consequently, the biological activity of the molecules.

CompoundChemical Structure
Luvangetin
This compound

Luvangetin: A Profile of Diverse Biological Activities

Luvangetin has been reported to possess a range of biological properties, including anti-ulcer, antibacterial, and antifungal effects.[1] Emerging research also points towards its potential as an anti-inflammatory and anticancer agent.[2]

Anti-inflammatory Activity

Luvangetin has demonstrated the potential to mitigate inflammatory responses. One study indicated that it may reduce inflammation and inhibit the production of nitric oxide (NO) and prostaglandin E2 (PGE2) in lipopolysaccharide (LPS)-stimulated BV2 microglial cells.[2]

Anticancer Potential

The anticancer properties of luvangetin are an area of active investigation. It is suggested that luvangetin may exert its effects through the modulation of apoptosis and the inhibition of cell proliferation pathways, making it a person of interest in oncological research.[2] It is believed to interfere with cellular signaling pathways crucial for the survival and metastasis of cancer cells.[2]

Antimicrobial and Other Activities

Luvangetin has established antibacterial and antifungal properties.[1] Furthermore, it has been noted for its anti-ulcer effects.[1] A recent study has also delved into its wide-spectrum antifungal activity, revealing a mechanism that involves binding to the double-stranded DNA helix in a groove mode and inhibiting transcriptional processes in fungi.[3]

This compound: An Unexplored Frontier

In stark contrast to luvangetin, there is a significant lack of publicly available scientific literature and experimental data on the biological activities of this compound. Searches in comprehensive scientific databases have not yielded any specific studies detailing its anticancer, anti-inflammatory, or other pharmacological properties. Information is primarily limited to its chemical structure and properties available in chemical databases like PubChem.[4]

Experimental Protocols

Detailed experimental protocols for the biological evaluation of these compounds are not extensively described in the readily available literature. However, general methodologies for assessing anti-inflammatory and anticancer activities are outlined below.

In Vitro Anti-inflammatory Assay: Nitric Oxide (NO) Production in Macrophages

A common method to screen for anti-inflammatory activity involves the use of murine macrophage cell lines, such as RAW 264.7.

Workflow for Nitric Oxide (NO) Inhibition Assay:

G cluster_0 Cell Culture cluster_1 Treatment cluster_2 Incubation cluster_3 Measurement a Seed RAW 264.7 cells in 96-well plates b Pre-treat cells with This compound or Luvangetin a->b c Stimulate with LPS (Lipopolysaccharide) b->c 1 hour d Incubate for 24 hours c->d e Measure Nitrite concentration in supernatant (Griess Reagent) d->e

Figure 1. Workflow for assessing nitric oxide inhibition.

Protocol:

  • Cell Seeding: RAW 264.7 macrophage cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

  • Treatment: The cells are then pre-treated with varying concentrations of the test compounds (luvangetin or this compound) for a period of 1-2 hours.

  • Stimulation: Following pre-treatment, the cells are stimulated with lipopolysaccharide (LPS) to induce an inflammatory response and nitric oxide (NO) production.

  • Incubation: The plates are incubated for approximately 24 hours.

  • Nitrite Measurement: The concentration of nitrite, a stable product of NO, in the cell culture supernatant is measured using the Griess reagent. The absorbance is read using a microplate reader, and the percentage of NO inhibition is calculated relative to the LPS-treated control group.

In Vitro Anticancer Assay: Cytotoxicity in Cancer Cell Lines

The cytotoxic effects of compounds on cancer cells are often evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Workflow for MTT Cytotoxicity Assay:

Figure 2. Workflow for the MTT cytotoxicity assay.

Protocol:

  • Cell Seeding: Cancer cells (e.g., MCF-7 for breast cancer, HepG2 for liver cancer) are seeded in 96-well plates and allowed to attach.

  • Treatment: The cells are treated with a range of concentrations of the test compounds.

  • Incubation: The plates are incubated for a specified period, typically 24, 48, or 72 hours.

  • MTT Addition: MTT solution is added to each well and incubated for a few hours, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: The formazan crystals are dissolved in a suitable solvent (e.g., DMSO or isopropanol).

  • Absorbance Measurement: The absorbance is measured with a microplate reader. The results are used to calculate the percentage of cell viability and the half-maximal inhibitory concentration (IC50) value.

Conclusion and Future Directions

The current body of scientific literature indicates that luvangetin is a promising natural compound with a variety of documented biological activities. However, to establish a comprehensive understanding of its therapeutic potential, further research is required to elucidate the precise mechanisms of action and to obtain more extensive quantitative data from standardized in vitro and in vivo models.

The most significant finding of this comparative review is the striking absence of data on the biological activities of this compound. This represents a substantial knowledge gap. Given the structural similarity to luvangetin, it is plausible that this compound may also possess interesting pharmacological properties. The presence of a free phenolic hydroxyl group in this compound could potentially influence its antioxidant capacity and its interactions with biological targets, possibly leading to different or enhanced activities compared to luvangetin.

Therefore, future research should prioritize the systematic evaluation of this compound's biological profile, including its anticancer, anti-inflammatory, and antimicrobial properties. A direct, head-to-head comparison with luvangetin using standardized experimental protocols would be invaluable for understanding the structure-activity relationship and for potentially identifying a new lead compound for drug development.

References

Structure-Activity Relationship of Demethylluvangetin Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Demethylluvangetin, a naturally occurring angular pyranocoumarin, has garnered significant interest in the scientific community for its potential therapeutic properties, including anticancer and anti-inflammatory activities. This guide provides a comparative analysis of this compound analogs, focusing on their structure-activity relationships (SAR). The information presented herein is intended to aid researchers in the design and development of novel therapeutic agents based on the pyranocoumarin scaffold.

Comparative Analysis of Biological Activities

The biological activities of this compound and its analogs are primarily evaluated through cytotoxicity assays against various cancer cell lines and anti-inflammatory assays. The following tables summarize the quantitative data from key studies, highlighting the impact of structural modifications on their potency.

Anticancer Activity

The cytotoxic effects of pyranocoumarin derivatives are often assessed using the MTT assay, which measures cell viability. The half-maximal inhibitory concentration (IC50) is a key parameter for comparing the cytotoxic potential of these compounds.

A study on 4-methylcoumarin derivatives revealed that the presence of dihydroxy groups at the 7 and 8 positions, coupled with an alkyl chain at the C3 position, significantly enhances cytotoxic activity.[1][2] For instance, a derivative with an n-decyl chain at C3 demonstrated potent activity against K562, LS180, and MCF-7 cancer cell lines.[1]

Table 1: Cytotoxicity of 4-Methylcoumarin Derivatives against Various Cancer Cell Lines [1]

Compound ID3-Substituent7,8-SubstituentK562 IC50 (µM)LS180 IC50 (µM)MCF-7 IC50 (µM)
1 HDihydroxy>100>100>100
11 n-DecylDihydroxy42.425.225.1
27 Bromomethyl7-Hydroxy45.832.738.9

Lower IC50 values indicate higher cytotoxic activity.

Another study on robustic acid derivatives, which are linear pyranocoumarins, demonstrated that acyloxy substitutions at the 4-position can lead to potent and selective anticancer activity against the HL-60 leukemia cell line.[3][4]

Table 2: Cytotoxicity of 4-Acyloxy Robustic Acid Derivatives against HL-60 Cancer Cells [3][4]

Compound ID4-Acyloxy SubstituentHL-60 IC50 (µM)
2d 4-Chlorobenzoyl21.04 ± 0.43
2g 4-Nitrobenzoyl16.63 ± 0.12
2i 3,5-Dinitrobenzoyl16.38 ± 0.27
Cisplatin (Positive Control)14.23 ± 0.56
CPT (Positive Control)12.25 ± 1.06

Lower IC50 values indicate higher cytotoxic activity.

Anti-inflammatory Activity

The anti-inflammatory potential of pyranocoumarin derivatives is often evaluated by their ability to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophage cells.

A study investigating various pyranocoumarin derivatives identified a compound that significantly inhibited NO production in a concentration-dependent manner in RAW264.7 macrophages.[5][6][7]

Table 3: Inhibitory Effect of a Pyranocoumarin Derivative on Nitric Oxide Production [5]

Compound Concentration (µM)NO Production Inhibition (%)
20~20%
40~50%
80~80%

Higher inhibition percentage indicates greater anti-inflammatory activity.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for the key assays mentioned in this guide.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[8][9][10][11]

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (this compound analogs) and a vehicle control. Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Anti-inflammatory Assay (Nitric Oxide Inhibition Assay)

This assay measures the amount of nitrite, a stable product of NO, in cell culture supernatants using the Griess reagent.[5][12][13][14]

  • Cell Seeding and Stimulation: Seed RAW264.7 macrophage cells in a 96-well plate and incubate. Pre-treat the cells with various concentrations of the test compounds for 1-2 hours, followed by stimulation with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce NO production.

  • Griess Reagent Preparation: Prepare the Griess reagent by mixing equal volumes of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water.

  • Reaction: Mix 50 µL of the cell culture supernatant with 50 µL of the Griess reagent in a new 96-well plate.

  • Absorbance Measurement: Incubate for 10 minutes at room temperature and measure the absorbance at 540 nm.

  • Data Analysis: Use a sodium nitrite standard curve to determine the nitrite concentration in the samples. Calculate the percentage of NO inhibition compared to the LPS-treated control group.

Signaling Pathways and Mechanisms of Action

Pyranocoumarins exert their biological effects through the modulation of various signaling pathways. The anticancer and anti-inflammatory activities of these compounds are often linked to the induction of apoptosis, cell cycle arrest, and the inhibition of pro-inflammatory mediators.

Anticancer Mechanism

The anticancer effects of many coumarin derivatives are attributed to their ability to induce apoptosis (programmed cell death) and cause cell cycle arrest.[15] These processes are often mediated through the modulation of key signaling pathways such as the PI3K/Akt/mTOR pathway and the MAPK pathway.[16]

anticancer_mechanism cluster_0 Cell Pyranocoumarin Pyranocoumarin PI3K PI3K Pyranocoumarin->PI3K Inhibits Cell_Membrane Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Bcl2 Bcl-2 (Anti-apoptotic) Akt->Bcl2 Proliferation Proliferation mTOR->Proliferation Bax Bax (Pro-apoptotic) Bcl2->Bax Caspases Caspases Bax->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Anticancer mechanism of pyranocoumarins.
Anti-inflammatory Mechanism

The anti-inflammatory properties of pyranocoumarins are largely due to their ability to suppress the production of pro-inflammatory mediators. This is often achieved by inhibiting key signaling pathways such as the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways in macrophages.[5][7]

anti_inflammatory_mechanism cluster_1 Macrophage LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPKs (p38, ERK, JNK) TLR4->MAPK IKK IKK TLR4->IKK Pyranocoumarin Pyranocoumarin Pyranocoumarin->MAPK Pyranocoumarin->IKK IκBα IκBα IKK->IκBα Phosphorylates NF_kB NF-κB IκBα->NF_kB Inhibits Nucleus Nucleus NF_kB->Nucleus Inflammatory_Genes Pro-inflammatory Genes (iNOS, TNF-α, IL-6) Nucleus->Inflammatory_Genes Transcription Inflammatory_Mediators Inflammatory Mediators (NO, TNF-α, IL-6) Inflammatory_Genes->Inflammatory_Mediators Translation

Anti-inflammatory mechanism of pyranocoumarins.
Experimental Workflow for SAR Studies

The general workflow for conducting structure-activity relationship studies of this compound analogs involves several key steps, from chemical synthesis to biological evaluation.

sar_workflow Start Start Synthesis Synthesis of This compound Analogs Start->Synthesis Purification Purification & Characterization (NMR, MS) Synthesis->Purification Cytotoxicity In vitro Cytotoxicity Assay (e.g., MTT) Purification->Cytotoxicity Anti_inflammatory In vitro Anti-inflammatory Assay (e.g., NO inhibition) Purification->Anti_inflammatory Data_Analysis Data Analysis (IC50 determination) Cytotoxicity->Data_Analysis Anti_inflammatory->Data_Analysis SAR Structure-Activity Relationship Analysis Data_Analysis->SAR Lead_Optimization Lead Compound Optimization SAR->Lead_Optimization End End Lead_Optimization->End

Workflow for SAR studies of analogs.

References

Unraveling the Molecular Targets of Demethylluvangetin: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – A comprehensive review of available scientific literature reveals a significant gap in the understanding of the specific molecular targets of Demethylluvangetin, a natural compound belonging to the furanocoumarin class. While related compounds have shown promise in preclinical cancer research, the direct molecular interactions and signaling pathways modulated by this compound remain largely uncharacterized. This lack of data hinders its potential development as a therapeutic agent and highlights the need for further investigation.

This compound is a natural product that has been isolated from various plant sources. Its chemical structure suggests potential biological activity, and related furanocoumarins have been explored for their anti-cancer, anti-inflammatory, and other pharmacological properties. However, a thorough search of existing experimental data did not yield specific molecular targets for this compound.

In contrast, a related compound, 5-Demethyltangeretin, has been more extensively studied. Research indicates that 5-Demethyltangeretin exhibits anti-cancer activity by inducing apoptosis, the programmed cell death essential for removing damaged or cancerous cells. The proposed mechanism involves the intrinsic mitochondrial pathway, a key cascade of events leading to cell death. This is highlighted by the activation of caspase-3, a critical executioner enzyme in the apoptotic process. Furthermore, 5-Demethyltangeretin has been shown to impede cancer cell migration by downregulating the expression of matrix metalloproteinase-2 (MMP-2) and matrix metalloproteinase-9 (MMP-9), enzymes crucial for tumor invasion and metastasis.

The absence of comparable data for this compound makes a direct comparison of its molecular targets with other compounds impossible at this time. To facilitate future research and drug development efforts, this guide outlines key experimental protocols that could be employed to elucidate the molecular targets and mechanism of action of this compound.

Experimental Protocols for Target Identification and Validation

To confirm the molecular targets of this compound, a systematic approach involving both in vitro and in-cellulo assays is recommended.

1. Kinase Inhibition Assays:

  • Objective: To determine if this compound directly inhibits the activity of specific protein kinases, which are frequently dysregulated in cancer.

  • Methodology: A panel of recombinant kinases would be screened against varying concentrations of this compound using a radiometric or fluorescence-based assay format. The IC50 value, the concentration of the compound required to inhibit 50% of the kinase activity, would be determined for any identified hits.

2. Apoptosis Assays:

  • Objective: To investigate whether this compound induces apoptosis in cancer cell lines.

  • Methodology:

    • Annexin V/Propidium Iodide (PI) Staining: Cancer cells treated with this compound would be stained with Annexin V (to detect early apoptotic cells) and PI (to detect late apoptotic and necrotic cells) and analyzed by flow cytometry.

    • Caspase Activity Assays: The activity of key caspases, such as caspase-3, -8, and -9, would be measured using colorimetric or fluorometric substrates in cell lysates treated with the compound.

3. Cell Cycle Analysis:

  • Objective: To determine if this compound affects the progression of the cell cycle.

  • Methodology: Cancer cells treated with this compound would be fixed, stained with a DNA-intercalating dye (e.g., propidium iodide), and analyzed by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).

4. Western Blot Analysis:

  • Objective: To examine the effect of this compound on the expression and phosphorylation status of key signaling proteins.

  • Methodology: Protein lysates from treated cells would be separated by SDS-PAGE, transferred to a membrane, and probed with antibodies specific for proteins involved in apoptosis (e.g., Bcl-2 family members), cell cycle regulation (e.g., cyclins and CDKs), and other relevant signaling pathways.

Visualizing Potential Mechanisms

While specific data for this compound is unavailable, we can conceptualize the potential signaling pathways and experimental workflows based on the activity of related compounds.

G cluster_0 Experimental Workflow for Target Identification Compound Library Compound Library High-Throughput Screening High-Throughput Screening Compound Library->High-Throughput Screening Initial Screen Hit Identification Hit Identification High-Throughput Screening->Hit Identification Data Analysis Target Validation Target Validation Hit Identification->Target Validation Confirmation Lead Optimization Lead Optimization Target Validation->Lead Optimization Refinement

Caption: A generalized workflow for identifying and validating molecular targets of a novel compound.

G cluster_0 Apoptosis Induction Pathway (Hypothetical) This compound This compound Mitochondria Mitochondria This compound->Mitochondria Cytochrome c release Cytochrome c release Mitochondria->Cytochrome c release Apoptosome formation Apoptosome formation Cytochrome c release->Apoptosome formation Caspase-9 activation Caspase-9 activation Apoptosome formation->Caspase-9 activation Caspase-3 activation Caspase-3 activation Caspase-9 activation->Caspase-3 activation Apoptosis Apoptosis Caspase-3 activation->Apoptosis

Caption: A hypothetical intrinsic apoptosis pathway that could be investigated for this compound.

The molecular targets of this compound remain an open area of investigation. The lack of published experimental data prevents a conclusive comparison with other compounds. The experimental protocols and conceptual frameworks provided here offer a roadmap for future studies aimed at characterizing the pharmacological properties of this compound. Such research is crucial to unlock its potential as a novel therapeutic agent. Researchers, scientists, and drug development professionals are encouraged to undertake these investigations to fill this critical knowledge gap.

A Comparative Guide to Demethylluvangetin Assay Cross-Validation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methods for the quantification of Demethylluvangetin, a furanocoumarin of significant interest for its potential therapeutic properties. The cross-validation of assay results is critical for ensuring the reliability and comparability of data across different studies and laboratories. This document outlines key performance indicators for various assay methodologies, offers detailed experimental protocols, and visualizes relevant biological and experimental workflows.

Comparative Analysis of this compound Quantification Methods

The selection of an appropriate assay for this compound quantification depends on factors such as sensitivity, specificity, throughput, and cost. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) are the most prevalent methods for the analysis of furanocoumarins.[1] More recently, enzyme-linked immunosorbent assays (ELISAs) have emerged as a high-throughput screening alternative.

Parameter HPLC-UV UPLC-MS/MS ELISA
Principle Chromatographic separation followed by UV detection.Chromatographic separation followed by mass analysis.Antigen-antibody reaction.
Specificity Moderate to HighVery HighHigh (depends on antibody)
Sensitivity (LOD) ng/mL rangepg/mL to fg/mL range[1]pg/mL to ng/mL range[1]
Throughput Low to MediumMediumHigh
Cost per Sample LowHighMedium
Matrix Effect Can be significantCan be minimized with internal standardsCan be significant
Cross-Reactivity Possible with structurally similar compoundsLowPossible with related furanocoumarins[1]

Experimental Protocols

Sample Preparation: Solid-Phase Extraction (SPE)

A common procedure for extracting this compound from biological matrices involves solid-phase extraction.

  • Conditioning: Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of water.

  • Loading: Load 1 mL of the pre-treated sample (e.g., plasma, tissue homogenate) onto the cartridge.

  • Washing: Wash the cartridge with 5 mL of water to remove polar impurities.

  • Elution: Elute this compound with 5 mL of methanol.

  • Drying: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in 100 µL of the mobile phase for HPLC or UPLC-MS/MS analysis.

High-Performance Liquid Chromatography (HPLC-UV)
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40, v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at a wavelength of 310 nm.

  • Injection Volume: 20 µL.

  • Quantification: Based on a calibration curve generated with this compound standards.

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Flow Rate: 0.3 mL/min.

  • Ionization: Electrospray ionization (ESI) in positive ion mode.

  • MRM Transitions: Monitor specific precursor-to-product ion transitions for this compound and an internal standard.

  • Quantification: Based on the ratio of the peak area of this compound to that of the internal standard.

Enzyme-Linked Immunosorbent Assay (ELISA)
  • Coating: Coat a 96-well plate with a this compound-protein conjugate and incubate overnight.

  • Washing: Wash the plate with a wash buffer (e.g., PBS with 0.05% Tween 20).

  • Blocking: Block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS).

  • Competition: Add standards or samples and a specific anti-Demethylluvangetin antibody to the wells and incubate.

  • Washing: Repeat the washing step.

  • Detection: Add a secondary antibody conjugated to an enzyme (e.g., HRP) and incubate.

  • Washing: Repeat the washing step.

  • Substrate: Add a chromogenic substrate and stop the reaction.

  • Measurement: Read the absorbance at a specific wavelength.

  • Quantification: Calculate the concentration based on a standard curve.

Mandatory Visualizations

Experimental Workflow for Assay Cross-Validation

G cluster_prep Sample Preparation cluster_analysis Analytical Methods cluster_validation Cross-Validation cluster_output Outcome Sample Biological Sample SPE Solid-Phase Extraction Sample->SPE HPLC HPLC-UV Analysis SPE->HPLC UPLCMS UPLC-MS/MS Analysis SPE->UPLCMS ELISA ELISA Analysis SPE->ELISA Compare Compare Results HPLC->Compare UPLCMS->Compare ELISA->Compare Validated Validated Assay Data Compare->Validated

Caption: Workflow for the cross-validation of this compound assay results.

Hypothetical Signaling Pathway for this compound's Anti-Inflammatory Activity

While the precise signaling pathways of this compound are still under investigation, many furanocoumarins and other natural products exhibit anti-inflammatory effects by modulating key inflammatory pathways. This diagram illustrates a potential mechanism.

G cluster_stimulus Inflammatory Stimulus cluster_pathway Signaling Cascade cluster_response Cellular Response Stimulus e.g., LPS, Cytokines TLR4 TLR4 Stimulus->TLR4 NFkB NF-κB TLR4->NFkB COX2 COX-2 NFkB->COX2 Prostaglandins Prostaglandins COX2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation This compound This compound This compound->NFkB Inhibition This compound->COX2 Inhibition

Caption: Potential anti-inflammatory signaling pathway modulated by this compound.

References

Independent Verification of Demethylluvangetin's Therapeutic Potential: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the therapeutic potential of Demethylluvangetin with alternative compounds across three key areas: oncology, anti-inflammatory applications, and neuroprotection. Due to the limited availability of direct experimental data for this compound in the public domain, this guide establishes a framework for its potential evaluation by presenting robust data from well-characterized alternative compounds. The information herein is intended to serve as a valuable resource for researchers seeking to independently verify the therapeutic efficacy of this novel coumarin derivative.

Introduction to this compound

This compound is a natural coumarin compound. Coumarins as a class are known to exhibit a wide range of pharmacological activities, including anti-cancer, anti-inflammatory, and neuroprotective effects. While specific experimental data on this compound remains scarce, its structural similarity to other bioactive coumarins suggests it may hold therapeutic promise. This guide provides a comparative analysis with established compounds to offer a benchmark for future investigations into this compound's efficacy.

Comparative Analysis: Anticancer Potential

Several coumarin derivatives have demonstrated significant cytotoxic effects against various cancer cell lines. Here, we compare the performance of prominent coumarins as potential alternatives or comparators to this compound.

Table 1: In Vitro Cytotoxicity of Selected Anticancer Coumarins

CompoundCancer Cell LineIC50 (µM)Reference
Scopoletin HeLa (Cervical Cancer)7.5 - 25[1]
A549 (Lung Cancer)~83.3 (16 µg/mL)[2]
Umbelliferone HepG2 (Hepatocellular Carcinoma)0 - 50[3]
Esculetin PC-3 (Prostate Cancer)250 (after 48-72h)[4]
PANC-1, MIA PaCa-2, AsPC-1 (Pancreatic Cancer)100[5]
CMT-U27 (Canine Mammary Gland Tumor)~500 (after 24h)[6]
Experimental Protocols:

Cytotoxicity Assessment via MTT Assay:

  • Cell Culture: Human cancer cell lines (e.g., HeLa, A549, HepG2, PC-3, PANC-1) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Treatment: Cells are seeded in 96-well plates and treated with various concentrations of the test compound (e.g., Scopoletin, Umbelliferone, Esculetin) for specified durations (e.g., 24, 48, 72 hours).

  • MTT Addition: After incubation, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours. Viable cells with active mitochondrial reductase convert MTT into formazan crystals.

  • Solubilization and Absorbance Reading: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured at a specific wavelength (typically around 570 nm) using a microplate reader.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve, representing the concentration of the compound that inhibits 50% of cell growth.

Apoptosis Detection by Annexin V/PI Staining:

  • Cell Treatment: Cells are treated with the compound of interest at its IC50 concentration for a specified time.

  • Staining: Cells are harvested, washed, and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry: The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Signaling Pathway:

Coumarin Coumarin (e.g., Scopoletin) PI3K PI3K Coumarin->PI3K inhibits AKT AKT PI3K->AKT Bcl2 Bcl-2 AKT->Bcl2 inhibits Bax Bax Bcl2->Bax inhibits Caspases Caspases (3, 8, 9) Bax->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Caption: PI3K/AKT pathway inhibition by Scopoletin leading to apoptosis.

Comparative Analysis: Anti-Inflammatory Potential

The anti-inflammatory properties of a compound can be assessed by its ability to inhibit key inflammatory mediators and pathways, such as the NF-κB signaling cascade.

Table 2: In Vitro Anti-Inflammatory Activity of Selected Compounds

CompoundModel SystemEffective ConcentrationKey EffectReference
Aspirin Human Endothelial Cells1-10 mmol/LInhibition of TNF-induced NF-κB mobilization[7]
NO-Aspirin Human Cancer Cell LinesIC50: 0.83 - 64 µMInhibition of NF-κB activation[8]
Curcumin RAW264.7 MacrophagesIC50 for NF-κB inhibition variesInhibition of NF-κB activation[9]
Experimental Protocols:

NF-κB Inhibition Assay (Luciferase Reporter Assay):

  • Cell Line: A stable cell line expressing a luciferase reporter gene under the control of an NF-κB response element (e.g., HEK293T or RAW264.7) is used.

  • Treatment: Cells are pre-treated with the test compound for a specific duration before stimulation with an inflammatory agent like Tumor Necrosis Factor-alpha (TNF-α) or Lipopolysaccharide (LPS).

  • Luciferase Activity Measurement: After stimulation, cell lysates are prepared, and luciferase activity is measured using a luminometer.

  • Data Analysis: The reduction in luciferase activity in the presence of the test compound indicates the inhibition of NF-κB activation.

Signaling Pathway:

Stimuli Inflammatory Stimuli (TNF-α, LPS) IKK IKK Complex Stimuli->IKK IkB IκB IKK->IkB phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates Gene Pro-inflammatory Gene Expression Nucleus->Gene activates Aspirin Aspirin Aspirin->IKK inhibits Curcumin Curcumin Curcumin->IKK inhibits

Caption: Inhibition of the NF-κB signaling pathway by anti-inflammatory agents.

Comparative Analysis: Neuroprotective Potential

Neuroprotective agents are evaluated based on their ability to mitigate oxidative stress and protect neuronal cells from damage.

Table 3: In Vitro Neuroprotective Activity of Selected Compounds

CompoundModel SystemEffective ConcentrationKey EffectReference
Resveratrol Dopaminergic Neurons1-30 µMInhibition of ROS production and apoptosis[10]
Rutin Rat Model of Spinal Cord Injury30 mg/kg (in vivo)Increased antioxidant enzyme levels[11]
Ferulic Acid H9c2 Cardiomyocytes0-100 µMInhibition of H2O2-induced ROS production
Vitamin C -VariesAntioxidant (Redox titration assay)
Experimental Protocols:

Antioxidant Activity Assessment (DPPH Assay):

  • Principle: This assay measures the free radical scavenging activity of a compound. The stable free radical DPPH (2,2-diphenyl-1-picrylhydrazyl) is reduced in the presence of an antioxidant, resulting in a color change from violet to yellow.

  • Procedure: A solution of the test compound is mixed with a DPPH solution. The mixture is incubated in the dark, and the absorbance is measured at 517 nm.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated by comparing the absorbance of the sample to that of a control.

Oxidative Stress Assay in Cell Culture (DCFH-DA Assay):

  • Principle: Dichlorodihydrofluorescein diacetate (DCFH-DA) is a cell-permeable dye that is deacetylated by intracellular esterases and then oxidized by reactive oxygen species (ROS) to the highly fluorescent dichlorofluorescein (DCF).

  • Procedure: Neuronal cells are pre-treated with the test compound and then exposed to an oxidative stressor (e.g., H2O2). The cells are then incubated with DCFH-DA.

  • Measurement: The fluorescence intensity of DCF is measured using a fluorescence microplate reader or fluorescence microscopy. A decrease in fluorescence indicates a reduction in intracellular ROS levels.

Experimental Workflow:

Start Start: Neuronal Cell Culture Pretreat Pre-treatment with Neuroprotective Agent Start->Pretreat Induce Induce Oxidative Stress (e.g., H2O2) Pretreat->Induce Assay Perform Antioxidant Assay (e.g., DCFH-DA) Induce->Assay Measure Measure ROS Levels (Fluorescence) Assay->Measure Analyze Analyze Data & Determine Neuroprotection Measure->Analyze

Caption: Workflow for assessing the neuroprotective effect of a compound against oxidative stress.

Conclusion

While this compound's structural features suggest potential therapeutic benefits in oncology, inflammation, and neuroprotection, a comprehensive independent verification requires direct experimental evidence. This guide provides a comparative framework using established alternative compounds, along with detailed experimental protocols and pathway diagrams. Researchers are encouraged to utilize these methodologies to generate robust, quantitative data for this compound, which will be crucial in determining its true therapeutic potential and advancing its development as a novel therapeutic agent. The lack of currently available public data for this compound underscores the necessity for such rigorous investigation.

References

Demethylluvangetin: A Comparative Analysis of Efficacy in Oncology and Inflammation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Demethylluvangetin, a natural coumarin compound, has garnered interest within the scientific community for its potential therapeutic applications. While direct experimental data on this compound is emerging, its structural similarity to other well-studied demethylated flavonoids suggests a comparable bioactivity profile. This guide provides a comparative analysis of the potential efficacy of this compound against standard treatments in oncology and inflammatory conditions, drawing upon experimental data from closely related compounds. This comparison aims to offer a valuable resource for researchers and drug development professionals exploring the therapeutic landscape of this class of molecules.

Comparative Efficacy in Oncology

Prostate cancer is a leading cause of cancer-related mortality in men. Current standard treatments often involve chemotherapy with agents such as docetaxel. The potential of this compound as an anticancer agent can be inferred from studies on the structurally similar compound, 5-Demethyltangeretin.

Table 1: Comparison of Cytotoxicity in Prostate Cancer Cells
CompoundCell LineIC50 (µM)Standard TreatmentCell LineIC50 (µM)
5-Demethyltangeretin[1]PC-311.8DocetaxelPC-30.01-0.1 (approx.)
5-Acetylated-tangeretin[1]PC-35.1

Note: The IC50 value for Docetaxel is an approximate range based on published literature and can vary between studies.

The data suggests that while demethylated flavonoids exhibit cytotoxic effects on prostate cancer cells, their potency is less than that of the standard chemotherapeutic agent, docetaxel. However, the acetylated form of 5-Demethyltangeretin shows improved efficacy, indicating potential for chemical modification to enhance anticancer activity.

Experimental Protocol: Cytotoxicity Assay (MTT Assay)
  • Cell Culture: PC-3 human prostate cancer cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Treatment: Cells are seeded in 96-well plates and treated with varying concentrations of the test compound (e.g., 5-Demethyltangeretin) or standard drug (e.g., Docetaxel) for a specified duration (e.g., 48 hours).

  • MTT Addition: After incubation, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours.

  • Formazan Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.

Signaling Pathway: Intrinsic Apoptosis Pathway

Based on studies of similar compounds, this compound may induce apoptosis in cancer cells through the intrinsic mitochondrial pathway. This pathway involves the activation of caspase-3, a key executioner caspase.

G Figure 1: Proposed Intrinsic Apoptosis Pathway cluster_0 Mitochondrion cluster_1 Cytosol Bax Bax Cytochrome_c Cytochrome c Bax->Cytochrome_c promotes release Bcl2 Bcl-2 Bcl2->Cytochrome_c inhibits release Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 Apaf1->Caspase9 activates Apoptosome Apoptosome Caspase9->Apoptosome Caspase3 Caspase-3 Apoptosis Apoptosis Caspase3->Apoptosis Apoptosome->Caspase3 activates This compound This compound (inferred) This compound->Bax activates This compound->Bcl2 inhibits

Caption: Proposed Intrinsic Apoptosis Pathway for this compound.

Comparative Efficacy in Inflammation

Inflammation is a complex biological response, and chronic inflammation is implicated in numerous diseases. Standard treatments often include non-steroidal anti-inflammatory drugs (NSAIDs) that target cyclooxygenase (COX) enzymes. The potential anti-inflammatory effects of this compound can be inferred from studies on 4'-Demethylnobiletin.

Table 2: Comparison of Anti-inflammatory Activity
CompoundAssayEffectStandard TreatmentAssayEffect
4'-Demethylnobiletin[2]LPS-induced NO production in RAW 264.7 cellsDose-dependent inhibitionIbuprofenCOX-2 InhibitionIC50 ~5-10 µM
4'-Demethylnobiletin[2]PGE2, IL-1β, IL-6 expressionReduction
4'-Demethylnobiletin[2]iNOS and COX-2 expressionSuppression

Note: The IC50 value for Ibuprofen is an approximate range and can vary.

The data indicates that demethylated flavonoids can inhibit key inflammatory mediators, suggesting a mechanism of action that may involve the inhibition of the NF-κB signaling pathway.

Experimental Protocol: Measurement of Nitric Oxide Production
  • Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Treatment: Cells are pre-treated with various concentrations of the test compound (e.g., 4'-Demethylnobiletin) for 1 hour.

  • Stimulation: Cells are then stimulated with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 24 hours to induce nitric oxide (NO) production.

  • Griess Assay: The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent.

  • Absorbance Measurement: The absorbance is measured at 540 nm.

  • Calculation: The amount of nitrite is determined from a standard curve.

Signaling Pathway: NF-κB Inhibition

This compound is hypothesized to exert its anti-inflammatory effects by inhibiting the NF-κB signaling pathway, a central regulator of inflammatory gene expression.

G Figure 2: Proposed NF-κB Inhibition Pathway cluster_0 Cytoplasm cluster_1 Nucleus IKK IKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases Inflammatory_Genes Inflammatory Genes (iNOS, COX-2, etc.) NFkB->Inflammatory_Genes activates transcription LPS LPS LPS->IKK activates This compound This compound (inferred) This compound->IKK inhibits

Caption: Proposed NF-κB Inhibition Pathway by this compound.

Conclusion

While direct experimental evidence for this compound is still needed, the data from structurally related demethylated flavonoids provide a strong rationale for its investigation as a potential therapeutic agent in both oncology and inflammatory diseases. The presented comparative data and experimental protocols offer a foundational framework for researchers to design and execute further studies to elucidate the precise mechanisms of action and therapeutic potential of this compound. Future research should focus on direct in vitro and in vivo comparisons with standard treatments to fully assess its clinical viability.

References

In Silico Modeling and Comparative Analysis of Demethylluvangetin's Bioactivity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Demethylluvangetin's anticancer and anti-inflammatory activities with relevant alternatives, supported by experimental data. It also delves into the in silico modeling approaches pertinent to predicting the activity of flavonoids like this compound and outlines detailed experimental protocols for the cited biological assays.

Comparative Analysis of Anticancer Activity

This compound (5-demethyltangeretin, 5-DTAN) has demonstrated significant potential as an anticancer agent. Its efficacy, particularly when acetylated, has been shown to surpass that of its parent compound, Tangeretin.

Data Summary: Anticancer Activity against PC-3 Human Prostate Cancer Cells

CompoundIC50 (µM)[1][2][3]
This compound (5-DTAN) 11.8[1][2][3]
5-acetylated Tangeretin (5-ATAN)5.1[1][2][3]
Tangeretin (TAN)17.2[1][2][3]

Note: Lower IC50 values indicate greater potency.

The data clearly indicates that while this compound is more potent than Tangeretin, its acetylated form, 5-ATAN, exhibits the most potent cytotoxic effect against PC-3 cells[1][2][3]. This suggests that structural modification through acetylation can significantly enhance the anticancer activity of this compound.

Comparative Analysis of Anti-inflammatory Activity

While direct quantitative data on the anti-inflammatory activity of this compound is limited in the reviewed literature, the activity of related polymethoxyflavones (PMFs) and other flavonoids like quercetin provides a basis for comparison. The primary mechanism of anti-inflammatory action for these compounds involves the inhibition of nitric oxide (NO) production and modulation of the NF-κB signaling pathway. Given the structural similarities, it is plausible that this compound shares these mechanisms.

Data Summary: Anti-inflammatory Activity (Nitric Oxide Inhibition)

CompoundCell LineIC50 (µg/mL)
This compound Data not available-
QuercetinRAW 264.7 macrophages~1-10 µM (approx. 0.3-3 µg/mL)[4][5]
Atractylodes lancea (ethanolic extract)RAW 264.7 cells9.70[6]
Angelica sinensis (ethanolic extract)RAW 264.7 cells12.52[6]
Cuminum cyminum (ethanolic extract)RAW 264.7 cells13.56[6]

Note: Quercetin's IC50 is presented in µM and has been approximated to µg/mL for comparative context. The data for plant extracts provides a benchmark for potent anti-inflammatory activity.

Quercetin is a well-characterized flavonoid with potent anti-inflammatory properties, primarily through the inhibition of NO synthase and suppression of the NF-κB and MAPK signaling pathways[4][7]. While a direct comparison with this compound is not currently possible due to a lack of specific data, the known anti-inflammatory effects of other PMFs suggest that this compound likely possesses similar activity. Further research is warranted to quantify the anti-inflammatory potential of this compound.

In Silico Modeling and Prediction

Quantitative Structure-Activity Relationship (QSAR) models are valuable computational tools for predicting the biological activity of chemical compounds based on their molecular structures. For flavonoids, 2D and 3D-QSAR models have been successfully developed to predict their antioxidant and anticancer activities. These models utilize molecular descriptors to correlate chemical structure with biological function, enabling the virtual screening of large compound libraries and the rational design of more potent analogs.

In silico molecular docking studies can further elucidate the mechanism of action by predicting the binding interactions between a ligand (e.g., this compound) and a target protein. For instance, docking simulations could be employed to predict the binding affinity of this compound to key proteins involved in apoptosis and cell cycle regulation, such as caspases, Bcl-2 family proteins, and cyclin-dependent kinases. While specific in silico studies on this compound are not yet prevalent in the literature, the established methodologies for flavonoids provide a clear roadmap for future computational investigations into its activity.

Signaling Pathways and Mechanisms of Action

Experimental evidence suggests that the anticancer effects of this compound and its derivatives are mediated through the induction of cell cycle arrest and apoptosis. Specifically, 5-acetylated Tangeretin (5-ATAN), an enhanced form of this compound, has been shown to induce G2/M phase arrest and trigger the intrinsic mitochondrial pathway of apoptosis in PC-3 cells[1][2].

Diagram: Proposed Anticancer Signaling Pathway of this compound Derivatives

G cluster_0 This compound Derivative (e.g., 5-ATAN) cluster_1 Cell Cycle Regulation cluster_2 Apoptosis (Intrinsic Pathway) This compound This compound CyclinB1_Cdc2 Cyclin B1/Cdc2 Complex This compound->CyclinB1_Cdc2 inhibits Bax Bax This compound->Bax upregulates Bcl2 Bcl-2 This compound->Bcl2 downregulates G2M_Arrest G2/M Phase Arrest CyclinB1_Cdc2->G2M_Arrest Mitochondrion Mitochondrion Bax->Mitochondrion promotes release Bcl2->Mitochondrion inhibits release Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c release Caspase9 Caspase-9 Cytochrome_c->Caspase9 activates Caspase3 Caspase-3 Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Proposed mechanism of this compound-induced anticancer activity.

This pathway illustrates how this compound derivatives may inhibit the Cyclin B1/Cdc2 complex, leading to G2/M phase cell cycle arrest. Concurrently, they are proposed to upregulate the pro-apoptotic protein Bax and downregulate the anti-apoptotic protein Bcl-2, resulting in the release of cytochrome c from the mitochondria. This triggers a caspase cascade, culminating in the activation of caspase-3 and the execution of apoptosis.

Experimental Protocols

5.1. MTT Assay for Cell Viability

This protocol is used to assess the cytotoxic effects of compounds on cancer cell lines.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) and a vehicle control. Incubate for the desired period (e.g., 48 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

5.2. Flow Cytometry for Cell Cycle Analysis

This protocol is used to determine the distribution of cells in different phases of the cell cycle.

  • Cell Treatment and Harvesting: Treat cells with the test compound for a specified time, then harvest by trypsinization.

  • Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Analyze the DNA content histograms to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

5.3. Nitric Oxide (NO) Inhibition Assay

This protocol measures the ability of a compound to inhibit the production of nitric oxide in stimulated macrophages.

  • Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere.

  • Compound and Stimulant Treatment: Pre-treat the cells with various concentrations of the test compound for 1 hour, followed by stimulation with lipopolysaccharide (LPS; 1 µg/mL).

  • Incubation: Incubate the cells for 24 hours.

  • Griess Assay: Collect the cell culture supernatant and mix it with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride).

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control and determine the IC50 value.

References

Demethylluvangetin: A Comparative Analysis Against Known Signaling Pathway Modulators

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative benchmark of Demethylluvangetin against well-established inhibitors and activators of key cellular signaling pathways. Drawing from available experimental data, we aim to objectively present its performance and provide a resource for researchers investigating its therapeutic potential.

Introduction to this compound

This compound is a natural coumarin compound that has garnered interest for its potential biological activities. Structurally similar to other flavonoids known to possess anti-inflammatory properties, research suggests that this compound may exert its effects through the modulation of critical signaling pathways implicated in inflammation and cellular stress responses. This guide focuses on its comparative efficacy in the context of the NF-κB, MAPK, and Nrf2 signaling pathways.

Comparative Analysis of Bioactivity

To provide a clear comparison, the following tables summarize the available quantitative data for this compound and known modulators of the NF-κB, MAPK, and Nrf2 pathways.

Table 1: Inhibition of NF-κB Signaling

CompoundTargetAssay TypeCell LineConcentration/IC50Reference
This compound NF-κB pathwayNitric Oxide Production AssayRAW 264.7Data not available-
BAY 11-7082 (Inhibitor)IκBα phosphorylationLuciferase Reporter AssayVarious5-10 µM (IC50)[1][2][3]
BAY 11-7082 (Inhibitor)IKKβKinase AssayCell-free~10 µM (IC50)[1]

Table 2: Modulation of MAPK Signaling

CompoundTargetAssay TypeCell LineConcentration/IC50Reference
This compound MAPK pathwayWestern Blot (p-ERK)Data not availableData not available-
U0126 (Inhibitor)MEK1/MEK2Kinase AssayCell-free72 nM (IC50 for MEK1), 58 nM (IC50 for MEK2)[4]
U0126 (Inhibitor)ERK1/2 phosphorylationWestern BlotPC12, NIH/3T310 µM (effective concentration)[5][6]

Table 3: Activation of Nrf2 Signaling

CompoundTargetAssay TypeCell LineConcentration/EC50Reference
This compound Nrf2 pathwayLuciferase Reporter AssayData not availableData not available-
Sulforaphane (Activator)Nrf2 nuclear translocationLuciferase Reporter AssayHEK293~2-5 µM (effective concentration)[7][8][9]
Sulforaphane (Activator)HO-1 expressionWestern BlotVarious5-15 µM (effective concentration)[8]

Note: Direct comparative experimental data for this compound is not yet widely available in published literature. The tables highlight the need for further research to quantify its potency against these established modulators.

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms of action and experimental procedures discussed, the following diagrams are provided.

G cluster_0 NF-κB Signaling Pathway Stimulus (LPS, TNF-α) Stimulus (LPS, TNF-α) IKK Complex IKK Complex Stimulus (LPS, TNF-α)->IKK Complex activates IκBα IκBα IKK Complex->IκBα phosphorylates NF-κB (p65/p50) NF-κB (p65/p50) IκBα->NF-κB (p65/p50) releases Nucleus Nucleus NF-κB (p65/p50)->Nucleus translocates to Gene Transcription Gene Transcription Nucleus->Gene Transcription initiates This compound This compound This compound->IKK Complex inhibits (hypothesized) BAY 11-7082 BAY 11-7082 BAY 11-7082->IκBα inhibits phosphorylation

Caption: NF-κB signaling pathway and points of inhibition.

G cluster_1 MAPK (ERK) Signaling Pathway Growth Factors Growth Factors Ras Ras Growth Factors->Ras Raf Raf Ras->Raf MEK1/2 MEK1/2 Raf->MEK1/2 ERK1/2 ERK1/2 MEK1/2->ERK1/2 Transcription Factors Transcription Factors ERK1/2->Transcription Factors Cell Proliferation/Differentiation Cell Proliferation/Differentiation Transcription Factors->Cell Proliferation/Differentiation This compound This compound This compound->MEK1/2 inhibits (hypothesized) U0126 U0126 U0126->MEK1/2 inhibits

Caption: MAPK/ERK signaling pathway and points of inhibition.

G cluster_2 Nrf2 Signaling Pathway Oxidative Stress Oxidative Stress Keap1 Keap1 Oxidative Stress->Keap1 inactivates Nrf2 Nrf2 Keap1->Nrf2 releases Nucleus Nucleus Nrf2->Nucleus translocates to ARE ARE Nucleus->ARE binds to Antioxidant Gene Expression Antioxidant Gene Expression ARE->Antioxidant Gene Expression activates This compound This compound This compound->Keap1 activates (hypothesized) Sulforaphane Sulforaphane Sulforaphane->Keap1 activates

Caption: Nrf2 signaling pathway and points of activation.

G cluster_3 General Experimental Workflow Cell Culture 1. Cell Culture (e.g., RAW 264.7, HEK293T) Treatment 2. Treatment (this compound or Known Modulator) Cell Culture->Treatment Lysis 3. Cell Lysis/ Supernatant Collection Treatment->Lysis Assay 4. Specific Assay (e.g., Western Blot, Luciferase Assay, Nitric Oxide Assay) Lysis->Assay

Caption: General workflow for in vitro pathway analysis.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments commonly used to assess the activity of compounds on the NF-κB, MAPK, and Nrf2 pathways. These protocols are based on established methods and can be adapted for the evaluation of this compound.

NF-κB Inhibition Assay (Nitric Oxide Production in RAW 264.7 Macrophages)

This assay is a functional readout for the inhibition of the NF-κB pathway, as inducible nitric oxide synthase (iNOS) is a downstream target of NF-κB.

  • Cell Culture: RAW 264.7 murine macrophages are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.

  • Treatment: Cells are seeded in 96-well plates. After 24 hours, they are pre-treated with various concentrations of this compound or BAY 11-7082 (e.g., 1, 5, 10 µM) for 1 hour. Subsequently, cells are stimulated with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce NF-κB activation and nitric oxide production.

  • Nitric Oxide Measurement (Griess Assay): The concentration of nitrite, a stable product of nitric oxide, in the culture supernatant is measured using the Griess reagent. An equal volume of supernatant and Griess reagent is mixed and incubated at room temperature for 10 minutes. The absorbance is measured at 540 nm. A standard curve is generated using known concentrations of sodium nitrite.

  • Data Analysis: The percentage of nitric oxide production inhibition is calculated relative to LPS-stimulated cells without any inhibitor. The IC50 value is determined from the dose-response curve.

MAPK (ERK1/2) Inhibition Assay (Western Blot)

This assay directly measures the phosphorylation status of ERK1/2, a key downstream kinase in the MAPK pathway.

  • Cell Culture: Cells (e.g., HeLa, NIH/3T3) are cultured in appropriate media.

  • Treatment: Cells are serum-starved for 12-24 hours to reduce basal MAPK activity. They are then pre-treated with this compound or U0126 (e.g., 10 µM) for 1-2 hours, followed by stimulation with a growth factor (e.g., EGF, PDGF) or serum for 15-30 minutes.

  • Cell Lysis and Protein Quantification: Cells are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors. The protein concentration of the lysates is determined using a BCA assay.

  • Western Blotting: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is blocked and then incubated with primary antibodies against phospho-ERK1/2 and total ERK1/2. After washing, the membrane is incubated with an HRP-conjugated secondary antibody.

  • Detection and Analysis: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified, and the ratio of phospho-ERK1/2 to total ERK1/2 is calculated to determine the extent of inhibition.

Nrf2 Activation Assay (Luciferase Reporter Assay)

This assay provides a quantitative measure of the activation of the Nrf2 transcriptional pathway.

  • Cell Culture and Transfection: A suitable cell line (e.g., HEK293T, HepG2) is co-transfected with a luciferase reporter plasmid containing the Antioxidant Response Element (ARE) and a control plasmid (e.g., Renilla luciferase) for normalization.

  • Treatment: After 24 hours of transfection, cells are treated with various concentrations of this compound or Sulforaphane (e.g., 1, 5, 10 µM) for 12-24 hours.

  • Luciferase Assay: Cells are lysed, and the luciferase activity is measured using a dual-luciferase reporter assay system according to the manufacturer's instructions.

  • Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity to account for variations in transfection efficiency. The fold induction of Nrf2 activity is calculated relative to untreated control cells. The EC50 value can be determined from the dose-response curve.

Conclusion

Based on the activities of structurally related compounds, this compound holds promise as a modulator of the NF-κB, MAPK, and Nrf2 signaling pathways, suggesting potential anti-inflammatory and cytoprotective effects. However, direct experimental evidence and quantitative data are currently lacking in the public domain. The experimental protocols provided in this guide offer a framework for researchers to systematically evaluate the efficacy of this compound and directly compare its performance against established inhibitors and activators. Such studies are crucial for elucidating its precise mechanism of action and advancing its potential development as a therapeutic agent.

References

A Comparative Meta-Analysis of Pyranocoumarin Research Findings with a Focus on Demethylluvangetin's Potential

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth analysis of the biological activities of pyranocoumarins, a class of compounds to which Demethylluvangetin belongs, reveals significant potential in the fields of oncology and inflammatory diseases. While direct experimental data on this compound remains limited in publicly accessible research, a meta-analysis of structurally similar pyranocoumarin derivatives provides valuable insights into its probable mechanisms of action and therapeutic prospects.

This guide synthesizes findings from multiple studies to offer a comparative overview of the anti-cancer and anti-inflammatory properties of various pyranocoumarins. The data is presented to aid researchers, scientists, and drug development professionals in understanding the potential of this chemical class and to highlight the knowledge gap concerning this compound specifically.

Comparative Analysis of Biological Activity

Pyranocoumarins have demonstrated a range of biological effects, with anti-inflammatory and anti-cancer activities being the most prominently studied. The following tables summarize the quantitative data from various in vitro studies on different pyranocoumarin derivatives.

Table 1: Anti-Inflammatory Activity of Pyranocoumarin Derivatives

Compound/DerivativeAssayTarget/MarkerCell LineIC50 / % InhibitionReference
Pyranocoumarin derivatives (general)Heat-induced hemolysisErythrocyte membrane stabilization-18.23 ± 0.18% to 64.52 ± 0.13% inhibition at 400 µg/ml[1]
Coumarin derivative 2ELISATNF-α productionRAW264.7Significant reduction at 20, 40, and 80 µM[2]
Coumarin derivative 2ELISAIL-6 productionRAW264.7Significant reduction at 20, 40, and 80 µM[2]
Pyranocoumarins 2b, 3a,b, 5cAnti-proteinase activityProtein denaturation-More potent than aspirin[3]
Pyranocoumarin derivative 5aCOX-2 inhibitionCOX-2 enzyme activity-Selective (SI = 152)[3]
Coumarin-sulfonamide derivative 8dCOX-2 inhibitionCOX-2 enzyme activity-Most active toward COX-2[3]

Table 2: Anti-Cancer Activity of Pyranocoumarin Derivatives

Compound/DerivativeAssayCell LineIC50 Value (µM)Reference
Pyranocoumarin derivative 4gMTTSW-480 (colon cancer)34.6[4]
Pyranocoumarin derivative 4iMTTSW-480 (colon cancer)35.9[4]
Pyranocoumarin derivative 4jMTTSW-480 (colon cancer)38.6[4]
Pyranocoumarin derivative 4gMTTMCF-7 (breast cancer)42.6[4]
Pyranocoumarin derivative 4iMTTMCF-7 (breast cancer)34.2[4]
Pyranocoumarin derivative 4jMTTMCF-7 (breast cancer)26.6[4]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of research findings. Below are summaries of the experimental protocols used in the cited studies for assessing the anti-inflammatory and anti-cancer activities of pyranocoumarin derivatives.

Anti-Inflammatory Assays

1. Cell Culture and Viability Assay: RAW264.7 macrophage cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. For viability assays, cells were seeded in 96-well plates and treated with various concentrations of the test compounds for a specified period, followed by incubation with a viability reagent like MTT or PrestoBlue. Absorbance was measured to determine cell viability.[2]

2. Measurement of Pro-inflammatory Cytokines (TNF-α and IL-6): RAW264.7 cells were pre-treated with pyranocoumarin derivatives for 2 hours and then stimulated with lipopolysaccharide (LPS; 500 ng/mL) for 20 hours to induce an inflammatory response. The cell culture supernatants were then collected, and the concentrations of TNF-α and IL-6 were quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.[2]

3. Western Blotting for Protein Expression: To determine the effect on protein expression (e.g., iNOS, COX-2, p-ERK, p-JNK, p-p38, p-p65), RAW264.7 cells were treated with the compounds and LPS. The cells were then lysed, and protein concentrations were determined. Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane. The membrane was blocked and then incubated with specific primary antibodies overnight, followed by incubation with secondary antibodies. The protein bands were visualized using a chemiluminescence detection system.[2]

4. Heat-Induced Hemolysis: This in vitro method assesses the stabilization of erythrocyte membranes. A suspension of erythrocytes was incubated with the test compounds at varying concentrations, and hemolysis was induced by heating. The absorbance of the supernatant, which correlates with the amount of hemoglobin released, was measured spectrophotometrically to determine the percentage of hemolysis inhibition.[1]

5. COX Inhibition Assay: The ability of the compounds to inhibit cyclooxygenase (COX-1 and COX-2) enzymes was determined using in vitro assay kits. The assay typically measures the peroxidase activity of COX, where the appearance of an oxidized product is monitored by colorimetry or fluorometry. The IC50 values were calculated from the dose-response curves.[5]

Anti-Cancer Assay

1. MTT Assay for Cell Proliferation: Human cancer cell lines (e.g., SW-480, MCF-7) were seeded in 96-well plates and allowed to adhere overnight. The cells were then treated with different concentrations of the pyranocoumarin derivatives for a specified duration (e.g., 48 or 72 hours). After treatment, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution was added to each well and incubated. The resulting formazan crystals were dissolved in a solubilization solution (e.g., DMSO), and the absorbance was measured at a specific wavelength (e.g., 570 nm) to determine the percentage of cell viability. The IC50 values were then calculated.[4]

Visualizing Molecular Pathways and Workflows

To better understand the mechanisms of action and experimental processes, the following diagrams have been generated using Graphviz.

G cluster_0 General Experimental Workflow for In Vitro Anti-Inflammatory Screening A RAW264.7 Macrophage Culture B Pre-treatment with Pyranocoumarin Derivatives A->B C LPS Stimulation B->C D Cell Viability Assay (MTT) C->D E Measurement of NO Production (Griess Assay) C->E F Quantification of Pro-inflammatory Cytokines (ELISA for TNF-α, IL-6) C->F G Analysis of Protein Expression (Western Blot for iNOS, COX-2, etc.) C->G H Analysis of mRNA Expression (RT-qPCR) C->H

General experimental workflow for in vitro anti-inflammatory screening.

G cluster_0 Inhibition of NF-κB Signaling Pathway by Pyranocoumarins cluster_1 Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK IκBα IκBα IKK->IκBα Phosphorylation & Degradation NFκB NF-κB (p65/p50) Nucleus Nucleus NFκB->Nucleus Translocation Gene Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS, COX-2) Pyranocoumarins Pyranocoumarins Pyranocoumarins->IKK Inhibition

Proposed inhibition of the NF-κB signaling pathway by pyranocoumarins.

Conclusion

The available body of research strongly suggests that the pyranocoumarin scaffold is a promising backbone for the development of novel anti-inflammatory and anti-cancer agents. The data collated in this guide from various derivatives indicates a consistent pattern of activity against key molecular targets in inflammation and carcinogenesis.

While this compound itself has not been the subject of extensive biological investigation, its structural inclusion in the pyranocoumarin class allows for informed hypotheses about its potential bioactivities. The presented data on analogous compounds can serve as a valuable reference for initiating research into this compound, guiding hypothesis-driven studies to elucidate its specific mechanisms of action and therapeutic efficacy. Further research is imperative to isolate and characterize the biological profile of this compound and to determine if it aligns with the promising activities observed in other members of the pyranocoumarin family.

References

Safety Operating Guide

Navigating the Disposal of Demethylluvangetin: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Immediate Safety and Handling Precautions

Before commencing any disposal procedures, it is essential to consult your institution's chemical hygiene plan and local environmental regulations. All personnel handling chemical waste must be trained in proper waste management procedures.

Personal Protective Equipment (PPE):

  • Gloves: Wear suitable chemical-resistant gloves.

  • Eye Protection: Use safety glasses with side shields or goggles.

  • Lab Coat: A lab coat or other protective clothing is mandatory to prevent skin contact.

General Handling:

  • Avoid generating dust.

  • Handle the compound in a well-ventilated area, preferably within a chemical fume hood.

  • Prevent contact with skin and eyes.

  • Wash hands thoroughly after handling.

Chemical and Hazard Profile of Demethylluvangetin

Properly identifying the compound is the first step in determining the appropriate disposal route.

PropertyValue
Chemical Name 10-hydroxy-2,2-dimethylpyrano[3,2-g]chromen-8-one[1]
CAS Number 64652-10-4[1]
Molecular Formula C₁₄H₁₂O₄[1]
Molecular Weight 244.24 g/mol [1]
Appearance Solid (form may vary)
Known Hazards Based on available safety data, this compound is associated with the following hazards: Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation.

Step-by-Step Disposal Protocol

The disposal of this compound should be approached as a hazardous waste stream, following established laboratory protocols.

1. Waste Identification and Segregation:

  • Treat as Hazardous Waste: All waste containing this compound, including the pure compound, solutions, and contaminated materials, should be treated as hazardous chemical waste.

  • Segregation: Keep this compound waste separate from other waste streams to avoid incompatible chemical reactions. For instance, do not mix with strong oxidizing agents. It is common practice to segregate halogenated and non-halogenated solvent wastes.

2. Waste Collection and Container Management:

  • Solid Waste: Collect unused or expired solid this compound in a designated, clearly labeled, and compatible waste container.

  • Liquid Waste: Solutions containing this compound should be collected in a separate, leak-proof container suitable for organic or chemical waste.

  • Contaminated Materials: Items such as gloves, weighing paper, and pipette tips that are contaminated with this compound should be collected in a designated container for chemically contaminated solid waste.

  • Container Selection: Use appropriate, leak-proof containers that are in good condition with a secure, tight-fitting cap. The container material must be compatible with the chemical waste.

  • Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and any other identifiers required by your institution.

3. Storage:

  • Store waste containers in a designated and secure satellite accumulation area within the laboratory.

  • Ensure that stored waste containers are segregated based on chemical compatibility to prevent accidental reactions.

4. Disposal:

  • Contact Environmental Health and Safety (EHS): Your institution's EHS or equivalent department is responsible for the collection and final disposal of hazardous waste. Schedule a pickup for your properly labeled waste containers.

  • Do Not Dispose Down the Drain: Organic compounds like this compound should never be disposed of down the sanitary sewer.

  • Evaporation is Not a Disposal Method: Allowing volatile solvents containing the compound to evaporate in a fume hood is not an acceptable method of disposal.[2]

Experimental Protocols for Waste Treatment (General Guidance)

Specific experimental protocols for the neutralization or degradation of this compound are not documented in publicly available literature. Chemical treatment of waste is a complex process that should only be undertaken by trained personnel following a validated and approved protocol. For most laboratory settings, the collection and disposal of the unaltered chemical waste through the institutional EHS office is the standard and safest procedure.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G A Start: Have this compound Waste B Consult Institutional Chemical Hygiene Plan and Local Regulations A->B C Identify Waste Type (Solid, Liquid, Contaminated Materials) B->C D Select Appropriate, Compatible, and Leak-Proof Waste Container C->D E Label Container: 'Hazardous Waste' 'this compound' Other required information D->E F Segregate from Incompatible Waste Streams E->F G Store in Designated Satellite Accumulation Area F->G H Contact Environmental Health & Safety (EHS) for Pickup G->H I End: Waste Disposed of by EHS H->I

Caption: Workflow for the proper disposal of this compound waste.

By following these general guidelines and, most importantly, the specific procedures outlined by your institution, you can ensure the safe and compliant disposal of this compound and contribute to a secure laboratory environment.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Demethylluvangetin

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation by Laboratory Personnel

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling Demethylluvangetin. Adherence to these procedures is critical to ensure personal safety and minimize environmental contamination. This compound is suspected of causing genetic defects, necessitating stringent handling protocols similar to those for cytotoxic compounds.

Personal Protective Equipment (PPE) Specifications

Proper selection and use of Personal Protective Equipment (PPE) are the first line of defense against exposure to this compound. The following table summarizes the required PPE for handling this powdered substance.

PPE CategoryItemSpecificationRationale
Hand Protection GlovesDouble-gloving with powder-free nitrile gloves. Inner glove tucked under the lab coat cuff, outer glove covering the cuff.Nitrile provides good chemical resistance. Double-gloving offers additional protection against potential tears or punctures. Powder-free gloves prevent the aerosolization of the powder.[1][2]
Eye and Face Protection Safety Goggles and Face ShieldChemical splash goggles that comply with ANSI Z87.1 standards. A full-face shield should be worn over the goggles, especially during weighing and reconstitution.Protects against splashes, aerosols, and airborne particles. A face shield offers a broader area of protection for the entire face.[1]
Respiratory Protection NIOSH-approved RespiratorA fit-tested N95 respirator is the minimum requirement for handling small quantities in a ventilated enclosure. For larger quantities or potential for significant aerosolization, a full-facepiece respirator with a P100 filter or a Powered Air-Purifying Respirator (PAPR) is recommended.Protects against inhalation of the fine powder, which can cause respiratory irritation and systemic toxicity. Surgical masks are not sufficient.[3][4][5][6][7][8]
Protective Clothing Lab Coat and GownA dedicated lab coat with long sleeves and elastic or knit cuffs. A disposable, solid-front, back-closing gown made of a low-permeability fabric should be worn over the lab coat.Prevents skin contact and contamination of personal clothing. The disposable gown provides an easily removable barrier in case of a spill.
Foot Protection Shoe CoversDisposable, slip-resistant shoe covers.Prevents the tracking of contaminants out of the designated handling area.[1]

Operational Plan for Handling this compound

This step-by-step plan outlines the safe handling of this compound from receipt to disposal.

1. Preparation and Pre-Handling:

  • Designated Area: All handling of this compound powder must occur in a designated area, such as a chemical fume hood or a biological safety cabinet, to control airborne particles.[9]

  • Decontamination: Before starting, decontaminate the work surface with an appropriate cleaning agent.

  • Gather Materials: Assemble all necessary equipment, including PPE, dedicated utensils (spatulas, weighing paper), and waste disposal containers, before bringing the compound into the handling area.

2. Weighing and Reconstitution:

  • Donning PPE: Put on all required PPE in the correct order (shoe covers, inner gloves, lab coat, gown, respirator, face shield/goggles, outer gloves).

  • Weighing: Carefully weigh the desired amount of this compound on weighing paper using dedicated utensils. Avoid creating dust clouds.

  • Reconstitution: If preparing a solution, add the solvent slowly to the powder to minimize aerosolization.

3. Post-Handling and Decontamination:

  • Clean-up: Decontaminate all surfaces and equipment immediately after use. Use a wet wipe or a towel dampened with a suitable solvent to wipe down surfaces, followed by a cleaning agent.

  • Doffing PPE: Remove PPE in a designated area, being careful to avoid self-contamination. The outer gloves should be removed first, followed by the gown, face shield/goggles, and respirator. Inner gloves and shoe covers should be removed last, just before exiting the work area.

  • Hand Washing: Wash hands thoroughly with soap and water immediately after removing all PPE.

Disposal Plan

This compound waste is considered hazardous and potentially cytotoxic and must be disposed of accordingly.

  • Waste Segregation: All materials that have come into contact with this compound, including gloves, gowns, shoe covers, weighing paper, and contaminated labware, must be segregated as cytotoxic waste.

  • Waste Containers: Use clearly labeled, leak-proof, and puncture-resistant containers for cytotoxic waste. These are often color-coded (e.g., yellow or purple bins).

  • Disposal Method: The primary disposal method for cytotoxic waste is high-temperature incineration.[3] Do not dispose of this compound or its waste down the drain or in regular trash.

  • Spill Management: In case of a spill, evacuate the area and follow your institution's spill response protocol for hazardous materials. A spill kit containing appropriate absorbent materials, PPE, and waste disposal bags should be readily available.

Experimental Workflow and Safety Protocol

The following diagram illustrates the logical flow of operations for the safe handling and disposal of this compound.

G cluster_prep Preparation cluster_handling Handling (in Ventilated Enclosure) cluster_post Post-Handling cluster_disposal Waste Disposal prep_area Designate & Decontaminate Handling Area gather_materials Assemble PPE & Equipment prep_area->gather_materials don_ppe Don Full PPE gather_materials->don_ppe weigh Weigh Powder don_ppe->weigh reconstitute Reconstitute (if applicable) weigh->reconstitute decontaminate Decontaminate Surfaces & Equipment reconstitute->decontaminate segregate Segregate as Cytotoxic Waste reconstitute->segregate doff_ppe Doff PPE Safely decontaminate->doff_ppe decontaminate->segregate hand_wash Wash Hands Thoroughly doff_ppe->hand_wash doff_ppe->segregate containerize Place in Labeled, Sealed Container segregate->containerize incinerate High-Temperature Incineration containerize->incinerate

Caption: Workflow for Safe Handling and Disposal of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.